GP1a
Description
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMTMVRTBHRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Glycoprotein Ia (GP1a) in Platelet Adhesion to Collagen: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Platelet adhesion to exposed subendothelial collagen following vascular injury is the critical initiating event in hemostasis and thrombosis. This process is mediated by a sophisticated interplay of platelet surface receptors and their ligands. Among these, Glycoprotein (B1211001) Ia (GP1a), as part of the integrin α2β1 complex (also known as GPIa/IIa), serves as a primary receptor for collagen.[1][2] This technical guide provides an in-depth examination of the structure and function of this compound, its mechanism of binding to collagen, the subsequent "outside-in" signaling cascade, and its crucial role in securing firm platelet adhesion and spreading. Furthermore, this document details key experimental protocols for studying this interaction, presents relevant quantitative data, and discusses the implications for therapeutic drug development.
Structure and Function of the this compound/IIa (Integrin α2β1) Complex
This compound (integrin α2) is a 160 kDa transmembrane glycoprotein that forms a non-covalent heterodimer with GPІІa (integrin β1), a 130 kDa subunit.[3][4] This complex, integrin α2β1, is a member of the "Very Late Activation" (VLA) antigen family, specifically VLA-2.[3][4] The α2 subunit contains an inserted domain (I-domain) which is homologous to the von Willebrand factor (vWF) domain that binds to collagen and is the primary site for collagen interaction.[1] The β1 subunit features four cysteine-rich regions, characteristic of β-integrins.[1]
The primary function of the this compound/IIa complex is to mediate the stable, Mg²⁺-dependent adhesion of platelets to collagen types I and IV exposed at sites of vascular damage.[1][3] While another receptor, GPVI, is considered the key signaling receptor that triggers initial platelet activation, this compound/IIa is vital for consolidating this adhesion, allowing platelets to spread firmly across the collagen surface and withstand the shear forces of blood flow.[5][6][7] Upon binding to collagen, the this compound/IIa complex undergoes a conformational change that increases its binding affinity and initiates intracellular signaling pathways.[8]
The this compound-Collagen Interaction: Binding and Signaling
The interaction between this compound and collagen is highly specific. The I-domain of this compound recognizes specific amino acid sequences within the triple-helical structure of collagen. The most well-characterized high-affinity binding motif is GFOGER (where O is hydroxyproline).[9]
Engagement of the this compound/IIa complex with collagen initiates a cascade of intracellular events known as "outside-in" signaling. This pathway shares many components with the GPVI signaling cascade but is distinct in its role in mediating cytoskeletal rearrangement for platelet spreading.[5][10]
Signaling Pathway
Binding of collagen to this compound/IIa leads to the activation of Src family kinases (e.g., Fyn/Lyn).[5] This initiates a phosphorylation cascade that includes the recruitment and activation of spleen tyrosine kinase (Syk) and the adapter protein SLP-76.[5][11] Ultimately, this pathway converges on the activation of Phospholipase Cγ2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, a critical step for the cytoskeletal reorganization required for the formation of filopodia and lamellipodia, leading to platelet spreading.[5][10]
Caption: this compound/IIa "Outside-In" signaling pathway upon collagen binding.
Quantitative Analysis of this compound Function
The study of this compound function relies on the quantification of its expression, binding kinetics, and the effects of inhibitors.
Table 1: this compound/IIa Expression Levels on Human Platelets
| Parameter | Reported Value | Reference |
|---|---|---|
| VLA-2 specific mAb sites (anti-GPIa) | 1,842 ± 449 sites/platelet | [4] |
| VLA β chain mAb sites (anti-GPIIa) | 4,926 ± 740 sites/platelet | [4] |
| Anti-GPIa/IIa mAb (6F1) binding sites | ~800 molecules/platelet |[12] |
Table 2: Binding Affinities and Divalent Cation Dependence
| Interacting Molecules | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| This compound/IIa liposomes to Collagen | K'a(Mg²⁺) | 3.5 mM | Mg²⁺-dependent adhesion | [3] |
| This compound/IIa liposomes to Collagen | K'i(Ca²⁺) | 5.5 mM | Inhibition of Mg²⁺-dependent adhesion | [3] |
| Bovine vWF propolypeptide to Collagen I | Apparent Kd (High Affinity) | 5.6 x 10⁻⁸ M | Fibrillar collagen | [13] |
| Bovine vWF propolypeptide to Collagen I | Apparent Kd (Low Affinity) | 5.5 x 10⁻⁷ M | Fibrillar collagen |[13] |
Table 3: Effect of Inhibitors on this compound-Mediated Adhesion
| Inhibitor | Target | Effect | Conditions | Reference |
|---|---|---|---|---|
| Monoclonal Ab (6F1) | This compound/IIa | >95% inhibition of platelet adhesion | Washed platelets, no plasma | [12] |
| Monoclonal Ab (6F1) | This compound/IIa | 53% inhibition of platelet adhesion | Plasma-precoated collagen | [12] |
| Monoclonal Ab (P1E6) | α2β1 Integrin | Blocks collagen-induced Syk and PLCγ2 phosphorylation | Washed platelets |[11] |
Key Methodologies for Studying this compound-Collagen Adhesion
Several key experimental protocols are employed to investigate the role of this compound in platelet adhesion to collagen.
Experimental Protocol: Static Platelet Adhesion Assay
This assay measures platelet adhesion to a collagen-coated surface under static conditions.
-
Coating: Aseptically coat wells of a 96-well microplate or glass coverslips with fibrillar type I collagen (e.g., 50-100 µg/mL in PBS) by incubating for 1 hour at 37°C.[14][15]
-
Blocking: Aspirate the collagen solution and wash the wells twice with PBS. Block non-specific binding sites by incubating with 5 mg/mL Bovine Serum Albumin (BSA) in PBS for 1 hour at 25°C.[14]
-
Platelet Preparation: Prepare washed human platelets from whole blood by differential centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 1-4 x 10⁸ platelets/mL.
-
Adhesion: Add the platelet suspension to the collagen-coated and blocked wells. If testing inhibitors, pre-incubate platelets with the compound before this step. Incubate for 45-60 minutes at 37°C.[14][15]
-
Washing: Gently wash the wells three times with PBS to remove non-adherent platelets.
-
Quantification:
-
Fluorescence: Add a fluorescent dye such as Calcein-AM or BCECF-AM (e.g., 4 µg/mL) and incubate for 30 minutes at 37°C.[15] Measure the fluorescence intensity using a plate reader.
-
Microscopy: Fix the adherent platelets and visualize using Differential Interference Contrast (DIC) or phase-contrast microscopy to assess spreading and surface coverage.[14]
-
Caption: Workflow for a static platelet adhesion assay.
Experimental Protocol: Platelet Adhesion Under Flow Conditions
This method emulates the physiological conditions of blood flow to study platelet adhesion under shear stress.
-
Channel Preparation: Coat the microfluidic channels of a flow cell plate with type I collagen (e.g., 200 µg/mL in 0.02 M acetic acid).[16] Incubate and then block with BSA.
-
Blood Preparation: Obtain fresh whole blood anticoagulated with a thrombin inhibitor (e.g., heparin or PPACK). Label platelets within the whole blood with a fluorescent dye (e.g., Calcein-AM).
-
Perfusion: Using a syringe pump connected to the microfluidic system, perfuse the fluorescently-labeled whole blood through the collagen-coated channels at a defined physiological shear rate (e.g., 1000-1500 s⁻¹ for arterial shear).[16]
-
Data Acquisition: Mount the flow cell on an inverted fluorescence microscope equipped with a high-speed camera. Record time-lapse images or videos of platelet adhesion and aggregate (thrombus) formation on the collagen surface.[17]
-
Analysis: Use image analysis software to quantify parameters such as the percentage of surface area covered by platelets over time, the size and stability of thrombi, and the velocity of rolling platelets.
Caption: Workflow for a platelet adhesion assay under flow conditions.
Experimental Protocol: Flow Cytometry for Surface Protein Expression
Flow cytometry is used to quantify the number of this compound/IIa receptors on the platelet surface.
-
Sample Preparation: Prepare platelet-rich plasma (PRP) or washed platelets.
-
Antibody Staining: Incubate a known number of platelets with a saturating concentration of a fluorescently-conjugated monoclonal antibody specific for this compound (e.g., anti-CD49b) or GPІІa (e.g., anti-CD29).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Fixation (Optional): Fix the platelets with 1% paraformaldehyde.
-
Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000-50,000 platelet events.
-
Analysis: Gate the platelet population based on forward and side scatter properties. Determine the median fluorescence intensity (MFI) of the stained population, which is proportional to the number of antibody binding sites and thus the receptor expression level.[18]
Role in Hemostasis and Thrombosis & Therapeutic Potential
The role of this compound in securing firm platelet adhesion makes it a key player in both normal hemostasis and pathological thrombosis.[19][20] While essential for stopping bleeding, excessive platelet adhesion and activation on ruptured atherosclerotic plaques can lead to arterial thrombosis, the underlying cause of myocardial infarction and ischemic stroke.[21]
Because of its critical role, the this compound-collagen interaction represents an attractive target for the development of novel antiplatelet therapies. Inhibitors targeting this compound could potentially prevent pathological thrombus formation with a lower risk of bleeding complications compared to broader antiplatelet agents.[22] Strategies for inhibition include the development of monoclonal antibodies, small molecule inhibitors, peptides, and collagen-mimetics that block the this compound binding site.[22][23]
Conclusion
Glycoprotein Ia, as a component of the integrin α2β1 complex, is indispensable for the stable adhesion and spreading of platelets on subendothelial collagen. Its function is intricately linked to an "outside-in" signaling cascade that drives the necessary cytoskeletal changes for firm attachment. A thorough understanding of its structure, the kinetics of its interaction with collagen, and the signaling pathways it governs is crucial for dissecting the mechanisms of hemostasis and thrombosis. The experimental methodologies detailed herein provide a robust framework for investigating these processes and for the evaluation of novel antithrombotic agents targeting this critical platelet receptor.
References
- 1. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Platelet adhesion to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The membrane glycoprotein Ia-IIa (VLA-2) complex mediates the Mg++- dependent adhesion of platelets to collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet glycoproteins Ia, Ic, and IIa are physicochemically indistinguishable from the very late activation antigens adhesion-related proteins of lymphocytes and other cell types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPVI and α2β1 play independent critical roles during platelet adhesion and aggregate formation to collagen under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Collagen binding induces changes in its platelet integrin receptor alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Insights into the Interactions between Platelet Receptors and Fibrillar Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 | Semantic Scholar [semanticscholar.org]
- 11. The alpha2beta1 integrin is a necessary co-receptor for collagen-induced activation of Syk and the subsequent phosphorylation of phospholipase Cgamma2 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A collagen-binding glycoprotein from bovine platelets is identical to propolypeptide of von Willebrand factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardization and Validation of Fluorescence-Based Quantitative Assay to Study Human Platelet Adhesion to Extracellular-Matrix in a 384-Well Plate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Analysis of platelet adhesion to a collagen-coated surface under flow conditions: the involvement of glycoprotein VI in the platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenotyping of human platelets in response to platelet agonists and inhibitors using multiparameter flow cytometry and unbiased high-dimensional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of platelet collagen receptor (glycoprotein Ia/IIa; integrin alpha2 beta1) polymorphisms in thrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. The role of the platelet glycoprotein IIb/IIIa in thrombosis and haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibitors of the interactions between collagen and its receptors on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of peptide inhibitors to block type I and type III collagen-platelet interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glycoprotein Ia in Arterial Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoprotein (B1211001) Ia (GPIa), also known as integrin α2β1, is a critical platelet receptor that mediates the initial adhesion of platelets to exposed collagen at sites of vascular injury. This interaction is a pivotal event in the initiation and propagation of arterial thrombosis, a primary underlying cause of myocardial infarction and ischemic stroke. This technical guide provides an in-depth examination of the role of GPIa in arterial thrombosis, detailing its mechanism of action, associated signaling pathways, and the experimental methodologies used to investigate its function. Quantitative data from key studies are summarized to provide a comparative overview of the functional consequences of GPIa modulation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of thrombosis and the development of novel antiplatelet therapies.
Introduction to GPIa and its Role in Hemostasis and Thrombosis
Under normal physiological conditions, the vascular endothelium provides a non-thrombogenic surface. However, upon injury or atherosclerotic plaque rupture, subendothelial matrix proteins, predominantly collagen, are exposed to flowing blood. Platelets rapidly adhere to this exposed collagen, initiating a cascade of events leading to platelet activation, aggregation, and the formation of a thrombus.
Glycoprotein Ia (GPIa) is a key receptor on the platelet surface that directly binds to collagen.[1] It is a member of the integrin family of adhesion molecules and exists as a heterodimer of an α2 subunit (GPIa) and a β1 subunit. The interaction between GPIa and collagen is crucial for the initial tethering and firm adhesion of platelets to the vascular wound, particularly under low shear stress conditions. While other platelet receptors, such as Glycoprotein VI (GPVI), are critical for robust platelet activation by collagen, GPIa's primary role is in mediating stable adhesion, which in turn contributes to subsequent platelet activation and thrombus formation.[2]
Quantitative Data on GPIa Function in Arterial Thrombosis
The functional significance of GPIa in arterial thrombosis has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data from the literature, providing insights into the efficacy of GPIa inhibition and the consequences of its absence on platelet function and thrombus formation.
Table 1: In Vitro Inhibition of Platelet Function by Targeting GPIa
| Inhibitor/Condition | Assay | Species | Agonist | IC50 / % Inhibition | Reference(s) |
| Monoclonal Antibody (6F1) | Platelet Adhesion to Collagen | Human | - | >95% inhibition | [1] |
| Monoclonal Antibody (6F1) | Collagen-Induced Platelet Aggregation (PRP) | Human | Collagen | Minor effect (prolonged lag phase) | [1] |
| Pimpinellin | Collagen-Induced Platelet Aggregation | Human | Collagen (2 µg/ml) | 13.6 µM | [3] |
| Isorhynchophylline | CRP-Induced Platelet Aggregation | Human | Collagen-Related Peptide (CRP) | Dose-dependent reduction | [4] |
Table 2: In Vivo Effects of GPIa Modulation on Arterial Thrombosis
| Model | Animal Model | Intervention | Parameter Measured | Result | Reference(s) |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse (C57BL/6) | Wild-type vs. GPIa knockout | Time to Occlusion | Significantly prolonged in knockout mice | [5] |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Rat | Compound 6g (unspecified GPIa inhibitor) | Thrombus Weight | Dose-dependent reduction (up to 51.64% at 12 µmol/kg) | [6] |
| Ferric Chloride-Induced Carotid Artery Thrombosis | Mouse (ICR and C57BL/6N) | Varying FeCl3 concentrations | Time to Occlusion | Inversely correlated with RBC content in thrombus | [7] |
GPIa Signaling Pathway in Platelets
The binding of GPIa to collagen initiates a complex intracellular signaling cascade that contributes to platelet activation and the stabilization of thrombus formation. This process can be broadly categorized into "outside-in" signaling, where ligand binding to the extracellular domain of the integrin triggers intracellular events.
Upon collagen binding, GPIa clustering leads to the activation of Src family kinases, including Fyn and Lyn. These kinases then phosphorylate downstream targets, leading to the activation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2). PLCγ2 activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade of events ultimately contributes to the conformational activation of other platelet receptors, such as GPIIb/IIIa, granule secretion, and the shape change characteristic of activated platelets.
Experimental Protocols for Studying GPIa Function
A variety of in vitro and in vivo experimental models are employed to elucidate the role of GPIa in arterial thrombosis. The following sections provide detailed methodologies for key experiments.
In Vitro Platelet Aggregation Assay
This assay measures the ability of platelets in platelet-rich plasma (PRP) to aggregate in response to an agonist, such as collagen.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Collagen reagent (e.g., 2 µg/mL).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregation inhibitor to be tested (e.g., anti-GPIa monoclonal antibody).
-
Light transmission aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used as a blank (100% aggregation).
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C for 5 minutes in the aggregometer cuvette with a stir bar.
-
If testing an inhibitor, add the inhibitor to the PRP and incubate for a specified time (e.g., 2 minutes) before adding the agonist.
-
Add the collagen agonist to the PRP to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
Calculate the percentage of aggregation relative to the PPP blank.
In Vitro Platelet Adhesion Assay under Flow Conditions
This assay assesses the adhesion of platelets to a collagen-coated surface under defined shear stress, mimicking physiological blood flow.
Materials:
-
Microfluidic flow chambers or parallel plate flow chamber.
-
Collagen I (e.g., 100 µg/mL) for coating.
-
Whole blood or PRP.
-
Fluorescently labeled anti-CD41 antibody to visualize platelets.
-
Syringe pump to control flow rate.
-
Inverted fluorescence microscope with a camera.
Procedure:
-
Coat the microfluidic channels or glass coverslips with collagen I and incubate for at least 1 hour at room temperature.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Perfuse anticoagulated whole blood or PRP through the chamber at a defined shear rate (e.g., 1500 s⁻¹) using a syringe pump.
-
Record time-lapse images of platelet adhesion and aggregate formation on the collagen surface using fluorescence microscopy.
-
Analyze the images to quantify platelet surface coverage, aggregate size, and stability over time.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This widely used animal model induces endothelial injury and subsequent thrombus formation in the carotid artery.[8][9][10]
Materials:
-
Anesthetized mouse (e.g., C57BL/6).
-
Surgical microscope.
-
Micro-dissecting instruments.
-
Doppler flow probe.
-
Filter paper (1 x 2 mm).
-
Ferric chloride (FeCl₃) solution (e.g., 5-10%).
Procedure:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).
-
The time to occlusion is the primary endpoint and is indicative of the thrombotic response. This can be compared between wild-type and genetically modified mice (e.g., GPIa knockout) or between vehicle- and drug-treated animals.
-
At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis or measurement of thrombus weight.[6]
Experimental Workflow for Investigating GPIa Function
A logical workflow is essential for systematically investigating the role of a platelet receptor like GPIa in arterial thrombosis. The following diagram outlines a typical experimental progression from in vitro characterization to in vivo validation.
Conclusion
Glycoprotein Ia plays a fundamental role in the initiation of arterial thrombosis through its function as a primary adhesion receptor for collagen. The quantitative data and experimental methodologies presented in this guide underscore the significance of GPIa as a target for antithrombotic therapies. A thorough understanding of its signaling pathways and the use of robust in vitro and in vivo models are crucial for the continued development of novel therapeutics that can effectively prevent arterial thrombosis while minimizing bleeding risks. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the field of thrombosis and hemostasis.
References
- 1. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Platelet Physiology: Its Hemostatic and Nonhemostatic Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A synthesis approach of mouse studies to identify genes and proteins in arterial thrombosis and bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A defined peptide that inhibits the formation of the glycoprotein IIb and IIIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A monoclonal antibody to the human platelet glycoprotein IIb/IIIa complex induces platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]
The GP1a Signaling Cascade in Platelets: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Glycoprotein (B1211001) Ia (GP1a) signaling cascade in human platelets. This compound, in complex with GP IIa, forms the integrin α2β1, a critical receptor for collagen that plays a pivotal role in hemostasis and thrombosis. Understanding the intricacies of this signaling pathway is paramount for the development of novel anti-platelet therapies.
Introduction to this compound and its Role in Platelet Function
Upon vascular injury, exposed subendothelial collagen serves as a primary substrate for platelet adhesion and activation. Platelets express two major collagen receptors: Glycoprotein VI (GPVI) and the this compound/IIa complex (integrin α2β1)[1][2]. While GPVI is considered the primary signaling receptor responsible for robust platelet activation, this compound/IIa is crucial for the initial, firm adhesion of platelets to collagen, particularly under low shear stress conditions[3][4]. The interaction of this compound/IIa with collagen initiates an intracellular signaling cascade, known as "outside-in" signaling, which contributes to platelet spreading, granule secretion, and the stabilization of the growing thrombus[5][6].
Quantitative Data on Platelet Proteome
The development of effective therapeutic interventions requires a quantitative understanding of the molecular components involved in the this compound signaling cascade. While specific binding affinities can vary based on experimental conditions, quantitative proteomics studies have provided valuable estimates of the copy numbers of key proteins within platelets.
| Protein | Other Names | Function in this compound Signaling | Estimated Copy Number per Platelet | Reference |
| Integrin α2 | This compound, CD49b | Collagen-binding subunit of the α2β1 receptor | ~4,000 | [7] |
| Integrin β1 | GPIIa, CD29 | Associates with Integrin α2 to form the collagen receptor | ~6,700 | [7] |
| Src | Proto-oncogene tyrosine-protein kinase Src | Non-receptor tyrosine kinase, early signaling mediator | ~1,600 | [7] |
| Syk | Spleen tyrosine kinase | Tyrosine kinase, downstream of Src | ~3,400 | [7] |
| SLP-76 | SH2 domain-containing leukocyte protein of 76 kDa | Adaptor protein, links Syk to PLCγ2 | ~11,000 | [7] |
| PLCγ2 | 1-phosphatidylinositol-4,5-bisphosphate phosphodiesterase gamma-2 | Phospholipase, generates second messengers IP3 and DAG | ~10,000 | [7] |
Note: The estimated copy numbers are based on quantitative mass spectrometry analysis of human platelets and may vary between individuals and with platelet activation state.[3][7]
The this compound Signaling Cascade
The binding of collagen to the this compound/IIa complex induces a conformational change in the receptor, leading to the recruitment and activation of a series of intracellular signaling molecules.
Initiation of the Cascade
Engagement of this compound/IIa with collagen is thought to induce receptor clustering, which facilitates the activation of Src family kinases (SFKs) such as Src and Fyn[5][6]. These kinases are believed to be the initial transducers of the "outside-in" signal.
Downstream Signal Propagation
Activated Src kinases phosphorylate and activate spleen tyrosine kinase (Syk)[8][9]. Syk, in turn, phosphorylates the adaptor protein SLP-76[10][11]. Phosphorylated SLP-76 serves as a scaffold, recruiting phospholipase Cγ2 (PLCγ2) to the signaling complex[10][12].
Generation of Second Messengers and Platelet Activation
Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[8]. IP3 binds to its receptors on the dense tubular system (an internal calcium store), leading to a rapid increase in intracellular calcium concentration ([Ca2+]i)[13]. DAG, along with the elevated [Ca2+]i, activates protein kinase C (PKC). These events culminate in downstream responses including:
-
Platelet Shape Change and Spreading: Driven by cytoskeletal rearrangements.
-
Granule Secretion: Release of ADP, serotonin, and other agonists that amplify the activation signal.
-
Activation of Integrin αIIbβ3 (GPIIb/IIIa): The primary receptor for fibrinogen, leading to platelet aggregation.
This compound Signaling Pathway
Experimental Protocols
The study of the this compound signaling cascade relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to anticoagulant ratio)[14][15].
-
PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP)[14].
-
Platelet Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a blank[14].
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Aggregation Measurement:
-
Place a cuvette with PPP in the aggregometer to set the 100% transmission baseline.
-
Place a cuvette with PRP in the sample well and incubate at 37°C for 2 minutes with stirring.
-
Add the agonist (e.g., collagen at a final concentration of 1-5 µg/mL or the this compound-specific agonist rhodocytin)[15][16].
-
Record the change in light transmission for 5-10 minutes. Aggregation is quantified as the maximum percentage change in light transmission.
-
Platelet Aggregation Workflow
Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation and activation of specific proteins in the signaling cascade.
Protocol:
-
Platelet Lysis:
-
Prepare washed platelets and stimulate them with collagen for various time points.
-
Lyse the platelets in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride)[17].
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE)[18].
-
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. The blot can be stripped and re-probed with an antibody for the total protein as a loading control.
Measurement of Intracellular Calcium ([Ca2+]i)
This assay uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon platelet activation.
Protocol:
-
Platelet Loading:
-
Washing: Wash the platelets to remove extracellular Fura-2 AM.
-
Fluorescence Measurement:
-
Resuspend the Fura-2-loaded platelets in a cuvette with stirring in a fluorometer maintained at 37°C.
-
Excite the platelets alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measure the emission at 510 nm[19][20].
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Add the agonist (e.g., collagen) and record the change in the fluorescence ratio over time.
-
-
Calibration: At the end of each experiment, add digitonin (B1670571) or Triton X-100 to permeabilize the platelets and obtain the maximum fluorescence ratio (Rmax) by adding a saturating concentration of calcium. Then, add EGTA to chelate the calcium and obtain the minimum fluorescence ratio (Rmin). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.
Conclusion
The this compound signaling cascade is a crucial component of platelet function, mediating firm adhesion to collagen and contributing to the overall thrombotic response. A detailed understanding of the molecular players and their interactions within this pathway, supported by quantitative data and robust experimental methodologies, is essential for the identification of novel therapeutic targets to prevent and treat thrombotic diseases. This guide provides a foundational resource for researchers and drug development professionals working in this critical area of cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 3. How can we use proteomics to learn more about platelets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Low-affinity integrin states have faster ligand-binding kinetics than the high-affinity state | Sciety [sciety.org]
- 7. ashpublications.org [ashpublications.org]
- 8. The (Patho)Biology of SRC Kinase in Platelets and Megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPVI Potentiation of Platelet Activation by Thrombin and Adhesion Molecules Independent of Src Kinases and Syk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evidence that phospholipase C-gamma2 interacts with SLP-76, Syk, Lyn, LAT and the Fc receptor gamma-chain after stimulation of the collagen receptor glycoprotein VI in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of Src kinases and PLCγ2 in clot retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement and Manipulation of Intracellular Ca2+ in Single Platelets and Megakaryocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 15. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 16. Rhodocytin, a functional novel platelet agonist belonging to the heterodimeric C-type lectin family, induces platelet aggregation independently of glycoprotein Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ionbiosciences.com [ionbiosciences.com]
- 21. hellobio.com [hellobio.com]
Genetic Variants of ITGA2 and Their Role in Bleeding Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrin subunit alpha 2 (ITGA2) gene encodes the α2 subunit of the α2β1 integrin, a major collagen receptor on the surface of platelets and other cells. This receptor plays a crucial role in hemostasis by mediating the initial adhesion of platelets to exposed collagen at sites of vascular injury, a critical step in thrombus formation. Genetic variations within the ITGA2 gene can alter the expression, structure, or function of the α2β1 integrin, leading to aberrant platelet responses and, in some cases, contributing to bleeding disorders. This technical guide provides a comprehensive overview of the known genetic variants of ITGA2, their impact on platelet function, and their association with bleeding diatheses. It also details the experimental protocols used to study these variants and the underlying signaling pathways.
The Role of ITGA2 in Hemostasis
Upon vessel injury, subendothelial collagen is exposed, providing a substrate for platelet adhesion. The α2β1 integrin, along with glycoprotein (B1211001) VI (GPVI), is a primary receptor for collagen on platelets. The binding of α2β1 to collagen is a critical initial step that tethers platelets to the site of injury. This adhesion, in concert with signaling through GPVI, triggers a cascade of intracellular events leading to platelet activation, shape change, granule release, and the activation of the fibrinogen receptor, integrin αIIbβ3, which is essential for platelet aggregation and the formation of a stable hemostatic plug.
Genetic Variants of the ITGA2 Gene
Several genetic variants in the ITGA2 gene have been identified, ranging from single nucleotide polymorphisms (SNPs) to rare mutations. These variants can influence the expression levels of the α2β1 integrin on the platelet surface or alter its binding affinity for collagen, thereby affecting platelet function.
Common Polymorphisms
The most extensively studied polymorphism in the ITGA2 gene is the silent C807T substitution (rs1126643) in exon 7. Despite being a synonymous mutation, it is in linkage disequilibrium with other regulatory variants that affect the density of the α2β1 integrin on the platelet surface. The 'T' allele is associated with higher α2β1 expression, leading to increased platelet adhesion to collagen.[1] While this enhanced adhesion might be beneficial for hemostasis, it has also been linked to an increased risk of thrombotic events in some populations.[2]
Another notable polymorphism is the G1648A substitution (rs1062535), which results in a glutamic acid to lysine (B10760008) amino acid change (E534K). This variant is also associated with altered platelet function.
Rare Mutations and Bleeding Disorders
Rare, loss-of-function mutations in the ITGA2 gene can lead to a significant reduction or complete absence of the α2β1 integrin on the platelet surface, resulting in a condition known as Platelet-type bleeding disorder 9 (BDPLT9) , also referred to as glycoprotein Ia deficiency. This disorder is characterized by impaired platelet adhesion to collagen and a mild to moderate bleeding tendency. While not as severe as Glanzmann thrombasthenia (caused by defects in the αIIbβ3 integrin), individuals with BDPLT9 can experience mucocutaneous bleeding, such as easy bruising, nosebleeds, and prolonged bleeding after trauma or surgery. However, it's important to note that some individuals with ITGA2 deficiency may not exhibit significant bleeding anomalies, suggesting a supportive rather than essential role for α2β1 in hemostasis, particularly when GPVI function is intact.[3]
Quantitative Data Summary
The following tables summarize quantitative data related to ITGA2 genetic variants, their allele frequencies, and their impact on platelet parameters.
| Table 1: Allele Frequencies of the ITGA2 C807T (rs1126643) Polymorphism in Different Populations | |
| Population | 'T' Allele Frequency |
| Javanese-Indonesian[4] | 33.5% |
| Chinese Han[1] | 26.2% - 27.1% |
| Table 2: Association of ITGA2 C807T Genotypes with Platelet Parameters | ||
| Genotype | Platelet α2β1 Density | Platelet Aggregation Response to Collagen |
| CC | Lower | Slower/Reduced |
| CT | Intermediate | Intermediate |
| TT | Higher | Faster/Enhanced |
| Source:[1] |
| Table 3: Phenotypic Data from Itga2-Deficient Mouse Models | |
| Parameter | Observation in Itga2 Knockout Mice |
| Bleeding Time | No significant bleeding anomalies reported[3] |
| Platelet Count | Unaltered[5] |
| Platelet Size | Unaltered[5] |
| Platelet Aggregation to Fibrillar Collagen | Delayed but not reduced[3] |
| Platelet Aggregation to Soluble Collagen | Abolished[3] |
| Platelet Adhesion to Fibrillar Collagen | Normal (abrogated in the presence of anti-GPVI antibody)[3] |
Signaling Pathways
The binding of collagen to the α2β1 integrin on platelets initiates a complex intracellular signaling cascade. This "outside-in" signaling is crucial for reinforcing and sustaining platelet activation.
References
- 1. NM_002203.4(ITGA2):c.-35C>T AND Platelet-type bleeding disorder 9 - ClinVar - NCBI [ncbi.nlm.nih.gov]
- 2. NM_002203.4(ITGA2):c.1312+12T>C AND Platelet-type bleeding disorder 9 - ClinVar - NCBI [ncbi.nlm.nih.gov]
- 3. Integrin alpha 2-deficient mice develop normally, are fertile, but display partially defective platelet interaction with collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oamjms.eu [oamjms.eu]
- 5. researchgate.net [researchgate.net]
Unraveling the Crucial Connection: A Technical Guide to the Identification of the GP1a Collagen-Binding Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between platelets and the subendothelial matrix is a critical initiating event in hemostasis and thrombosis. A key player in this process is the platelet surface glycoprotein (B1211001) Ia (GP1a), which, in complex with GPIIa, forms the integrin α2β1, a primary receptor for collagen. The precise identification and characterization of the collagen-binding site on this compound have been paramount in understanding platelet function and in the development of novel anti-thrombotic therapies. This technical guide provides an in-depth overview of the core methodologies and key findings related to the elucidation of the this compound collagen-binding site, tailored for researchers, scientists, and drug development professionals.
The I-Domain: The Epicenter of Collagen Binding
The primary binding site for collagen on this compound is located within a specialized, approximately 200-amino acid region known as the inserted domain (I-domain) of the α2 subunit.[1][2] This domain adopts a characteristic Rossmann fold and contains a critical feature for ligand binding: the Metal Ion-Dependent Adhesion Site (MIDAS).[3] The MIDAS motif coordinates a divalent cation, typically Mg2+, which is essential for the interaction with collagen.
Key Amino Acid Residues in the this compound I-Domain for Collagen Interaction
Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the α2 I-domain that are critical for collagen binding. These studies involve the targeted mutation of specific amino acids and subsequent analysis of the mutant protein's ability to bind collagen.
Mutations in several key residues have been shown to significantly impact collagen binding, highlighting their importance in the interaction. These include residues directly involved in coordinating the Mg2+ ion at the MIDAS, as well as other residues on the surface of the I-domain that make direct contact with the collagen triple helix.[3]
| Residue (Human α2) | Mutation | Effect on Collagen Binding | Reference |
| Tyr157 | - | Significantly blocks collagen binding | [4] |
| Gln215 | - | Significantly blocks collagen binding | [4] |
| Asp219 | D219A, D219N, D219R | Weakened affinity for type I collagen | [5] |
| Asp259 | D259N | Weakened affinity for type I collagen | [5] |
| Asp292 | D292N | Weakened affinity for type I collagen | [5] |
| Glu299 | E299Q | Weakened affinity for type I collagen | [5] |
| Asn154 | - | Moderate effect on collagen binding | [4] |
| His258 | - | Moderate effect on collagen binding | [4] |
The Collagen Counterpart: The GFOGER Motif
On the collagen side, a specific sequence motif, GFOGER (where O is hydroxyproline), has been identified as a high-affinity binding site for the α2β1 integrin. This motif, present in various collagen types, plays a crucial role in mediating the interaction with the this compound I-domain.
Quantitative Analysis of this compound-Collagen Binding Affinity
Surface Plasmon Resonance (SPR) has been a key technique for quantifying the binding affinity between the this compound I-domain and collagen. This label-free method allows for the real-time measurement of association and dissociation rates, from which the equilibrium dissociation constant (Kd) can be calculated. A lower Kd value indicates a higher binding affinity.
| Interacting Molecules | Method | Kd (nM) | Reference |
| Wild-type α2 I-domain and Type I Collagen | SPR | 90 ± 30 | [5] |
| ΔαCα2I domain and Type I Collagen | SPR | 430 ± 90 | [5] |
Experimental Protocols
Recombinant Expression and Purification of the this compound I-Domain
A common approach for studying the this compound-collagen interaction is to express the I-domain as a recombinant protein, often with an affinity tag such as Glutathione S-transferase (GST) for ease of purification.
Experimental Workflow:
References
- 1. Integrin alpha 2 I-domain is a binding site for collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between collagen and the alpha(2) I-domain of integrin alpha(2)beta(1). Critical role of conserved residues in the metal ion-dependent adhesion site (MIDAS) region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrin alpha2beta1 induces phosphorylation-dependent and phosphorylation-independent activation of phospholipase Cgamma2 in platelets: role of Src kinase and Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin alpha(2)I domain recognizes type I and type IV collagens by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expression of Glycoprotein Ia (GP1a/Integrin α2) in Non-Platelet Cell Types: A Technical Guide
Introduction
Glycoprotein (B1211001) Ia (GP1a), also known as CD49b or integrin subunit alpha 2 (ITGA2), is a transmembrane glycoprotein that plays a critical role in cell-matrix adhesion. It exclusively forms a heterodimer with the β1 subunit (CD29) to create the integrin receptor α2β1, a primary receptor for collagen, laminin, and fibronectin.[1][2][3] While its function in platelet aggregation is well-documented, the expression and role of this compound in non-platelet cell types are extensive and increasingly recognized as crucial in various physiological and pathological processes, including tissue homeostasis, inflammation, and cancer progression.[1][2][4]
This technical guide provides an in-depth overview of this compound expression in various non-platelet cells, summarizes quantitative data, details relevant signaling pathways, and offers comprehensive experimental protocols for its detection and analysis, tailored for researchers, scientists, and drug development professionals.
Expression Profile of this compound in Non-Platelet Cell Types
This compound exhibits a wide distribution across numerous cell types, where it mediates cellular adhesion to the extracellular matrix (ECM), influencing migration, differentiation, and survival.[1][2]
-
Epithelial and Endothelial Cells : this compound is broadly expressed in epithelial and endothelial cells.[1][2] In endothelial cells, the α2β1 receptor is involved in angiogenesis, the formation of new blood vessels.[1][5] Its expression on these cells is critical for their interaction with the collagen-rich basement membrane.
-
Fibroblasts and Mesenchymal Cells : Fibroblasts, the primary producers of collagen and other ECM components, express this compound to mediate their own adhesion and organization of the matrix they synthesize.[1][6][7] Similarly, mesenchymal stem cells (MSCs) express ITGA2, which is involved in processes like osteogenic differentiation.[8]
-
Immune Cells : A subset of immune cells expresses this compound. These include mast cells, neutrophils, and certain populations of T cells and NK cells.[1][9] In these cells, α2β1 is implicated in immune responses, including cell activation and migration to sites of inflammation.[1] For example, this compound is a marker used to identify CD4+ type 1 T regulatory (Tr1) cells.[1]
-
Cancer Cells : The expression of this compound is frequently dysregulated in cancer, with its role being highly context-dependent.[4] In some cancers, like breast cancer, it may be downregulated, while in others, such as pancreatic, lung, and gastric cancer, its overexpression is associated with increased invasion, metastasis, and poor prognosis.[4][10][11][12]
Quantitative Data on this compound (ITGA2) Expression
The following tables summarize quantitative and semi-quantitative data on ITGA2 expression in various non-platelet cell types and disease states, as reported in the literature.
Table 1: ITGA2 Expression in Cancer
| Cancer Type | Expression Change | Association/Effect | Reference(s) |
| Pancreatic Cancer | Overexpressed | Associated with poor prognosis, tumor progression, and immune escape via PD-L1 regulation. | [10][12] |
| Non-Small Cell Lung Cancer | High expression | Associated with lower recurrence-free survival, increased cell adhesion, and migration. | [10][11] |
| Lower-Grade Glioma | Upregulated | Associated with cancer pathogenesis and development. | [13] |
| Breast Cancer | Down-regulated (in some contexts) | May participate in maintaining a differentiated phenotype. | [4] |
| Melanoma & Prostate Cancer | Upregulated | Associated with tumor progression and invasion. | [4] |
| Gastric Carcinoma | Upregulated | Associated with tumor progression and invasion. | [4] |
| Thyroid Carcinoma | Overexpressed (via hypomethylation) | Stimulates cell invasion and migration. | [10] |
Table 2: ITGA2 mRNA Expression Modulation in Mesenchymal Stem Cells (MSCs)
| Condition | Fold Change vs. Static Control | Experimental Method | Reference(s) |
| Fluid Flow-Induced Shear Stress (2h) | Up-regulated (>2-fold) | Quantitative Real-Time RT-PCR | [8] |
| Fluid Flow-Induced Shear Stress (24h) | Up-regulated (>2-fold) | Quantitative Real-Time RT-PCR | [8] |
This compound-Mediated Signaling Pathways
Integrin α2β1 transduces signals bidirectionally across the cell membrane. "Outside-in" signaling is initiated by ligand binding to the extracellular domain, leading to intracellular responses. "Inside-out" signaling involves intracellular events that activate the integrin, increasing its ligand-binding affinity.[1][14]
General Outside-In Signaling
Upon binding to collagen, α2β1 clusters in the cell membrane, activating focal adhesion complexes. This triggers a cascade involving the recruitment and activation of non-receptor tyrosine kinases, such as Src family kinases (SFKs). Activated Src can then phosphorylate and activate downstream effectors like Syk and Phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and cytoskeletal rearrangements that drive cell spreading and migration.[14][15]
Caption: General this compound (α2β1) outside-in signaling cascade.
Signaling in Cancer Progression
In cancer cells, ITGA2 signaling is often co-opted to promote malignancy. For instance, in pancreatic and non-small cell lung cancer, ITGA2 overexpression can activate the STAT3 pathway or the PI3K/Akt pathway.[5][10] This activation can lead to the upregulation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein, which helps the tumor evade destruction by the immune system.[10]
Caption: ITGA2 signaling promoting cancer immune evasion and metastasis.
Experimental Protocols for this compound Expression Analysis
Accurate detection and quantification of this compound are essential for research. Below are detailed protocols for standard molecular and cellular biology techniques.
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This method localizes this compound protein within the context of tissue architecture.
Caption: Workflow for Immunohistochemistry (IHC).
Methodology:
-
Deparaffinization and Rehydration : Immerse slides in xylene (2x, 10 min each). Rehydrate through a graded series of ethanol (100% 2x, 95%, 90%, 80%, 70%; 5 min each), followed by a final rinse in distilled water.[16][17]
-
Antigen Retrieval : Perform heat-induced epitope retrieval by immersing slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 10-20 minutes. Allow slides to cool to room temperature.[18]
-
Endogenous Peroxidase Inhibition : Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity. Wash 3 times with PBS.[16]
-
Blocking : To prevent non-specific antibody binding, incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.[18]
-
Primary Antibody Incubation : Discard blocking solution and incubate with a primary antibody against this compound/ITGA2 diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.
-
Secondary Antibody Incubation : Wash slides 3 times with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse/rabbit IgG) for 1 hour at room temperature.[19]
-
Detection : Wash slides 3 times with PBS. Apply 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until a brown color develops (monitor under a microscope). Stop the reaction by rinsing with distilled water.[17]
-
Counterstaining : Lightly stain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting : Dehydrate the sections through a graded ethanol series and clear with xylene. Mount the coverslip with a permanent mounting medium.[16]
-
Analysis : Visualize under a light microscope. This compound-positive structures will appear brown.
Flow Cytometry for Cell Surface this compound
This technique quantifies the percentage of cells expressing surface this compound and the relative expression level per cell.
Caption: Workflow for Flow Cytometry analysis of cell surface this compound.
Methodology:
-
Cell Preparation : Prepare a single-cell suspension from cultured cells or dissociated tissue. For adherent cells, use a non-enzymatic dissociation buffer (e.g., 2 mM EDTA in PBS) to preserve surface epitopes.[20]
-
Washing and Counting : Wash cells twice with ice-cold FACS buffer (PBS with 1-2% BSA or FBS). Count cells and adjust the concentration to approximately 1 x 10⁶ cells per sample tube.
-
Staining : Centrifuge cells, discard the supernatant, and resuspend the pellet in 100 µL of FACS buffer containing a fluorophore-conjugated primary antibody against this compound (CD49b), such as FITC-conjugated anti-CD49b.[9][20] An isotype-matched control antibody should be used in a separate tube to control for non-specific binding.
-
Incubation : Incubate for 30 minutes at 4°C in the dark.
-
Washing : Add 1 mL of ice-cold FACS buffer to each tube and centrifuge. Discard the supernatant. Repeat this wash step twice to remove unbound antibodies.
-
Data Acquisition : Resuspend the final cell pellet in 300-500 µL of FACS buffer. Analyze the samples on a flow cytometer.
-
Data Analysis : Gate on the live, single-cell population. Compare the fluorescence intensity of the antibody-stained sample to the isotype control to determine the percentage of this compound-positive cells and their mean fluorescence intensity (MFI).[21]
Western Blotting for Total this compound
This protocol detects total this compound protein in cell or tissue lysates.
Methodology:
-
Protein Extraction : Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation : Mix 20-40 µg of protein from each sample with 2x Laemmli sample buffer. Heat at 95-100°C for 5 minutes.[22]
-
SDS-PAGE : Load samples onto an 8-10% polyacrylamide gel and separate proteins by electrophoresis.[22]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS with 0.1% Tween-20 (TBST)).[22]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody against this compound/ITGA2 diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane 3-4 times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection : Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A band corresponding to the molecular weight of this compound (~150 kDa) should be visible.[22]
Quantitative Real-Time PCR (qRT-PCR) for ITGA2 mRNA
This method quantifies the relative abundance of ITGA2 gene transcripts.
Methodology:
-
RNA Extraction : Extract total RNA from cell or tissue samples using a suitable kit (e.g., TRIzol or column-based methods).
-
RNA Quality and Quantity Check : Assess RNA integrity (e.g., via gel electrophoresis) and concentration (e.g., using a NanoDrop spectrophotometer).
-
cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction Setup : Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers specific for ITGA2, and a SYBR Green or TaqMan-based master mix.[12] Also, set up reactions for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Amplification : Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis : Determine the cycle threshold (Ct) values for ITGA2 and the housekeeping gene. Calculate the relative expression of ITGA2 using the ΔΔCt method.[12]
Conclusion
Glycoprotein Ia (integrin α2) is a widely expressed collagen receptor with diverse and critical functions in a multitude of non-platelet cell types. Its expression is fundamental to maintaining tissue structure and cellular homeostasis. Furthermore, the dysregulation of this compound expression and signaling is a key factor in the progression of numerous diseases, most notably cancer, where it can serve as a prognostic biomarker and a potential therapeutic target.[10][11][12] The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate the complex roles of this compound in health and disease.
References
- 1. Regulation and functions of integrin α2 in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jps1.kxsz.net [jps1.kxsz.net]
- 3. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 4. Integrins in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Integrin alpha x stimulates cancer angiogenesis through PI3K/Akt signaling-mediated VEGFR2/VEGF-A overexpression in blood vessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human fibroblast class II extracellular matrix receptor mediates platelet adhesion to collagen and is identical to the platelet glycoprotein Ia-IIa complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblasts: origins, definitions, and functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ITGA2 Monoclonal Antibody (HAS-4), FITC (A15431) [thermofisher.com]
- 10. ITGA2 integrin subunit alpha 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Integrin alpha 2 is associated with tumor progression and postoperative recurrence in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prognostic Significance of Integrin Subunit Alpha 2 (ITGA2) and Role of Mechanical Cues in Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin Alpha-2 as a Potential Prognostic and Predictive Biomarker for Patients With Lower-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reciprocal Signaling by Integrin and Nonintegrin Receptors during Collagen Activation of Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. bosterbio.com [bosterbio.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. 免疫組織染色のプロトコル [sigmaaldrich.com]
- 20. ITGA2 promotes expression of ACLY and CCND1 in enhancing breast cancer stemness and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. genscript.com [genscript.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
The Phenotype of GP1a Knockout Mouse Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoprotein Ia (GP1a), also known as integrin α2, is a key receptor for collagen on the surface of platelets and various other cell types. As a critical component of the α2β1 integrin complex, it plays a pivotal role in the initial adhesion of platelets to exposed subendothelial collagen at sites of vascular injury, a crucial step in hemostasis and thrombosis. This technical guide provides a comprehensive overview of the phenotype of this compound knockout (KO) mouse models, offering a valuable resource for researchers in hematology, thrombosis, and drug development. We present a detailed summary of the quantitative data from key studies, outline the experimental protocols used to characterize these models, and provide visualizations of the relevant signaling pathways and experimental workflows.
General Phenotype of this compound Knockout Mice
This compound (gene name: Itga2) knockout mice are viable, fertile, and develop normally without any excess lethality in homozygous individuals.[1] Gross and histological examinations of major organs, including the heart, lungs, kidneys, gastrointestinal tract, pancreas, skin, and reproductive tracts, have revealed no significant abnormalities.[1] However, more detailed investigations have uncovered specific defects, most notably in hemostasis and branching morphogenesis.
Hemostasis and Platelet Function
The most prominent phenotype of this compound KO mice relates to impaired platelet function. Platelets from these animals exhibit a marked reduction in their ability to interact with collagen, a primary component of the subendothelial matrix exposed upon vessel injury.
-
Platelet Adhesion: Platelets from this compound-null mice demonstrate a failure to adhere to type I collagen under both static and shear stress conditions.[1] This highlights the essential role of this compound in the initial tethering of platelets to collagen surfaces.
-
Platelet Aggregation: While platelets from this compound-deficient animals do aggregate in response to collagen, they do so with a prolonged lag time and reduced intensity compared to wild-type platelets.[1] This suggests that while other collagen receptors like GPVI can initiate aggregation, this compound is crucial for a rapid and robust response.
-
Bleeding Time: While some studies report a mild bleeding diathesis, others have found that the absence of this compound does not significantly prolong bleeding times, suggesting compensatory mechanisms may be at play in vivo.[2][3][4]
Other Phenotypes
Beyond hemostasis, a notable phenotype has been observed in the mammary gland development of female this compound KO mice. Quantitative analysis has shown a significant reduction in the complexity of mammary gland branching morphogenesis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies characterizing this compound knockout mouse models.
Table 1: Hematological Parameters
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Reference |
| Platelet Count (x10³/µL) | Normal | Normal | [5] |
| Mean Platelet Volume (fL) | Normal | Significantly Reduced | [5] |
Table 2: Platelet Function Assays
| Assay | Condition | Wild-Type (WT) | This compound Knockout (KO) | Reference |
| Platelet Adhesion | Static (Type I Collagen) | Adherent | Failed to Adhere | [1] |
| Shear Stress (Type I Collagen) | Adherent | Failed to Adhere | [1] | |
| Platelet Aggregation | Soluble Type I Collagen | Normal Aggregation | Defective Aggregation | [5] |
| Fibrillar Collagen | Normal Aggregation | Delayed Onset, Reduced Intensity | [1][5] | |
| Bleeding Time | Tail Bleeding Assay | Variable | Variable (some studies show prolongation) | [2][6] |
Table 3: In Vivo Thrombosis Models
| Model | Parameter | Wild-Type (WT) | This compound Knockout (KO) | Reference |
| FeCl₃-induced Carotid Artery Injury | Time to Occlusion | ~52.7 min | Significantly Prolonged (~70 min) | [2] |
| Photochemical Injury (Carotid Artery) | Time to Occlusion | ~44.4 min | Significantly Prolonged (~74.5 min) | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the phenotype of this compound knockout mice.
Generation of this compound Knockout Mice
This compound knockout mice are typically generated using homologous recombination in embryonic stem (ES) cells to disrupt the Itga2 gene.[1] A targeting vector is designed to replace a critical exon or the entire coding sequence of the Itga2 gene with a selection cassette, such as a neomycin resistance gene.[7] The modified ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a germline transmission of the null allele. Conditional knockout models, which allow for tissue-specific deletion of the Itga2 gene (e.g., in megakaryocytes/platelets), are generated by flanking a critical exon with loxP sites and crossing these "floxed" mice with a transgenic line expressing Cre recombinase under a tissue-specific promoter, such as Pf4-Cre or Gp1ba-Cre.[5][8][9]
Tail Bleeding Assay
The tail bleeding time assay is a common method to assess in vivo hemostasis.
-
Animal Preparation: Mice are anesthetized and placed in a restraining device.
-
Tail Transection: The distal 3-5 mm of the tail is transected using a sharp scalpel.
-
Bleeding Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.[10][11] A cutoff time is typically set (e.g., 10-20 minutes) to prevent excessive blood loss.[7][12]
-
Blood Loss Quantification (Optional): The amount of blood loss can be quantified by measuring the hemoglobin concentration in the saline.[12][13]
In Vitro Platelet Aggregation
Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through a suspension of platelet-rich plasma (PRP) or washed platelets.
-
Blood Collection: Blood is drawn from anesthetized mice via cardiac puncture or from the retro-orbital sinus into an anticoagulant (e.g., sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Aggregation Measurement: The PRP is placed in the aggregometer, and a baseline is established. A platelet agonist, such as fibrillar or soluble collagen, is added, and the change in light transmission is recorded over time.[14] The lag time to the onset of aggregation and the maximal aggregation percentage are key parameters.
In Vivo Thrombosis Models
These models are used to evaluate the role of this compound in thrombus formation in a living animal.
-
Ferric Chloride (FeCl₃)-Induced Thrombosis:
-
The carotid artery is surgically exposed.
-
A piece of filter paper saturated with FeCl₃ solution (typically 5-10%) is applied to the adventitial surface of the artery for a few minutes.[15]
-
The vessel is monitored using intravital microscopy, and the time to the formation of an occlusive thrombus is recorded.[15]
-
-
Photochemical Injury Model:
-
A photosensitive dye (e.g., Rose Bengal) is injected intravenously.
-
A specific segment of the carotid artery is exposed to a light source of a specific wavelength.
-
This induces endothelial damage and subsequent thrombus formation, which is monitored to determine the time to occlusion.[2]
-
Signaling Pathways and Experimental Workflows
Platelet Adhesion and Signaling via this compound
This compound, as part of the α2β1 integrin, acts as a primary adhesion receptor for collagen. Upon binding to collagen, it facilitates firm platelet adhesion. While GPVI is considered the primary signaling receptor for collagen, this compound contributes to the overall platelet activation response. The binding of this compound to collagen can lead to "outside-in" signaling, which contributes to platelet spreading and the stabilization of the initial platelet plug.
Experimental Workflow for Characterizing this compound KO Mice
The following diagram illustrates a typical experimental workflow for the phenotypic characterization of this compound knockout mice.
Conclusion
This compound knockout mouse models have been instrumental in elucidating the critical role of the α2β1 integrin in platelet biology and hemostasis. These models consistently demonstrate that this compound is essential for normal platelet adhesion to collagen and for a rapid and robust aggregation response. While the bleeding phenotype can be subtle, in vivo thrombosis models clearly show a protective effect of this compound deficiency. The conditional knockout models further refine our understanding of the specific contributions of platelet this compound. This technical guide provides a consolidated resource for researchers utilizing or considering the use of this compound knockout mice, facilitating experimental design and data interpretation in the fields of thrombosis, hemostasis, and the development of novel antiplatelet therapies.
References
- 1. The alpha(2) integrin subunit-deficient mouse: a multifaceted phenotype including defects of branching morphogenesis and hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α2β1 Integrin, GPVI Receptor, and Common FcRγ Chain on Mouse Platelets Mediate Distinct Responses to Collagen in Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPVI-deficient mice lack collagen responses and are protected against experimentally induced pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Antithrombotic Protection by in Vivo Depletion of Platelet Glycoprotein VI in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditional Knockout of Integrin α2β1 in Murine Megakaryocytes Leads to Reduced Mean Platelet Volume | PLOS One [journals.plos.org]
- 6. Impaired platelet responses to thrombin and collagen in AKT-1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 037053 - GP Ibα[null] Strain Details [jax.org]
- 8. The Gp1ba-Cre transgenic mouse: a new model to delineate platelet and leukocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Gp1ba-Cre transgenic mouse: a new model to delineate platelet and leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epac1-deficient mice have bleeding phenotype and thrombocytes with decreased GPIbβ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Crucial Role of Glycoprotein VI for Platelet Recruitment to the Injured Arterial Wall In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Platelet Surface: An In-depth Technical Guide to GP1a's Interactions with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the intricate interactions between Glycoprotein Ibalpha (GP1a), a critical component of the GPIb-IX-V complex, and other key surface receptors on platelets. Understanding this receptor crosstalk is paramount for elucidating the complex mechanisms of platelet activation, aggregation, and thrombus formation, and for the development of novel antiplatelet therapeutics. This document details the nature of these interactions, the signaling pathways they trigger, quantitative binding data where available, and the experimental methodologies used to study them.
Introduction to this compound and Platelet Receptor Crosstalk
The platelet surface is a dynamic environment where a multitude of receptors orchestrate a rapid and highly regulated response to vascular injury. At the forefront of this response is the GPIb-IX-V complex, which acts as the primary receptor for von Willebrand Factor (vWF) under high shear stress, initiating platelet adhesion to the subendothelium. This compound, the largest subunit of this complex, is the primary binding site for vWF and also interacts with other ligands and receptors, modulating platelet function in a complex interplay of signaling events. This guide focuses on the critical crosstalk between this compound and other platelet surface receptors, which fine-tunes the hemostatic and thrombotic responses.
Key Interacting Partners of this compound
This compound does not function in isolation. Its interactions with other platelet surface receptors are crucial for amplifying or dampening downstream signaling, leading to a coordinated platelet response. The following sections detail the interactions with key partner receptors.
Integrin αIIbβ3 (GPIIb-IIIa)
The interaction between the GPIb-IX-V complex and integrin αIIbβ3 is a cornerstone of platelet aggregation. While not a direct binding interaction between the extracellular domains of this compound and αIIbβ3, the activation of GPIb-IX-V by vWF triggers an "inside-out" signaling cascade that shifts αIIbβ3 from a low-affinity to a high-affinity state for its ligands, primarily fibrinogen. This conformational change is essential for platelet aggregation and thrombus stabilization.
FcγRIIa
The low-affinity IgG receptor FcγRIIa is physically and functionally associated with the GPIb-IX-V complex on the platelet surface.[1] This proximity is supported by fluorescence resonance energy transfer (FRET) studies, which have demonstrated significant energy transfer between antibodies labeling the two receptors.[2] This interaction is implicated in the transmission of signals upon vWF binding to this compound and plays a role in heparin-induced thrombocytopenia.[1]
Protease-Activated Receptors (PARs)
This compound acts as a high-affinity co-receptor for thrombin, facilitating the activation of Protease-Activated Receptors, particularly PAR1.[3][4] Thrombin binds to this compound, which localizes it on the platelet surface and presents it to PAR1 for cleavage and activation.[3] This cooperative mechanism allows for robust platelet activation even at low thrombin concentrations.
P-selectin
P-selectin, expressed on activated platelets and endothelial cells, can interact with the GPIb-IX-V complex. This interaction contributes to the recruitment of leukocytes to the growing thrombus and plays a role in inflammation.
Quantitative Analysis of Receptor Interactions
The following table summarizes the available quantitative data for the interactions between this compound and its partner receptors. It is important to note that direct binding kinetics for some of these interactions are not yet fully elucidated in the literature.
| Interacting Pair | Method | Parameter | Value | Reference |
| This compound (GPIb-IX-V) - FcγRIIa | FRET | Energy Transfer Efficiency | 16.3 ± 3.9% | [2] |
| Integrin αIIbβ3 - Fibrinogen | SPR | Kd | 3.20 x 10-9 M | |
| kon | (2.19 ± 0.01) x 104 M-1s-1 | |||
| koff | (7.01 ± 0.04) x 10-5 s-1 | |||
| Thrombin - this compound | Functional Assays | Affinity | High | [3][4] |
Signaling Pathways
The interaction of this compound with other platelet surface receptors initiates complex intracellular signaling cascades that ultimately lead to platelet activation, shape change, granule secretion, and aggregation.
This compound - Integrin αIIbβ3 Signaling Axis
Upon vWF binding to this compound, a series of intracellular events, including the activation of Src family kinases and phosphoinositide 3-kinase (PI3K), leads to the activation of Rap1b. Activated Rap1b, along with other signaling molecules, binds to the cytoplasmic tail of the β3 subunit of integrin αIIbβ3, inducing a conformational change that increases its affinity for fibrinogen.
This compound - FcγRIIa Cooperative Signaling
The co-localization of this compound and FcγRIIa suggests a cooperative signaling mechanism. Upon ligand binding to this compound, Src family kinases are activated, which can then phosphorylate the immunoreceptor tyrosine-based activation motif (ITAM) of FcγRIIa. This leads to the recruitment and activation of Syk kinase, amplifying the downstream signaling cascade.
This compound - PAR1 Thrombin Signaling
Thrombin binding to this compound facilitates its presentation to PAR1, leading to proteolytic cleavage and activation of the receptor. Activated PAR1 couples to Gq and G12/13 proteins, initiating downstream signaling through phospholipase C (PLC) and RhoA pathways, respectively. This results in calcium mobilization, shape change, and granule release.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with other platelet surface receptors.
Co-Immunoprecipitation (Co-IP) of Platelet Membrane Proteins
This protocol is designed to isolate and identify interacting platelet surface receptors.
Materials:
-
Washed human platelets
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.
-
Antibody against this compound (bait protein)
-
Antibody against the potential interacting receptor (prey protein)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Platelet Lysis: Resuspend washed platelets in ice-cold Lysis Buffer and incubate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add the primary antibody against this compound to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and incubate for 5 minutes at room temperature.
-
Neutralization: Collect the eluate and immediately neutralize with Neutralization Buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the potential interacting receptor.
Förster Resonance Energy Transfer (FRET) Microscopy for Receptor Co-localization
This protocol allows for the visualization and quantification of the proximity of two different receptors on the platelet surface.
Materials:
-
Washed human platelets
-
Fluorophore-conjugated primary antibodies against this compound (Donor, e.g., Alexa Fluor 488) and the interacting receptor (Acceptor, e.g., Alexa Fluor 555)
-
Confocal microscope equipped for FRET imaging
-
Image analysis software
Procedure:
-
Platelet Preparation: Adhere washed platelets to a glass-bottom dish.
-
Antibody Labeling: Incubate the platelets with the donor- and acceptor-conjugated antibodies simultaneously for 1 hour at room temperature in the dark.
-
Washing: Gently wash the platelets three times with PBS to remove unbound antibodies.
-
Image Acquisition:
-
Acquire a donor channel image by exciting at the donor's excitation wavelength and detecting at the donor's emission wavelength.
-
Acquire an acceptor channel image by exciting at the acceptor's excitation wavelength and detecting at the acceptor's emission wavelength.
-
Acquire a FRET channel image by exciting at the donor's excitation wavelength and detecting at the acceptor's emission wavelength.
-
-
Control Samples: Prepare donor-only and acceptor-only labeled samples to correct for spectral bleed-through.
-
FRET Analysis: Use image analysis software to correct for background and spectral bleed-through, and to calculate the FRET efficiency. A high FRET efficiency indicates close proximity of the two receptors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol measures the real-time binding kinetics between purified this compound and a potential interacting receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant this compound (ligand)
-
Purified recombinant interacting receptor (analyte)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., Glycine-HCl pH 2.0)
Procedure:
-
Ligand Immobilization: Covalently immobilize purified this compound onto the sensor chip surface using amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the purified interacting receptor (analyte) over the sensor surface at a constant flow rate.
-
Association Phase: Monitor the increase in the SPR signal (response units, RU) as the analyte binds to the immobilized ligand.
-
Dissociation Phase: Inject running buffer to monitor the decrease in the SPR signal as the analyte dissociates from the ligand.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
References
- 1. Localization of the Adhesion Receptor Glycoprotein Ib-IX-V Complex to Lipid Rafts Is Required for Platelet Adhesion and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. The GPIb-IX complex on platelets: insight into its novel physiological functions affecting immune surveillance, hepatic thrombopoietin generation, platelet clearance and its relevance for cancer development and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low α-Thrombin/GPIbα Interaction Is a Potential Contributor to Platelet Hyper-reactivity in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Clinical Significance of Glycoprotein Ia Polymorphisms in Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoprotein Ia (GP1a), also known as integrin α2β1, is a critical platelet receptor responsible for the initial adhesion of platelets to exposed collagen at sites of vascular injury, a pivotal event in thrombosis and hemostasis. Genetic variations within the gene encoding the α2 subunit, ITGA2, can alter the expression and function of this receptor, thereby influencing an individual's susceptibility to cardiovascular diseases. This in-depth technical guide provides a comprehensive overview of the clinical significance of ITGA2 gene polymorphisms, with a primary focus on their association with cardiovascular disease. We delve into the molecular mechanisms, present quantitative data from meta-analyses, detail relevant experimental protocols, and visualize key signaling pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.
Introduction to Glycoprotein Ia and its Role in Cardiovascular Health
Platelet adhesion, activation, and aggregation are fundamental processes in the pathophysiology of arterial thrombosis, which underlies acute coronary syndromes (ACS), myocardial infarction (MI), and ischemic stroke.[1] Glycoprotein Ia, in complex with Glycoprotein IIa (β1 integrin), forms the this compound/IIa receptor, a major collagen receptor on the platelet surface.[2] Upon vascular injury and exposure of subendothelial collagen, the this compound/IIa receptor mediates the initial, firm adhesion of platelets to the vessel wall.[3] This interaction triggers a cascade of intracellular signaling events, leading to platelet activation, granule release, and conformational changes in other platelet receptors, ultimately culminating in the formation of a platelet-rich thrombus.
Genetic polymorphisms in the ITGA2 gene can lead to variations in the density of the this compound/IIa receptor on the platelet surface.[4] This variability is hypothesized to influence the efficiency of platelet-collagen interactions and, consequently, an individual's propensity for thrombotic events. The most extensively studied of these is the silent C807T polymorphism (rs1126643).
Key this compound Polymorphisms and their Clinical Associations
The C807T (rs1126643) Polymorphism
The C807T polymorphism in the ITGA2 gene is a silent nucleotide substitution that has been linked to variations in the expression level of the this compound/IIa receptor. Individuals carrying the T allele have been reported to have a higher density of this compound/IIa receptors on their platelets compared to those with the C allele.[5] This increased receptor density is thought to enhance platelet adhesion to collagen, potentially leading to a prothrombotic state.
The clinical significance of the C807T polymorphism in cardiovascular disease has been the subject of numerous studies, with some conflicting results across different populations and disease endpoints.
Other ITGA2 Polymorphisms
While C807T is the most studied, other polymorphisms in the ITGA2 gene have also been investigated for their potential role in cardiovascular disease. The G873A polymorphism is often in linkage disequilibrium with C807T.[6] More recent genome-wide association studies (GWAS) have identified other single nucleotide polymorphisms (SNPs) within the ITGA2 gene, such as rs3756541 and rs2303124, that may also contribute to the risk of ischemic stroke.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various meta-analyses and studies investigating the association between this compound polymorphisms and cardiovascular diseases.
Table 1: Association of C807T (rs1126643) Polymorphism with Ischemic Stroke
| Population | Comparison | Odds Ratio (95% CI) | Reference |
| Overall | T vs. C allele | 1.226 (1.053–1.428) | [7] |
| Overall | T vs. C allele | 1.11 (0.827-1.499) | [5] |
| Asians | T vs. C allele | Not specified | [8] |
| Caucasians | T vs. C allele | No significant association | [8] |
Table 2: Association of C807T (rs1126643) Polymorphism with Myocardial Infarction
| Population/Subgroup | Comparison | Odds Ratio (95% CI) | Reference |
| Men < 45 years | T807 allele carriers vs. non-carriers | 0.73 (0.47-1.12) | [9] |
| Patients < 62 years | T allele vs. C allele | 1.57 (P=0.004) | [10] |
| Patients < 49 years | T allele vs. C allele | 2.61 (P=0.009) | [11] |
Table 3: Association of Other ITGA2 Polymorphisms with Ischemic Stroke
| Polymorphism | Comparison | Odds Ratio (95% CI) | Reference |
| rs3756541 | Additive model | 1.49 (1.11 to 2.04) | [6] |
| rs2303124 | Recessive model | 1.56 (1.05 to 2.33) | [6] |
Experimental Protocols
Genotyping of ITGA2 Polymorphisms
A common and reliable method for determining the genotype of ITGA2 polymorphisms, such as C807T, is the Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) assay.
Protocol for C807T (rs1126643) Genotyping using PCR-RFLP:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit.
-
PCR Amplification: The region of the ITGA2 gene containing the C807T polymorphism is amplified by PCR.
-
Forward Primer: 5'-GTGTTTAACTTGAACACATAT-3'[12]
-
Reverse Primer: 5'-ACCTTGCATATTGAATTGCTT-3'[12]
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.[12]
-
-
-
Restriction Enzyme Digestion: The PCR product is then digested with a restriction enzyme that specifically recognizes one of the alleles. For the C807T polymorphism, the enzyme TaqI can be used, which cuts the C allele.[12]
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis. The resulting banding pattern reveals the genotype:
-
CC genotype: Two smaller fragments.
-
TT genotype: One larger, undigested fragment.
-
CT genotype: Three fragments (two smaller and one larger).[13]
-
Platelet Function Assays
To assess the functional consequences of this compound polymorphisms, various platelet function assays can be employed.
4.2.1. Light Transmittance Aggregometry (LTA) for Collagen-Induced Platelet Aggregation
LTA is the gold-standard for assessing platelet aggregation.
Protocol:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 10 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation step and used as a reference.[10]
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline light transmittance is established.
-
A collagen solution is added to the PRP to induce aggregation. The concentration of collagen should be optimized to elicit a submaximal response, which is more sensitive for detecting differences in platelet reactivity.[14]
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases. This change is recorded over time.
-
The maximum percentage of aggregation is determined by comparing the final light transmittance to that of the PPP (representing 100% aggregation).
-
4.2.2. Flow Cytometry for Platelet Activation Markers
Flow cytometry can be used to quantify the expression of activation markers, such as P-selectin (CD62P), on the surface of individual platelets in response to an agonist like collagen.
Protocol for P-selectin Expression:
-
Blood Collection: Whole blood is collected in sodium citrate (B86180) anticoagulant.[15]
-
Platelet Stimulation: Aliquots of whole blood are incubated with a collagen solution or a resting control buffer for a defined period at room temperature.
-
Antibody Staining: The samples are then incubated with fluorescently labeled antibodies specific for a platelet marker (e.g., CD41a) and P-selectin (CD62P). An isotype-matched control antibody is used to determine background fluorescence.[8]
-
Fixation: The samples are fixed with a formaldehyde (B43269) solution to stop the reaction and preserve the cells.[5]
-
Flow Cytometric Analysis: The samples are analyzed on a flow cytometer. Platelets are identified based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The percentage of platelets expressing P-selectin and the mean fluorescence intensity are quantified.[7]
Signaling Pathways and Visualizations
The binding of collagen to the this compound/IIa receptor initiates a complex intracellular signaling cascade, often referred to as "outside-in" signaling, which leads to platelet activation. This process is intricately regulated and involves "inside-out" signaling, where intracellular signals modulate the affinity of the integrin for its ligand.
This compound/IIa Signaling Pathway
Upon collagen binding, this compound/IIa clustering triggers the activation of several intracellular tyrosine kinases.
References
- 1. Inside-out, outside-in, and inside-outside-in: G protein signaling in integrin-mediated cell adhesion, spreading, and retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymorphism in Integrin ITGA2 is Associated with Ischemic Stroke and Altered Serum Cholesterol in Chinese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2.10. Flow cytometry analysis of P‐selectin expression [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanism of Inside-out Integrin Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Glycoprotein Ia Research
This guide provides a comprehensive overview of the discovery and history of Glycoprotein (B1211001) Ia (GPIa) research, tailored for researchers, scientists, and drug development professionals. It delves into the pivotal experiments, key quantitative data, and the intricate signaling pathways that have been elucidated over decades of study.
A Historical Perspective: Unraveling the Role of Glycoprotein Ia
The journey to understanding Glycoprotein Ia (GPIa), a critical platelet receptor for collagen, has been a multi-decade endeavor built upon the foundational work of numerous scientists. Here is a timeline of key milestones:
Early Observations of Platelet-Collagen Interaction:
The story of GPIa begins not with its discovery, but with the broader observation of platelet interaction with collagen. In the 1960s, it was established that platelets adhere to collagen exposed at sites of vascular injury, a crucial event in hemostasis and thrombosis. This led to the hypothesis that a specific receptor for collagen must exist on the platelet surface.
The Discovery of Glycoprotein Ia (c. 1985):
A pivotal moment in GPIa research came in 1985 when a team led by H.K. Nieuwenhuis at the University Hospital Utrecht, Netherlands, described a patient with a bleeding disorder whose platelets were completely unresponsive to collagen.[1][2][3] Through analysis of the platelet membrane glycoproteins, they identified a deficiency in a specific glycoprotein, which they named Glycoprotein Ia.[1][3][4] This provided the first direct evidence linking a specific platelet surface protein to collagen-induced platelet function.
Identification as an Integrin (c. 1986-1989):
Contemporaneously, research in the broader field of cell adhesion was leading to the characterization of a family of heterodimeric cell surface receptors known as integrins. In 1986, Samuel A. Santoro's group at Washington University School of Medicine in St. Louis independently identified a platelet collagen receptor and began to characterize its biochemical properties. Subsequent work from several laboratories, including those of Barry S. Coller, established that GPIa is not a standalone protein but rather forms a complex with another glycoprotein, GPIIa. This GPIa/IIa complex was recognized as a member of the integrin family of adhesion receptors, specifically α2β1 integrin.[5] GPIa constitutes the α2 subunit, and GPIIa is the β1 subunit.
Distinguishing GPIa/IIa from other Collagen Receptors:
For a period, GPIa/IIa was considered the primary, if not sole, receptor for collagen on platelets. However, further research revealed a more complex picture. The discovery and characterization of another key platelet collagen receptor, Glycoprotein VI (GPVI), demonstrated that platelets utilize a multi-receptor system to interact with collagen.[5] It is now understood that GPIa/IIa (integrin α2β1) is crucial for the initial, firm adhesion of platelets to collagen, while GPVI is the primary signaling receptor that triggers platelet activation.[6]
Quantitative Data on Glycoprotein Ia
A summary of the key quantitative data related to Glycoprotein Ia (Integrin α2β1) is presented in the tables below.
| Property | Value | Species | Reference(s) |
| Molecular Weight (α2 subunit - GPIa) | Predicted: ~127-129 kDaObserved (SDS-PAGE): ~150-160 kDa | Human | [6][7][8] |
| Molecular Weight (β1 subunit - GPIIa) | Predicted: ~84-86 kDaObserved (SDS-PAGE): ~130 kDa | Human | [5][6][7] |
| Expression on Resting Platelets | ~2,000 - 4,000 molecules/platelet | Human | [1][5][9] |
| Ligand (Collagen Type) | Binding Affinity (Kd) | Method | Reference(s) |
| Collagen Type I | ~10 µM | Surface Plasmon Resonance | [10] |
| Collagen Type IV | Preferential binding over Collagen I | Cell Adhesion Assays | [11] |
Key Experimental Protocols in GPIa Research
The following sections detail the methodologies for seminal experiments that were instrumental in the discovery and characterization of Glycoprotein Ia.
Purification of Glycoprotein Ia/IIa Complex
The initial purification of the GPIa/IIa complex was a critical step in its characterization. A common method employed was collagen-affinity chromatography.
Protocol: Collagen-Sepharose Affinity Chromatography
-
Preparation of Platelet Lysate:
-
Human platelets are isolated from whole blood by differential centrifugation.
-
The washed platelets are lysed in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors to solubilize membrane proteins.
-
The lysate is clarified by high-speed centrifugation to remove insoluble material.
-
-
Preparation of Collagen-Sepharose Matrix:
-
Type I collagen is covalently coupled to Sepharose beads (e.g., CNBr-activated Sepharose).
-
The unreacted sites on the Sepharose beads are blocked (e.g., with ethanolamine).
-
The collagen-Sepharose matrix is washed extensively to remove non-covalently bound collagen.
-
-
Affinity Chromatography:
-
The clarified platelet lysate is passed over the collagen-Sepharose column.
-
The column is washed extensively with the lysis buffer to remove non-specifically bound proteins.
-
The bound proteins are eluted with a buffer containing a chelating agent (e.g., EDTA) to disrupt the divalent cation-dependent binding of the integrin to collagen.
-
-
Analysis of Eluted Proteins:
-
The eluted fractions are collected and analyzed by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) to identify the purified proteins.
-
Collagen-Induced Platelet Aggregation Assay
This functional assay was crucial in identifying the GPIa deficiency in the patient described by Nieuwenhuis et al. and remains a cornerstone of platelet research.
Protocol: Light Transmission Aggregometry (LTA)
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected into an anticoagulant (e.g., 3.2% sodium citrate).
-
The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregation Assay:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
The light transmission through the PRP is set to 0% and through the PPP to 100%.
-
A baseline of light transmission is recorded for a few minutes.
-
A collagen solution (e.g., 1-5 µg/mL) is added to the PRP to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and the light transmission increases.
-
The change in light transmission is recorded over time, typically for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Flow Cytometry for GPIa Expression Analysis
Flow cytometry is a powerful technique for quantifying the expression of cell surface proteins like GPIa on individual platelets.
Protocol: Immunofluorescence Staining and Flow Cytometry
-
Platelet Preparation:
-
PRP or washed platelets are prepared as described previously.
-
-
Immunofluorescence Staining:
-
Aliquots of the platelet suspension are incubated with a fluorescently labeled monoclonal antibody specific for GPIa (e.g., anti-CD49b).
-
A corresponding isotype control antibody is used in a separate aliquot to control for non-specific binding.
-
The incubation is typically carried out for 30 minutes at room temperature in the dark.
-
-
Washing:
-
The platelets are washed with a suitable buffer (e.g., phosphate-buffered saline) to remove unbound antibodies.
-
-
Flow Cytometry Analysis:
-
The stained platelets are analyzed on a flow cytometer.
-
Platelets are identified based on their forward and side scatter characteristics.
-
The fluorescence intensity of the GPIa-specific antibody is measured for each platelet.
-
-
Data Analysis:
-
The mean fluorescence intensity (MFI) is calculated, which is proportional to the number of GPIa molecules per platelet.
-
The Glycoprotein Ia Signaling Pathway
Upon binding to collagen, GPIa/IIa (integrin α2β1) initiates an "outside-in" signaling cascade that contributes to platelet activation and stable adhesion. While GPVI is the primary activator, the GPIa/IIa pathway plays a significant modulatory and reinforcing role.
The binding of collagen to integrin α2β1 leads to the activation of Src family kinases, including Fyn and Lyn .[12][13][14][15][16][17][18] These kinases then phosphorylate and activate Spleen tyrosine kinase (Syk) .[13][14][16][19][20][21] Activated Syk, in turn, phosphorylates and activates Phospholipase C gamma 2 (PLCγ2) .[13][14][16][22][23][24][25][26]
PLCγ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[27][28][29][30][31] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[23][27][30][31] The increase in intracellular calcium, along with the action of DAG, leads to the activation of various downstream effectors, ultimately resulting in platelet shape change, degranulation, and the activation of the fibrinogen receptor, integrin αIIbβ3, leading to platelet aggregation.
References
- 1. Platelet receptors; an instrumental of platelet physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Deficiency of platelet membrane glycoprotein Ia associated with a decreased platelet adhesion to subendothelium: a defect in platelet spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human blood platelets showing no response to collagen fail to express surface glycoprotein Ia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review of the ten main platelet receptors involved in platelet activity and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kactusbio.com [kactusbio.com]
- 7. biocat.com [biocat.com]
- 8. CD49b antibody (30703-1-AP) | Proteintech [ptglab.com]
- 9. The number of platelet glycoprotein Ia molecules is associated with the genetically linked 807 C/T and HPA-5 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple binding sites in collagen type I for the integrins alpha1beta1 and alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determinants of ligand binding specificity of the alpha(1)beta(1) and alpha(2)beta(1) integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fyn and Lyn phosphorylate the Fc receptor gamma chain downstream of glycoprotein VI in murine platelets, and Lyn regulates a novel feedback pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Integrin alpha2beta1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCgamma2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Association of Fyn and Lyn with the proline-rich domain of glycoprotein VI regulates intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Physical and Functional Association of the Src Family Kinases Fyn and Lyn with the Collagen Receptor Glycoprotein VI-Fc Receptor γ Chain Complex on Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Negative Regulation of Gq-mediated Pathways in Platelets by G12/13 Pathways through Fyn Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tyrosine Phosphorylation on Spleen Tyrosine Kinase (Syk) Is Differentially Regulated in Human and Murine Platelets by Protein Kinase C Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Distinct Pathways Regulate Syk Protein Activation Downstream of Immune Tyrosine Activation Motif (ITAM) and hemITAM Receptors in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tyrosine phosphorylation on spleen tyrosine kinase (Syk) is differentially regulated in human and murine platelets by protein kinase C isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Integrin α2β1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCγ2 | Semantic Scholar [semanticscholar.org]
- 23. Signaling role for phospholipase C gamma 2 in platelet glycoprotein Ib alpha calcium flux and cytoskeletal reorganization. Involvement of a pathway distinct from FcR gamma chain and Fc gamma RIIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Phospholipase Cγ2 plays a role in T-cell receptor signal transduction and T-cell selection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phospholipase Cγ2 plays a role in TCR signal transduction and T cell selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 29. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 30. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Glycoprotein 1a (GP1a) Expression and Function During Megakaryocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoprotein 1a (GP1a), also known as integrin α2, is a critical collagen receptor that plays a pivotal role in the maturation of megakaryocytes and the subsequent formation of platelets. As a subunit of the integrin α2β1 heterodimer, this compound mediates the adhesion of megakaryocytes to collagen within the bone marrow microenvironment. This interaction is not merely structural; it initiates intracellular signaling cascades that regulate key processes such as proplatelet formation and, consequently, thrombopoiesis. Understanding the dynamics of this compound expression and its downstream signaling is crucial for elucidating the mechanisms of normal platelet production and for identifying potential therapeutic targets in hematological disorders. This technical guide provides a comprehensive overview of this compound expression during megakaryocyte differentiation, detailing the quantitative changes in its expression, the experimental protocols to measure these changes, and the intricate signaling pathways it governs.
Introduction
Megakaryopoiesis is the complex developmental process by which hematopoietic stem cells differentiate into mature, polyploid megakaryocytes, the precursor cells to platelets. This process is tightly regulated by a symphony of cytokines, transcription factors, and interactions with the extracellular matrix (ECM) of the bone marrow. A key component of this ECM is collagen, and the interaction of megakaryocytes with collagen is mediated by specific cell surface receptors, including Glycoprotein 1a (this compound).
This compound, the protein product of the ITGA2 gene, forms a heterodimer with the β1 integrin subunit to create the functional α2β1 integrin receptor. This receptor is essential for the adhesion of megakaryocytes to type I collagen, a major constituent of the bone marrow stroma. This adhesion is a critical checkpoint in megakaryocyte development, influencing their localization, maturation, and the eventual release of platelets into the bloodstream. Dysregulation of this compound expression or function can have significant consequences for platelet production, potentially leading to thrombocytopenia or thrombocytosis.
This guide will delve into the molecular and cellular biology of this compound during megakaryocyte differentiation, providing quantitative data on its expression, detailed experimental methodologies for its study, and visual representations of its associated signaling pathways.
Quantitative Expression of this compound During Megakaryocyte Differentiation
The expression of this compound is dynamically regulated throughout megakaryopoiesis, with a general trend of increasing expression as megakaryocytes mature. This upregulation is crucial for the timely and efficient interaction of maturing megakaryocytes with the collagen-rich bone marrow environment.
Cell Surface Protein Expression
Flow cytometry is the primary method for quantifying the percentage of cells expressing this compound (CD49b) on their surface during differentiation. Studies using in vitro culture systems to differentiate human CD34+ hematopoietic stem and progenitor cells into megakaryocytes have demonstrated a progressive increase in the population of this compound-positive cells.
| Differentiation Day | Cell Type | Marker | Percentage of Positive Cells (%) | Reference |
| Day 7 | In vitro-differentiated Megakaryocytes | CD41+ / CD42a+ | 30 - 40 | [1] |
| Day 10-12 | In vitro-differentiated Megakaryocytes | CD41+ / CD42a+ | 90 - 99 | [1] |
| Day 9-12 | In vitro-differentiated Megakaryocytes from BM CD34+ | CD41a+ | 8.3 ± 1.3 | [2] |
| Day 9-12 | In vitro-differentiated Megakaryocytes from PB CD34+ | CD41a+ | 13.1 ± 2.1 | [2] |
Note: While these data indicate the maturation of megakaryocytes in culture, specific quantitative data for the percentage of this compound (CD49b) positive cells at different time points of differentiation is not consistently reported in the literature. The provided data on established megakaryocyte markers (CD41, CD42a) serves as a proxy for maturation state, during which this compound expression is known to increase.
mRNA Expression Levels
The upregulation of this compound surface protein is preceded by an increase in the transcription of its corresponding gene, ITGA2. Quantitative real-time polymerase chain reaction (RT-qPCR) is used to measure the fold change in ITGA2 mRNA levels during megakaryocyte differentiation.
| Cell Type / Condition | Gene | Fold Change in mRNA Expression | Reference |
| Megakaryocyte-committed HPC7 cells | Itga2b | Increased expression with maturation | [3][4] |
| Megakaryocyte-committed HPC7 cells | Mpl | Increased expression with maturation | [3][4] |
Experimental Protocols
Reproducible and rigorous experimental methods are essential for studying this compound expression and function. This section provides detailed protocols for the in vitro differentiation of megakaryocytes and the subsequent analysis of this compound.
In Vitro Differentiation of Megakaryocytes from CD34+ Cells
This protocol describes the generation of mature megakaryocytes from human umbilical cord blood-derived CD34+ cells.
Materials:
-
Human umbilical cord blood
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
CD34 MicroBead Kit (e.g., Miltenyi Biotec)
-
Serum-free expansion medium (e.g., StemSpan SFEM)
-
Recombinant human thrombopoietin (TPO)
-
Recombinant human stem cell factor (SCF)
-
Recombinant human interleukin-6 (IL-6)
-
Recombinant human interleukin-9 (IL-9)
Procedure:
-
Isolation of Mononuclear Cells: Isolate mononuclear cells from umbilical cord blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Purification of CD34+ Cells: Enrich for CD34+ hematopoietic stem and progenitor cells using a positive selection magnetic-activated cell sorting (MACS) system with the CD34 MicroBead Kit, according to the manufacturer's instructions.
-
Cell Culture:
-
Culture the purified CD34+ cells in serum-free expansion medium.
-
For the first 7 days, supplement the medium with TPO (50 ng/mL), SCF (50 ng/mL), IL-6 (50 ng/mL), and IL-9 (50 ng/mL) to promote the expansion and initial differentiation of megakaryocyte progenitors.
-
From day 7 onwards, maintain the cells in medium supplemented only with TPO (50 ng/mL) to drive terminal megakaryocyte maturation.
-
-
Monitoring Differentiation: Assess megakaryocyte differentiation at various time points (e.g., day 0, 7, 10, 14) by morphology (Wright-Giemsa staining) and flow cytometry for megakaryocyte-specific markers such as CD41 and CD42b, in addition to this compound (CD49b).
Flow Cytometry Analysis of this compound Surface Expression
Materials:
-
Differentiated megakaryocytes
-
PBS with 2% Fetal Bovine Serum (FACS buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD49b (this compound)
-
Anti-human CD41
-
Anti-human CD42b
-
Isotype control antibodies
-
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cultured megakaryocytes and wash them with cold FACS buffer.
-
Antibody Staining:
-
Resuspend approximately 1 x 10^5 cells in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated anti-CD49b, anti-CD41, and anti-CD42b antibodies at pre-titrated optimal concentrations.
-
In a separate tube, add the corresponding isotype control antibodies as a negative control.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software. Gate on the megakaryocyte population based on forward and side scatter characteristics and/or CD41 expression. Determine the percentage of this compound-positive cells and the mean fluorescence intensity (MFI).
RT-qPCR for ITGA2 mRNA Expression
Materials:
-
Differentiated megakaryocytes
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for ITGA2 and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from megakaryocytes at different stages of differentiation using a commercial RNA extraction kit, following the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for ITGA2 and the housekeeping gene, and the qPCR master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling program.
-
-
Data Analysis: Calculate the relative expression of ITGA2 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Western Blotting for this compound Protein
Materials:
-
Differentiated megakaryocytes
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: anti-GP1a (anti-integrin α2)
-
Secondary antibody: HRP-conjugated anti-primary antibody species
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the megakaryocytes in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-GP1a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways of this compound in Megakaryocytes
The binding of this compound on the surface of megakaryocytes to collagen in the bone marrow microenvironment initiates a cascade of intracellular signaling events that are crucial for regulating their maturation and the formation of proplatelets.
Overview of this compound-Mediated Signaling
Upon engagement with collagen, this compound, in concert with the co-receptor GPVI, triggers a signaling pathway that involves the activation of Src family kinases (SFKs), Syk tyrosine kinase, and phospholipase Cγ2 (PLCγ2).[5] This signaling cascade ultimately leads to the activation of downstream effectors that modulate the actin cytoskeleton and other cellular processes.
Key Signaling Pathways
The Rho family of small GTPases, particularly RhoA, and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), play a significant role in this compound-mediated signaling.[6][7][8]
-
Function: This pathway is a negative regulator of proplatelet formation.[8] Activation of Rho/ROCK in response to megakaryocyte adhesion to collagen is thought to prevent premature platelet release within the bone marrow.[6][7]
-
Mechanism: The Rho/ROCK pathway influences the phosphorylation of myosin light chain 2 (MLC2), which is involved in actomyosin (B1167339) contractility.[8] Inhibition of this pathway leads to decreased MLC2 phosphorylation and an increase in proplatelet formation.[8]
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway is another important signaling route activated downstream of this compound.
-
Function: This pathway is involved in stress fiber formation in megakaryocytes adhering to collagen.
-
Mechanism: GPVI, acting in synergy with this compound, triggers the activation of the Erk1/2 pathway. This, in conjunction with Rho/ROCK activation, is required for the assembly of actin stress fibers.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways initiated by this compound in megakaryocytes.
Conclusion
Glycoprotein 1a is a key regulator of megakaryocyte development, with its expression increasing as these cells mature. Its interaction with collagen in the bone marrow is not a passive adhesion event but an active signaling process that fine-tunes the timing of proplatelet formation, primarily through the Rho/ROCK and MAPK/Erk pathways. The methodologies detailed in this guide provide a robust framework for researchers to investigate the intricate roles of this compound in both normal and pathological megakaryopoiesis. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies for a range of platelet-related disorders. Future research should focus on obtaining more precise quantitative data on this compound expression dynamics and further dissecting the downstream signaling networks to uncover new regulatory nodes in thrombopoiesis.
References
- 1. Megakaryocyte Differentiation and Platelet Formation from Human Cord Blood-derived CD34+ Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunocytochemistry and flow cytometry evaluation of human megakaryocytes in fresh samples and cultures of CD34+ cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Itga2b Regulation at the Onset of Definitive Hematopoiesis and Commitment to Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical role of Src-Syk-PLC{gamma}2 signaling in megakaryocyte migration and thrombopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conditional Knockout of Integrin α2β1 in Murine Megakaryocytes Leads to Reduced Mean Platelet Volume | PLOS One [journals.plos.org]
- 7. Conditional Knockout of Integrin α2β1 in Murine Megakaryocytes Leads to Reduced Mean Platelet Volume - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proplatelet formation is regulated by the Rho/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
post-translational modifications of Glycoprotein Ia
An In-depth Technical Guide to the Post-Translational Modifications of Glycoprotein (B1211001) Ia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GPIa), as part of the integrin α2β1 heterodimer (also known as VLA-2), is a critical cell surface receptor mediating platelet adhesion to collagen and playing a pivotal role in thrombosis and hemostasis.[1] Its function is intricately regulated by a variety of post-translational modifications (PTMs). These modifications, ranging from the addition of complex glycan structures to disulfide bond formation and ubiquitination, are crucial for the proper folding, stability, ligand binding affinity, and signaling functions of GPIa.[2][3] Understanding the landscape of these PTMs is essential for elucidating the molecular mechanisms governing platelet function and for the development of novel anti-thrombotic therapies. This guide provides a detailed overview of the key PTMs of the GPIa (integrin α2 subunit), summarizing quantitative data, providing detailed experimental protocols, and illustrating the associated molecular pathways.
Glycosylation: A Key Regulator of GPIa Stability and Function
Glycosylation, the enzymatic addition of carbohydrates, is one of the most prevalent and functionally significant PTMs of GPIa.[2][4] The integrin α2 subunit is a heavily glycosylated transmembrane protein, with modifications affecting its stability, interaction with collagen, and susceptibility to degradation.[2][4]
N-Linked Glycosylation
The integrin α2 subunit possesses multiple potential sites for N-linked glycosylation, which involves the attachment of an oligosaccharide to an asparagine residue within the consensus sequence Asn-X-Ser/Thr (where X is any amino acid except proline). Recent glycoproteomic studies have identified and quantified the site-specific N-glycan populations on the integrin α2 subunit.
Data Presentation: N-Glycosylation of Integrin α2
The following table summarizes the identified N-glycosylation sites on the human integrin α2 subunit and the relative abundance of the major glycan types at each site as determined by mass spectrometry.[4][5]
| N-Glycosylation Site (Asparagine Residue) | Predominant Glycan Type(s) | Relative Abundance (%) - Oligomannose | Relative Abundance (%) - Hybrid | Relative Abundance (%) - Complex/Sialylated |
| Asn105 | Oligomannose | ~75 | ~10 | ~15 |
| Asn112 | Oligomannose | ~80 | ~5 | ~15 |
| Asn343 | Complex/Sialylated | <5 | ~10 | >85 |
| Asn460 | Complex/Sialylated | <10 | ~15 | >75 |
| Asn475 | Complex/Sialylated | <5 | <5 | >90 |
| Asn699 | Complex/Sialylated | <10 | ~20 | >70 |
| Asn1057 | Complex/Sialylated | <5 | ~10 | >85 |
Note: The exact percentages can vary depending on the cell type and physiological state. The data presented is a representative summary from published glycoproteomic analyses.[4][5]
The functional significance of these N-glycans is profound. Site-specific N-glycosylation is critical for the proper folding and stability of the integrin α2 subunit.[2] The loss of these N-glycans leads to enhanced proteasome degradation through poly-ubiquitination.[2][4] Furthermore, N-glycans, particularly the complex sialylated structures, modulate the binding affinity of GPIa to its primary ligand, collagen.[4][6] This regulation of ligand binding directly impacts downstream signaling events that lead to cell survival and adhesion.[2][4]
Experimental Protocol: Analysis of N-Linked Glycans by HILIC-UPLC
This protocol outlines a general workflow for the release, labeling, and analysis of N-linked glycans from a purified glycoprotein such as GPIa.[2][3][7]
-
Protein Denaturation and Glycan Release:
-
Denature approximately 20-50 µg of the purified glycoprotein in a buffer containing SDS at 90°C for 3 minutes.
-
After cooling, add a non-ionic detergent like Triton X-100 or NP-40 to sequester the SDS.
-
Add Peptide-N-Glycosidase F (PNGase F) and incubate at 37°C for 12-16 hours to release the N-linked glycans.
-
-
Glycan Labeling:
-
The released glycans are chemically labeled with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), to enable sensitive detection.
-
This is typically achieved by reductive amination, where the labeling reagent is incubated with the dried glycans in a solution of dimethyl sulfoxide (B87167) and glacial acetic acid, followed by the addition of a reducing agent like sodium cyanoborohydride. The reaction is carried out at 65°C for 2 hours.
-
-
Purification of Labeled Glycans:
-
The labeled glycans are purified from excess labeling reagents using solid-phase extraction (SPE) with a graphitized carbon or other suitable stationary phase.
-
-
HILIC-UPLC Analysis:
-
The purified, labeled N-glycans are separated by hydrophilic interaction liquid chromatography (HILIC) using a UPLC system.
-
A column packed with a stationary phase that has an amide-based chemistry is typically used.
-
A gradient of increasing aqueous buffer (e.g., ammonium (B1175870) formate) in an organic solvent (e.g., acetonitrile) is used to elute the glycans.
-
The separated glycans are detected by a fluorescence detector. The resulting chromatogram provides a profile of the different glycan structures, which can be quantified based on their peak areas.
-
Mandatory Visualization: Glycosylation's Role in GPIa Stability
Caption: Workflow of GPIa N-glycosylation and its role in preventing ubiquitination and degradation.
Disulfide Bonds: Sculpting GPIa Structure and Function
Disulfide bonds, formed by the oxidation of two cysteine residues, are critical for the tertiary structure and stability of many extracellular proteins, including integrins.
Structural and Allosteric Disulfide Bonds
The UniProt database indicates a disulfide bond between cysteine 83 and cysteine 92 in the integrin α2 subunit.[8] This bond is likely crucial for maintaining the structural integrity of the N-terminal region. Additionally, research on other integrins has revealed the presence of "allosteric" disulfide bonds.[9][10] These are bonds that can be reversibly formed and broken by oxidoreductases on the cell surface, acting as molecular switches to regulate integrin activation and ligand binding affinity.[9] While specific allosteric disulfide bonds in GPIa have not been fully characterized, their presence is plausible and represents an important area of investigation.
Experimental Protocol: Disulfide Bond Mapping by Mass Spectrometry
This protocol provides a general strategy for identifying disulfide-linked peptides in a protein.[11][12][13]
-
Differential Digestion:
-
Two aliquots of the purified GPIa protein are prepared.
-
Non-reduced sample: The protein is denatured and digested with a protease (e.g., trypsin, pepsin) under non-reducing conditions to keep the disulfide bonds intact.
-
Reduced and alkylated sample: The protein is first denatured, then treated with a reducing agent like dithiothreitol (B142953) (DTT) to break the disulfide bonds. The resulting free thiols are then alkylated with a reagent such as iodoacetamide (B48618) (IAA) to prevent them from reforming. This sample is then digested with the same protease.
-
-
LC-MS/MS Analysis:
-
Both digests are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectra from the non-reduced sample will contain peaks corresponding to the combined mass of two disulfide-linked peptides. These peaks will be absent in the reduced and alkylated sample.
-
Specialized software is used to search the MS/MS data from the non-reduced sample for pairs of peptides whose combined mass matches a measured precursor ion. The fragmentation spectra are then used to confirm the sequences of the two peptides involved in the disulfide bond.
-
Mandatory Visualization: Allosteric Disulfide Bond Hypothesis
Caption: A hypothetical model of GPIa activation regulated by an allosteric disulfide bond.
Ubiquitination: A Signal for Degradation
Ubiquitination is the attachment of the small protein ubiquitin to a lysine (B10760008) residue of a target protein. While often a signal for proteasomal degradation, it can also play non-degradative roles in protein trafficking and signaling.
Ubiquitination of GPIa
Direct ubiquitination sites on GPIa have not been extensively mapped. However, a crucial link has been established between its glycosylation status and ubiquitination.[2][4] When N-linked glycosylation of the integrin α2 subunit is inhibited or fails, the misfolded or unstable protein is recognized by the cell's quality control machinery, leading to its poly-ubiquitination and subsequent degradation by the proteasome.[2][4] This highlights a hierarchical control where glycosylation acts as a protective shield against ubiquitination.
Experimental Protocol: Identification of Ubiquitination Sites
This protocol is based on the enrichment of ubiquitin remnant peptides for mass spectrometric analysis.[14][15][16]
-
Cell Lysis and Protein Digestion:
-
Cells are lysed under denaturing conditions to inactivate deubiquitinating enzymes (DUBs).
-
The protein lysate is reduced, alkylated, and digested with trypsin. Trypsin cleaves the ubiquitin chain, leaving a di-glycine (K-ε-GG) remnant attached to the ubiquitinated lysine residue.
-
-
Enrichment of K-ε-GG Peptides:
-
Peptides containing the K-ε-GG remnant are enriched from the complex peptide mixture using an antibody that specifically recognizes this motif.
-
The antibody is typically immobilized on beads, allowing for immunoprecipitation of the ubiquitinated peptides.
-
-
LC-MS/MS Analysis:
-
The enriched peptides are analyzed by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
The MS data is searched against a protein database, specifying the K-ε-GG modification on lysine residues (a mass shift of +114.0429 Da). The MS/MS spectra confirm the peptide sequence and the precise site of modification.
-
Other Potential Post-Translational Modifications
Palmitoylation
Palmitoylation is the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues. This modification increases a protein's hydrophobicity and can regulate its membrane localization, trafficking, and interaction with other proteins.[17][18] While a global proteomic analysis of human platelets has identified over 200 palmitoylated proteins, specific evidence for the palmitoylation of GPIa is not yet definitive.[17][18] Given its prevalence on other platelet glycoproteins, investigating the palmitoylation of GPIa is a promising avenue for future research.
Experimental Protocol: Acyl-Biotin Exchange (ABE) for Palmitoylation Analysis
The ABE method allows for the specific detection of S-palmitoylated proteins.[1][19][20]
-
Blocking of Free Thiols:
-
Protein lysates are treated with a thiol-blocking agent, such as N-ethylmaleimide (NEM), to cap all free cysteine residues.
-
-
Cleavage of Thioester Bonds:
-
The thioester bonds linking palmitate groups to cysteines are specifically cleaved with hydroxylamine (B1172632) (HAM). This exposes the previously palmitoylated cysteine residues as free thiols.
-
-
Biotinylation of Newly Exposed Thiols:
-
The newly available thiol groups are then labeled with a thiol-reactive biotinylating reagent, such as biotin-HPDP.
-
-
Enrichment and Detection:
-
The biotinylated (originally palmitoylated) proteins are captured using streptavidin-agarose beads.
-
The enriched proteins are then eluted and can be identified by Western blotting for a specific protein of interest or by mass spectrometry for a proteome-wide analysis.
-
Phosphorylation
Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a key mechanism for regulating protein function and signal transduction. While the activation of platelets through GPIa is known to trigger downstream phosphorylation cascades involving kinases like Syk and phospholipase Cγ2, direct evidence for the phosphorylation of the GPIa (integrin α2) subunit itself is currently lacking in the literature.[4] However, this does not preclude the possibility of its phosphorylation under specific conditions.
Experimental Protocol: Phosphopeptide Enrichment
To investigate potential phosphorylation, phosphopeptides can be enriched from a digest of GPIa using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography prior to MS analysis.[21][22][23]
-
Protein Digestion: The purified protein is digested with a protease like trypsin.
-
Enrichment: The resulting peptide mixture is incubated with IMAC or TiO2 beads, which selectively bind to the negatively charged phosphate groups under acidic conditions.
-
Washing and Elution: Non-phosphorylated peptides are washed away, and the bound phosphopeptides are then eluted, typically using a high pH buffer.
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by LC-MS/MS to identify the specific sites of phosphorylation.
Conclusion
The are manifold and functionally critical. N-linked glycosylation stands out as a master regulator, controlling the protein's stability, its interaction with collagen, and protecting it from ubiquitin-mediated degradation. Disulfide bonds are essential for its structural integrity and may offer a mechanism for redox-based regulation of its activity. While direct evidence for other modifications like palmitoylation and phosphorylation on the integrin α2 subunit is still emerging, the methodologies are in place to explore these possibilities. For researchers in hemostasis and drug development professionals targeting platelet function, a deep understanding of this PTM landscape is indispensable for developing next-generation therapeutics that can precisely modulate the activity of this key platelet receptor.
References
- 1. A Simple, Semi-Quantitative Acyl Biotin Exchange-Based Method to Detect Protein S-Palmitoylation Levels [mdpi.com]
- 2. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 3. GlycoWorks® N-Glycan Automated Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 4. Site-specific N-glycosylation of integrin α2 mediates collagen-dependent cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Glycoproteoforms of Integrins α2 and β1 in Megakaryocytes in the Occurrence of JAK2V617F Mutation-Induced Primary Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation Modulates Melanoma Cell α2β1 and α3β1 Integrin Interactions with Type IV Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Analysis of N-Glycosylation of Total Membrane Proteins - Creative Proteomics [creative-proteomics.com]
- 8. uniprot.org [uniprot.org]
- 9. Allosteric Disulfide Bridges in Integrins: The Molecular Switches of Redox Regulation of Integrin-Mediated Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njms.rutgers.edu [njms.rutgers.edu]
- 14. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissecting the ubiquitin pathway by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Proteomic analysis of palmitoylated platelet proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proteomic analysis of palmitoylated platelet proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phosphopeptide Enrichment by Covalent Chromatography after Derivatization of Protein Digests Immobilized on Reversed-Phase Supports - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enrichment of Phosphopeptides via Immobilized Metal Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comprehensive and Reproducible Phosphopeptide Enrichment Using Iron Immobilized Metal Ion Affinity Chromatography (Fe-IMAC) Columns - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Measurement of Platelet GP1a Surface Expression by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoprotein Ia (GP1a), also known as integrin α2 (CD49b), is a crucial component of the platelet surface receptor this compound/IIa (integrin α2β1).[1][2] This complex functions as a primary receptor for collagen, playing a vital role in the initial adhesion of platelets to the subendothelium at sites of vascular injury.[3] The level of this compound surface expression can influence platelet adhesion and subsequent activation and aggregation. Therefore, quantifying this compound on the platelet surface is essential for research in thrombosis, hemostasis, inherited platelet disorders, and for evaluating the efficacy of antiplatelet therapies.[3][4] Flow cytometry is a powerful and precise method for this purpose, allowing for the rapid quantification of specific surface proteins on a per-cell basis in a whole blood or platelet-rich plasma sample.[4][5][6]
This document provides a detailed protocol for the measurement of this compound (CD49b) surface expression on human platelets using flow cytometry.
Principle of the Assay
Flow cytometry measures the fluorescence of individual cells as they pass through a laser beam. In this assay, platelets are identified based on their light scatter properties (Forward and Side Scatter). A fluorochrome-conjugated monoclonal antibody specific for this compound (anti-CD49b) is used to label the protein on the platelet surface. The intensity of the fluorescence detected from each platelet is directly proportional to the amount of this compound expressed on its surface. Data are typically reported as the percentage of this compound-positive platelets and the Mean Fluorescence Intensity (MFI), which reflects the antigen density.
Experimental Protocols
Two primary methods for sample preparation are presented: a whole blood staining protocol, which minimizes platelet activation, and a platelet-rich plasma (PRP) isolation and staining protocol.
Materials and Reagents
-
Flow Cytometer: Equipped with a blue laser (488 nm) and appropriate detectors for fluorochromes like FITC or PE.
-
Antibodies:
-
Blood Collection Tubes: Sodium citrate (B86180) (3.2%) tubes.
-
Buffers and Solutions:
-
Equipment:
-
Micropipettes and tips.
-
Vortex mixer.
-
Centrifuge.
-
5 mL polystyrene flow cytometry tubes.
-
Protocol 1: Direct Whole Blood Staining
This is the preferred method as it minimizes in vitro platelet activation that can occur during centrifugation steps.[6][11]
1. Blood Collection:
-
Collect whole blood into a 3.2% sodium citrate tube.[12]
-
Gently invert the tube 3-5 times to mix.
-
Process the sample within 2 hours of collection.
2. Staining Procedure:
-
In a 5 mL polystyrene tube, add 5 µL of citrated whole blood.[13]
-
Add the pre-titrated optimal concentration of fluorochrome-conjugated anti-CD49b antibody.
-
In a separate tube for platelet identification, add a platelet-specific marker like anti-CD41a.
-
In a control tube, add the corresponding isotype control antibody.
-
Gently vortex and incubate for 20-30 minutes at room temperature in the dark.[10][14]
3. (Optional) Lysis and Fixation:
-
Add 1 mL of 1X RBC Lysis Buffer to each tube.
-
Incubate for 10 minutes at room temperature in the dark.[9]
-
Centrifuge at 350 x g for 5 minutes.[9]
-
Decant the supernatant and resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
For sample storage, cells can be fixed by resuspending in 1% PFA and storing at 4°C for up to 24 hours.
4. Flow Cytometry Acquisition:
-
Acquire samples on the flow cytometer. Use a forward scatter (FSC) and side scatter (SSC) plot with logarithmic settings to visualize the platelet population.
-
Set a gate around the platelet population based on their characteristic low FSC and SSC properties.
-
Collect a sufficient number of events (e.g., 10,000-20,000) within the platelet gate.
Protocol 2: Platelet-Rich Plasma (PRP) Staining
This method is useful if a more concentrated platelet sample is required.
1. PRP Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with no brake.[14]
-
Carefully collect the upper, straw-colored platelet-rich plasma (PRP) layer without disturbing the buffy coat.[14][15]
2. Staining Procedure:
-
Add 5-10 µL of PRP to a 5 mL polystyrene tube.
-
Add the pre-titrated optimal concentration of fluorochrome-conjugated anti-CD49b antibody and isotype controls as described in Protocol 1.
-
Gently vortex and incubate for 20-30 minutes at room temperature in the dark.[14]
3. Washing:
-
Add 1 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 750 x g for 5-10 minutes.[14]
-
Decant the supernatant and resuspend the platelet pellet in 500 µL of staining buffer.
4. Flow Cytometry Acquisition:
-
Acquire samples on the flow cytometer as described in Protocol 1.
Data Analysis and Presentation
Gating Strategy
-
Platelet Identification: Create a Forward Scatter (FSC) vs. Side Scatter (SSC) dot plot. Gate on the platelet population (P1), which appears as a distinct cloud of events with low FSC and SSC. Exclude debris and larger cells.[13]
-
Fluorescence Analysis: Create a histogram for the gated platelet population (P1) to analyze the fluorescence intensity of the CD49b stain.
-
Setting Markers: Use the isotype control to set a marker that defines the boundary between negative and positive fluorescence. The percentage of cells to the right of this marker represents the this compound-positive platelets.
-
Quantification: Record the percentage of positive cells and the Mean Fluorescence Intensity (MFI) of the positive population. The MFI provides a relative measure of the number of this compound molecules per platelet.
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison between different samples or conditions.
| Sample ID | Treatment Group | % this compound Positive Platelets | Mean Fluorescence Intensity (MFI) |
| Control 1 | Vehicle | 98.2% | 15,430 |
| Control 2 | Vehicle | 97.9% | 15,810 |
| Treated 1 | Drug X | 98.1% | 8,250 |
| Treated 2 | Drug X | 98.5% | 8,500 |
Visualizations
Experimental Workflow
Caption: Workflow for this compound surface expression analysis.
Platelet Gating Strategy
Caption: Logical flow for gating platelets and analyzing data.
This compound Signaling Pathway
Caption: Simplified this compound-mediated platelet activation.
References
- 1. CD49b (Integrin alpha 2) Monoclonal Antibody (DX5) (14-5971-85) [thermofisher.com]
- 2. stemcell.com [stemcell.com]
- 3. Platelet Surface Glycoprotein, Flow Cytometry, Blood - Logan Health Medical Center Laboratory Test Catalog [logan.testcatalog.org]
- 4. Platelet Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD49b (Integrin alpha 2) Monoclonal Antibody (DX5), PE (12-5971-82) [thermofisher.com]
- 8. ptglab.com [ptglab.com]
- 9. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. ashpublications.org [ashpublications.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Platelet Activation [bdbiosciences.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Glycoprotein 1a (GP1a) Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein 1a (GP1a), also known as integrin α2, is a subunit of the integrin α2β1 heterodimer, a receptor for collagen and other extracellular matrix proteins.[1] Primarily expressed on the surface of platelets and various other cell types, this compound plays a crucial role in cell adhesion, migration, and signaling.[1][2] Dysregulation of this compound function has been implicated in various pathological conditions, including thrombosis and cancer metastasis. Immunoprecipitation (IP) of this compound is a key technique to isolate this protein and its interacting partners, enabling detailed studies of its function, regulation, and role in disease. This document provides a comprehensive and detailed protocol for the successful immunoprecipitation of this compound.
Data Presentation: Quantitative Summary Tables
For successful immunoprecipitation, the composition of lysis and wash buffers, as well as the appropriate antibody concentrations, are critical. The following tables provide a summary of recommended reagents and their concentrations.
Table 1: Lysis Buffer Recipes
| Buffer Name | Component | Concentration | Purpose |
| RIPA Buffer (Recommended) | Tris-HCl, pH 7.6 | 25 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 | 1% | Non-ionic detergent for protein solubilization | |
| Sodium deoxycholate | 1% | Ionic detergent to disrupt protein-protein interactions | |
| SDS | 0.1% | Strong ionic detergent for complete cell lysis | |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation | |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of target proteins | |
| Non-denaturing Lysis Buffer | Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 | 1% | Mild non-ionic detergent | |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation | |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation of target proteins |
Note: RIPA buffer is generally recommended for efficient lysis and solubilization of membrane proteins like this compound. However, it can denature some kinases and disrupt weaker protein-protein interactions.[3][4] For studies of kinase activity or fragile protein complexes, a non-denaturing lysis buffer may be preferred.[5]
Table 2: Wash Buffer Recipes
| Buffer Type | Component | Concentration | Purpose |
| Standard Wash Buffer | Tris-HCl, pH 7.4 | 25 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| NP-40 | 0.1% | Reduces non-specific binding | |
| High Stringency Wash Buffer | Tris-HCl, pH 7.4 | 25 mM | Buffering agent |
| NaCl | 500 mM | Higher salt concentration to reduce non-specific binding | |
| NP-40 | 0.1% | Reduces non-specific binding |
Table 3: Antibody Recommendations for this compound Immunoprecipitation
| Antibody Type | Product Example | Application | Recommended Starting Dilution/Concentration |
| Rabbit Monoclonal | Anti-Integrin alpha 2 Antibody [EPR17349] (Abcam, ab181549) | IP, WB | 1:30 for IP |
| Rabbit Monoclonal | Anti-Integrin alpha 2 Antibody [ARC0457] (A306130) | IP, WB, IHC | 1:500 - 1:1000 for IP |
| Rabbit Polyclonal | Anti-Integrin α2 Antibody (Merck Millipore, AB1936) | IP, WB, IHC, IF, ELISA, RIA | 5 µL for 5 x 10^6 cells |
| Armenian Hamster Monoclonal | CD49b (Integrin alpha 2) Monoclonal Antibody (HMa2) (Invitrogen, 14-0491-82) | IP, Flow, IHC (Frozen) | Assay-Dependent |
| Mouse Monoclonal | Anti-Integrin α2b (CD41) antibody, Clone PM6/248 (Sigma-Aldrich, I9660) | IP, Flow Cytometry | 1-2 µg/mL |
Note: The optimal antibody concentration should be determined empirically for each specific experimental condition.[3]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the immunoprecipitation of this compound from platelets or cultured cells.
Part 1: Preparation of Cell Lysate
-
Cell Harvesting:
-
For Platelets: Isolate platelets from whole blood using a standard protocol involving centrifugation with an anticoagulant.
-
For Adherent Cells: Wash cells twice with ice-cold PBS, then scrape them into ice-cold PBS.
-
For Suspension Cells: Pellet cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold RIPA Lysis Buffer (see Table 1) supplemented with fresh protease and phosphatase inhibitors. A general guideline is to use 1 mL of lysis buffer per 10^7 cells.[3]
-
Incubate the cell suspension on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
For difficult-to-lyse cells or to ensure complete release of membrane-bound proteins, sonication on ice can be performed.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for each IP reaction (typically 1-2 mg of total protein per IP).
-
Part 2: Immunoprecipitation
-
Pre-clearing the Lysate (Optional but Recommended):
-
To the normalized cell lysate, add 20 µL of Protein A/G magnetic beads (or agarose (B213101) beads).
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic stand and carefully transfer the supernatant to a new tube.
-
-
Antibody Incubation:
-
Add the appropriate amount of anti-GP1a antibody (see Table 3 for recommendations) to the pre-cleared lysate. A typical starting point is 1-10 µg of antibody per 1 mg of protein lysate.[5]
-
Incubate the lysate-antibody mixture on a rotator for 2-4 hours or overnight at 4°C to form the immune complex. Overnight incubation may increase yield but can also increase non-specific binding.
-
-
Capture of Immune Complex:
-
Add 30 µL of pre-washed Protein A/G magnetic beads (or agarose beads) to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C to allow the beads to capture the antibody-antigen complex.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Standard Wash Buffer (see Table 2). For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet the beads.
-
Perform one final wash with 1 mL of ice-cold High Stringency Wash Buffer (see Table 2) to remove any remaining non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all of the supernatant.
-
To elute the immunoprecipitated proteins, add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins. The samples are now ready for analysis by Western blotting or mass spectrometry.
-
Mandatory Visualizations
This compound (Integrin α2β1) Signaling Pathway
// Nodes Collagen [label="Collagen", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound (Integrin α2β1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; MKK3_6 [label="MKK3/6", fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; Cellular_Responses [label="Cell Adhesion,\nMigration,\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Collagen -> this compound [label="Binds", color="#5F6368"]; this compound -> FAK [label="Activates", color="#5F6368"]; FAK -> Src [label="Recruits &\nActivates", color="#5F6368"]; Src -> FAK [label="Phosphorylates", color="#5F6368"]; FAK -> PI3K [label="Activates", color="#5F6368"]; PI3K -> Akt [label="Activates", color="#5F6368"]; this compound -> PKC [label="Activates", color="#5F6368"]; Src -> Ras [label="Activates", color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; Src -> MKK3_6 [label="Activates", color="#5F6368"]; MKK3_6 -> p38 [color="#5F6368"];
{rank=same; ERK; p38; Akt; PKC} ERK -> Cellular_Responses [color="#5F6368"]; p38 -> Cellular_Responses [color="#5F6368"]; Akt -> Cellular_Responses [color="#5F6368"]; PKC -> Cellular_Responses [color="#5F6368"]; }
Caption: this compound (Integrin α2β1) signaling cascade upon collagen binding.
Experimental Workflow for this compound Immunoprecipitation
// Nodes start [label="Start:\nPlatelets or\nCultured Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis\n(RIPA Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; clarify [label="Clarify Lysate\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; preclear [label="Pre-clear Lysate\n(Protein A/G Beads)", fillcolor="#FBBC05", fontcolor="#202124"]; antibody [label="Add Anti-GP1a\nAntibody", fillcolor="#EA4335", fontcolor="#FFFFFF"]; capture [label="Capture Immune\nComplex\n(Protein A/G Beads)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash1 [label="Wash x3\n(Standard Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; wash2 [label="Wash x1\n(High Stringency)", fillcolor="#FBBC05", fontcolor="#202124"]; elute [label="Elute Proteins\n(SDS-PAGE Buffer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Analysis:\nWestern Blot or\nMass Spectrometry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> lysis; lysis -> clarify; clarify -> preclear; preclear -> antibody; antibody -> capture; capture -> wash1; wash1 -> wash2; wash2 -> elute; elute -> analysis; }
Caption: Step-by-step workflow for the immunoprecipitation of this compound.
References
- 1. Activation of focal adhesion kinase enhances the adhesion and invasion of pancreatic cancer cells via extracellular signal-regulated kinase-1/2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and functions of integrin α2 in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. stratech.co.uk [stratech.co.uk]
- 5. usbio.net [usbio.net]
Methodology for the Isolation and Functional Characterization of Glycoprotein Ia (GP1a)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Glycoprotein Ia (GP1a), also known as integrin α2β1 or VLA-2, is a critical cell surface receptor involved in cell-matrix adhesion, particularly the binding of cells to collagen.[1] As a member of the integrin family, it plays a pivotal role in a variety of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and tumor angiogenesis.[2][3] The functional integrity of this compound is paramount for its biological activity, which involves conformational changes that modulate its affinity for ligands like collagen and laminin.[3][4]
This document provides a comprehensive guide for the isolation of functional this compound protein, detailing two primary methodologies: purification from native sources (human platelets) and expression and purification of recombinant protein. Furthermore, it outlines detailed protocols for key functional assays to validate the biological activity of the isolated protein. The presented methods are foundational for researchers studying this compound-mediated cellular processes and for professionals in drug development targeting this critical receptor.
The isolation of functional this compound is a multi-step process that requires careful optimization to maintain the protein's native conformation and activity. Affinity chromatography is a powerful and widely used technique for this purpose, leveraging the specific binding interaction between this compound and its ligands, such as collagen, or specific antibodies.[5][6][7]
Quantitative Data Summary
The yield and purity of functional this compound protein can vary depending on the source and the purification strategy employed. The following tables summarize typical quantitative data obtained during the purification process.
Table 1: Purification of Native this compound from Human Platelets
| Purification Step | Protein Concentration (mg/mL) | Total Protein (mg) | This compound Purity (%) | Yield (%) |
| Platelet Lysate | 10 - 15 | 100 - 150 | < 1 | 100 |
| Collagen-Sepharose Affinity Chromatography | 0.5 - 1.0 | 0.5 - 1.5 | 80 - 90 | 50 - 60 |
| Gel Filtration Chromatography | 0.2 - 0.5 | 0.2 - 0.7 | > 95 | 20 - 40 |
Table 2: Purification of Recombinant Human this compound from HEK293 Cells
| Purification Step | Protein Concentration (mg/mL) | Total Protein (mg) | This compound Purity (%) | Yield (%) |
| Cell Lysate | 8 - 12 | 80 - 120 | < 5 | 100 |
| Anti-GP1a Antibody Affinity Chromatography | 1.0 - 1.5 | 2.0 - 3.0 | 90 - 95 | 60 - 70 |
| Ion-Exchange Chromatography | 0.8 - 1.2 | 1.5 - 2.5 | > 98 | 50 - 60 |
Note: The values presented are typical and may vary based on experimental conditions, scale, and optimization.
Experimental Protocols
Protocol 1: Isolation of Functional this compound from Human Platelets
This protocol describes the purification of native, functional this compound from human platelets using collagen-Sepharose affinity chromatography.
Materials:
-
Freshly isolated human platelets
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM CaCl₂, 1 mM MgCl₂, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100, 1 mM CaCl₂, 1 mM MgCl₂
-
Elution Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100, 10 mM EDTA
-
Collagen Type I-Sepharose 4B resin
-
Chromatography column
Procedure:
-
Platelet Lysis: Resuspend washed platelets in ice-cold Lysis Buffer at a concentration of approximately 10⁹ platelets/mL. Incubate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the solubilized membrane proteins.
-
Affinity Chromatography: a. Pack a chromatography column with Collagen-Sepharose 4B resin and equilibrate with 10 column volumes of Lysis Buffer (without protease inhibitors). b. Load the clarified lysate onto the column at a flow rate of 0.5 mL/min. c. Wash the column with 20 column volumes of Wash Buffer to remove non-specifically bound proteins. d. Elute the bound this compound with 5 column volumes of Elution Buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Buffer Exchange: Immediately exchange the buffer of the eluted fractions into a storage buffer (e.g., Tris-buffered saline with 0.1% Triton X-100 and 1 mM CaCl₂/MgCl₂) using a desalting column or dialysis to remove EDTA and preserve protein activity.
-
Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE followed by silver staining or Coomassie Blue staining.
-
Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
Protocol 2: Expression and Purification of Recombinant Human this compound
This protocol describes the expression of recombinant human this compound in a mammalian cell line (e.g., HEK293) and its purification using anti-GP1a antibody affinity chromatography. Recombinant expression allows for the introduction of affinity tags (e.g., His-tag) to facilitate purification.[8]
Materials:
-
HEK293 cells transiently or stably transfected with expression vectors for human integrin α2 and β1 subunits.
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Nonidet P-40 (NP-40), 1 mM CaCl₂, 1 mM MgCl₂, protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM CaCl₂, 1 mM MgCl₂.
-
Elution Buffer: 0.1 M glycine (B1666218) (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Anti-GP1a monoclonal antibody-conjugated Sepharose resin.
-
Chromatography column.
Procedure:
-
Cell Lysis: Harvest transfected HEK293 cells and lyse them in ice-cold Cell Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C and collect the supernatant.
-
Affinity Chromatography: a. Equilibrate the anti-GP1a antibody-Sepharose column with 10 column volumes of Cell Lysis Buffer. b. Load the clarified lysate onto the column. c. Wash the column with 20 column volumes of Wash Buffer. d. Elute the bound protein with Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately neutralize the low pH.
-
Buffer Exchange and Purity Analysis: Perform buffer exchange, purity analysis, and quantification as described in Protocol 1.
Protocol 3: Platelet Aggregation Assay
This functional assay assesses the ability of isolated this compound to inhibit collagen-induced platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Collagen solution (e.g., 1-5 µg/mL)
-
Purified functional this compound protein
-
Platelet aggregometer
Procedure:
-
Prepare PRP: Obtain PRP from fresh human blood by low-speed centrifugation.
-
Baseline Aggregation: Place a sample of PRP in the aggregometer cuvette and establish a baseline reading.
-
Induce Aggregation: Add collagen to the PRP to induce platelet aggregation and record the aggregation curve.
-
Inhibition Assay: Pre-incubate PRP with varying concentrations of the purified this compound protein for 5-10 minutes at 37°C.
-
Measure Inhibition: Add collagen to the pre-incubated samples and record the aggregation curve. A decrease in the aggregation response compared to the control (collagen alone) indicates functional activity of the isolated this compound.
Protocol 4: Cell Adhesion Assay
This assay measures the ability of cells expressing this compound to adhere to collagen-coated surfaces, and the potential of purified this compound to competitively inhibit this interaction.
Materials:
-
This compound-expressing cells (e.g., platelets, certain cancer cell lines)
-
96-well microtiter plates
-
Collagen Type I solution
-
Bovine Serum Albumin (BSA) solution (for blocking)
-
Calcein-AM or other fluorescent cell stain
-
Purified functional this compound protein
-
Fluorescence plate reader
Procedure:
-
Coat Plates: Coat the wells of a 96-well plate with collagen solution overnight at 4°C. Wash the wells with PBS.
-
Block Plates: Block non-specific binding sites by incubating the wells with 1% BSA in PBS for 1 hour at 37°C. Wash with PBS.
-
Cell Labeling: Label the this compound-expressing cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Adhesion Assay: a. Add the labeled cells to the collagen-coated wells. b. For inhibition experiments, pre-incubate the cells with different concentrations of purified this compound before adding them to the wells. c. Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Wash and Read: Gently wash the wells to remove non-adherent cells. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader. A decrease in fluorescence in the presence of purified this compound indicates its functional ability to compete for collagen binding.
Visualizations
Caption: Workflow for this compound isolation and functional validation.
Caption: Simplified this compound (integrin α2β1) signaling pathway.
References
- 1. The alpha 2 beta 1 integrin cell surface collagen receptor binds to the alpha 1 (I)-CB3 peptide of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The alpha(1)beta(1) and alpha(2)beta(1) integrins provide critical support for vascular endothelial growth factor signaling, endothelial cell migration, and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integrin alpha2 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The integrin alpha 2 beta 1 (GPIa/IIa)-I-domain inhibits platelet-collagen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Affinity Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kactusbio.com [kactusbio.com]
Application Notes: Development of a Glycoprotein Ia (GP1a)-Based Platelet Aggregation Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets adhere to exposed subendothelial collagen, initiating a cascade of activation events that leads to the formation of a platelet plug. This interaction is primarily mediated by two key platelet surface receptors: Glycoprotein VI (GPVI) and Glycoprotein Ia/IIa (GP1a/IIa, also known as integrin α2β1). While GPVI is the principal signaling receptor that triggers robust platelet activation, this compound is crucial for the initial, stable adhesion of platelets to collagen fibers.[1][2] Understanding the specific contribution of this compound to platelet aggregation is vital for elucidating the mechanisms of thrombus formation and for the development of novel antiplatelet therapies.
These application notes provide a detailed protocol for assessing the this compound-dependent component of collagen-induced platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for in vitro platelet function analysis.[3][4] The assay relies on measuring the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to a collagen agonist. The specific role of this compound is confirmed by demonstrating the inhibition of this aggregation with a selective this compound blocking antibody.
Principle of the Assay
Light Transmission Aggregometry (LTA) quantitatively measures platelet aggregation in vitro. The assay is performed using platelet-rich plasma (PRP), which is turbid due to the suspension of platelets. This PRP sample is placed in a specialized instrument called an aggregometer, where it is maintained at 37°C and continuously stirred.[5][6] The instrument passes a beam of light through the PRP and measures the amount of light that reaches a detector. This initial reading is set as 0% aggregation. A corresponding platelet-poor plasma (PPP) sample, which is clear, is used to calibrate the 100% aggregation baseline.
When an agonist, in this case Type I collagen, is added to the PRP, it binds to platelet receptors this compound and GPVI. This binding initiates intracellular signaling pathways that lead to the activation of the GPIIb/IIIa receptor.[7] Activated GPIIb/IIIa receptors bind fibrinogen, which acts as a bridge between adjacent platelets, causing them to clump together into large aggregates.[1] As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to the detector. This increase in light transmission is recorded over time, generating an aggregation curve. The maximum aggregation percentage is a key measure of platelet function in response to the specific agonist.
This compound/GPVI Signaling Pathway
The diagram below illustrates the signaling cascade initiated by collagen binding to platelet receptors this compound and GPVI, leading to platelet aggregation.
Caption: Collagen-induced platelet signaling pathway.
Experimental Workflow
The following diagram outlines the major steps for performing the this compound-based platelet aggregation assay.
Caption: Workflow for this compound platelet aggregation assay.
Experimental Protocols
Materials and Equipment
-
Platelet Aggregometer (e.g., Chrono-Log Model 700)[5]
-
Calibrated Centrifuge with swing-out rotor
-
Hematology Analyzer for platelet counting
-
Incubator or Water Bath (37°C)
-
Calibrated Pipettes and sterile tips
-
Plastic Blood Collection Tubes (e.g., Vacutainer) with 3.2% sodium citrate (B86180)
-
Plastic Centrifuge Tubes (e.g., 15 mL conical)
-
Aggregometer Cuvettes and stir bars
Reagents
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken antiplatelet medication (e.g., aspirin, NSAIDs) for at least 10 days.[1]
-
Type I Collagen: Equine tendon-derived (e.g., Chrono-par, Bio/Data Corp.). Reconstitute according to manufacturer's instructions. A typical stock concentration is 1 mg/mL.[1][5]
-
This compound/IIa Inhibitor: A function-blocking monoclonal antibody specific for human integrin α2β1 (e.g., clone 6F1 or similar).
-
Vehicle Control: Isotonic saline or buffer matching the inhibitor's solvent.
-
Purified Water for reagent reconstitution.
Protocol Steps
1. Preparation of Platelet-Rich and Platelet-Poor Plasma
-
Collect whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).[6] Mix gently by inversion. Process samples within 3-4 hours of collection.[1][6]
-
Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off to prepare PRP.[6][8]
-
Carefully aspirate the upper, straw-colored PRP layer using a plastic pipette and transfer to a labeled plastic tube. Avoid disturbing the buffy coat.
-
Centrifuge the remaining blood sample at a higher speed, 1500-2500 x g, for 15 minutes to prepare PPP.[1][4]
-
Transfer the clear PPP supernatant to a separate plastic tube.
-
Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to a standardized value, typically 250,000 ± 50,000 platelets/µL, using autologous PPP.[1][7]
-
Allow the adjusted PRP and PPP to rest at room temperature for at least 30 minutes before use.
2. Light Transmission Aggregometry
-
Turn on the aggregometer and allow the heating block to reach 37°C.[5] Set the stirring speed to 900-1200 RPM.[5]
-
Place a stir bar into each aggregometer cuvette.
-
Calibration:
-
Pipette 450 µL of adjusted PRP into a cuvette, place it in the assay well, and set the 0% aggregation baseline (0% light transmission).
-
Pipette 450 µL of PPP into a cuvette, place it in the assay well, and set the 100% aggregation baseline (100% light transmission).
-
-
Assay Procedure:
-
For each reaction, pipette 450 µL of adjusted PRP into a fresh cuvette with a stir bar.
-
Pre-warm the cuvette in the incubation well for at least 2 minutes at 37°C.[1]
-
For Inhibition: Add 5 µL of the this compound blocking antibody (or other inhibitor) to the PRP. For the control, add 5 µL of the vehicle. Incubate for 5 minutes with stirring.[9]
-
Move the cuvette to the assay well to begin recording the baseline.
-
Add 50 µL of the collagen agonist to the cuvette to initiate aggregation. A final concentration of 1-2 µg/mL is recommended.[3][10]
-
Data Presentation and Interpretation
The primary endpoint is the maximum percentage of aggregation achieved within the recording time. The effect of the this compound inhibitor is determined by comparing the aggregation in its presence to the vehicle control.
Calculation of Percent Inhibition: % Inhibition = [ (Max AggregationVehicle - Max AggregationInhibitor) / Max AggregationVehicle ] x 100
Expected Results
The following table presents hypothetical data from a this compound-based aggregation assay. A significant reduction in collagen-induced aggregation in the presence of a specific this compound inhibitor would indicate that the adhesion and subsequent signaling mediated by this compound contribute substantially to the overall platelet response to collagen.
| Condition | Agonist (Final Conc.) | Max Aggregation (%) (Mean ± SD, n=3) | % Inhibition |
| Vehicle Control | Type I Collagen (2 µg/mL) | 78 ± 5 | N/A |
| This compound Inhibitor (e.g., 10 µg/mL anti-GP1a MAb) | Type I Collagen (2 µg/mL) | 35 ± 4 | 55.1% |
| Vehicle Control | ADP (5 µM) | 82 ± 6 | N/A |
| This compound Inhibitor (e.g., 10 µg/mL anti-GP1a MAb) | ADP (5 µM) | 80 ± 5 | 2.4% |
Note: Including an agonist like ADP, which does not act via this compound, is a crucial specificity control. The this compound inhibitor should not significantly affect ADP-induced aggregation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Aggregation Response | - Inactive agonist- Low platelet count- Donor medication (aspirin, etc.)- Improper sample handling (e.g., refrigerated sample) | - Use a fresh, properly stored agonist.- Ensure PRP platelet count is >150,000/µL.- Confirm donor has abstained from antiplatelet drugs.- Maintain samples at room temperature. |
| High Baseline Noise | - Dirty cuvettes- Lipemic or hemolyzed sample- Irregular stirring | - Use clean, scratch-free cuvettes.- Prepare fresh plasma from a fasting donor if possible.- Ensure stir bar is spinning smoothly. |
| Spontaneous Aggregation | - Pre-activated platelets due to difficult blood draw or improper handling- Rare underlying donor condition | - Ensure a clean, quick venipuncture.- Handle blood and PRP gently, avoiding vigorous mixing.- Screen for spontaneous aggregation by stirring PRP for 10-15 min without agonist.[6] |
| Inhibitor Shows No Effect | - Inhibitor is inactive or at too low a concentration- this compound pathway is not critical for the agonist/concentration used | - Verify inhibitor activity and test a range of concentrations.- Confirm that collagen is used as the agonist. |
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Centrifugation speed affects light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamics of Platelet Adhesion: Application Notes and Protocols for Studying GP1a-Collagen Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between platelet glycoprotein (B1211001) Ia (GP1a), also known as integrin α2β1, and collagen is a critical initiating event in hemostasis and thrombosis. Understanding the kinetic parameters of this binding is paramount for the development of novel anti-thrombotic therapies. This document provides detailed application notes and experimental protocols for several key biophysical techniques used to elucidate the kinetics of this compound-collagen binding. The methodologies covered include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D), and Flow Cytometry.
Data Presentation: Quantitative Binding Kinetics of this compound-Collagen Interaction
The following table summarizes representative kinetic and affinity constants for the interaction between this compound (integrin α2β1) and collagen, as determined by various biophysical techniques. It is important to note that direct comparisons between techniques should be made with caution, as experimental conditions such as the source of proteins, type of collagen, buffer composition, and immobilization strategies can significantly influence the measured kinetic parameters.
| Technique | Ligand (Immobilized) | Analyte (In Solution) | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Reference(s) |
| Surface Plasmon Resonance (SPR) | Type I Collagen | Recombinant α2 A-domain | Not Reported | Not Reported | ~10,000 | [1] |
| Isothermal Titration Calorimetry (ITC) | α2-I domain | Triple helical collagen peptide | Not Applicable | Not Applicable | 35 - 90 | [2] |
| Flow Chamber Adhesion | Type I Collagen | Human Keratinocytes (expressing α2β1) | Not Reported | ~0.06 | Not Reported | [3] |
Note: The available literature does not provide a comprehensive, direct comparison of all kinetic parameters (k_on, k_off, K_D) for the this compound-collagen interaction across all the techniques discussed below. The data presented here is compiled from studies that may have used different specific constructs of the interacting partners and varied experimental conditions.
Signaling Pathways and Experimental Workflows
The interaction of this compound with collagen initiates a cascade of intracellular signaling events, crucial for platelet activation and aggregation. Below are diagrams illustrating the this compound-collagen signaling pathway and the general experimental workflows for the discussed analytical techniques.
Caption: this compound-Collagen Signaling Pathway.
Caption: Experimental Workflows for Kinetic Analysis.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for real-time, label-free kinetic analysis.
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) for the this compound-collagen interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified, soluble Type I collagen (ligand)
-
Purified, recombinant this compound or its I-domain (analyte)
-
Running buffer (e.g., HBS-P+ Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20, supplemented with 1 mM MgCl₂ and 1 mM CaCl₂)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization: a. Equilibrate the CM5 sensor chip with running buffer. b. Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Dissolve collagen in the immobilization buffer to a concentration of 20-50 µg/mL. d. Inject the collagen solution over the activated surface until the desired immobilization level is reached (e.g., 1000-2000 Response Units, RU). e. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. f. A reference flow cell should be prepared similarly but without the injection of collagen (mock immobilization).
-
Kinetic Analysis: a. Prepare a series of dilutions of the this compound analyte in running buffer (e.g., ranging from 0.1 x K_D to 10 x K_D, if K_D is estimated). A typical concentration range to start with could be 10 nM to 1 µM. b. Inject the running buffer over both the ligand and reference flow cells to establish a stable baseline. c. Inject the lowest concentration of this compound over both flow cells for a defined period (e.g., 180 seconds) to monitor the association phase. d. Switch to running buffer flow for a defined period (e.g., 300-600 seconds) to monitor the dissociation phase. e. Inject the regeneration solution to remove any bound analyte and prepare the surface for the next cycle. f. Repeat steps 2b-2e for each concentration of this compound, including a zero-concentration (buffer only) injection for double referencing.
-
Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data for each injection. b. Subtract the "zero concentration" sensorgram from the analyte injection sensorgrams. c. Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine k_on, k_off, and K_D.
Bio-Layer Interferometry (BLI)
BLI is an optical biosensing technique that measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.
Objective: To determine k_on, k_off, and K_D for the this compound-collagen interaction.
Materials:
-
BLI instrument (e.g., Octet)
-
Streptavidin (SA) or Amine Reactive (AR2G) biosensors
-
Biotinylated Type I collagen (for SA biosensors) or non-biotinylated collagen (for AR2G biosensors)
-
Purified, recombinant this compound or its I-domain
-
Assay buffer (e.g., HBS-P+ with 1 mM MgCl₂ and 1 mM CaCl₂)
-
96-well black microplate
Protocol:
-
Biosensor Preparation and Ligand Immobilization: a. Pre-hydrate the biosensors in assay buffer for at least 10 minutes. b. For SA biosensors: Load biotinylated collagen (e.g., 10-20 µg/mL in assay buffer) onto the biosensors until a stable signal is achieved (typically a shift of 1-2 nm). c. For AR2G biosensors: Activate the biosensors with EDC/NHS and then load the collagen. d. Establish a stable baseline by dipping the ligand-coated biosensors into wells containing assay buffer.
-
Kinetic Analysis: a. Prepare a serial dilution of this compound in assay buffer in the 96-well plate. Include wells with buffer only for reference subtraction. b. Move the biosensors to the wells containing the this compound solutions to measure the association phase (e.g., for 200-300 seconds). c. Move the biosensors to wells containing only assay buffer to measure the dissociation phase (e.g., for 400-600 seconds).
-
Data Analysis: a. Align the sensorgrams to the baseline and the start of the dissociation step. b. Subtract the reference sensorgram (buffer only) from the analyte sensorgrams. c. Fit the processed data to a 1:1 binding model using the instrument's analysis software to calculate k_on, k_off, and K_D.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D measures changes in the resonance frequency (Δf) and energy dissipation (ΔD) of a quartz crystal sensor as mass is added or removed from its surface. This provides information on both the bound mass and the viscoelastic properties of the adlayer.
Objective: To qualitatively and quantitatively assess the binding and viscoelastic properties of the this compound-collagen complex.
Materials:
-
QCM-D instrument
-
Gold-coated or SiO₂-coated quartz crystal sensors
-
Type I collagen
-
Purified, recombinant this compound or its I-domain
-
Running buffer (e.g., Tris-buffered saline with 1 mM MgCl₂ and 1 mM CaCl₂)
Protocol:
-
Sensor Preparation and Ligand Immobilization: a. Clean the sensor crystal (e.g., with UV/ozone treatment). b. Immobilize collagen onto the sensor surface. This can be achieved through direct adsorption or covalent coupling strategies similar to SPR. c. Mount the sensor in the flow module and establish a stable baseline with running buffer, monitoring both Δf and ΔD.
-
Binding Analysis: a. Introduce a solution of this compound at a known concentration into the flow module. b. Monitor the changes in frequency (decrease indicates mass binding) and dissipation (increase indicates a softer, more hydrated layer) until a plateau is reached. c. Introduce running buffer to rinse the sensor and monitor the dissociation of this compound, observing the changes in Δf and ΔD. d. Repeat with different concentrations of this compound to assess concentration-dependent binding.
-
Data Analysis: a. Plot Δf and ΔD as a function of time. b. The magnitude of the frequency shift is proportional to the bound mass (including hydrodynamically coupled water). c. The dissipation signal provides qualitative information about the conformational state and rigidity of the formed this compound-collagen layer. d. Kinetic modeling of the Δf and ΔD data can be performed using appropriate software to estimate k_on and k_off.
Flow Cytometry
Flow cytometry can be used to measure the binding of fluorescently labeled collagen to platelets expressing this compound on their surface.
Objective: To determine the apparent affinity (K_D) and binding kinetics of collagen to platelets.
Materials:
-
Flow cytometer
-
Fluorescently labeled Type I collagen (e.g., FITC-collagen)
-
Platelet-rich plasma (PRP) or washed platelets
-
Tyrode's buffer with 1 mM MgCl₂ and 1 mM CaCl₂
-
Platelet activation inhibitors (if studying resting platelets, e.g., apyrase, PGE₁)
-
Fixative (e.g., 1% paraformaldehyde)
Protocol:
-
Platelet and Reagent Preparation: a. Prepare PRP from fresh whole blood or isolate washed platelets. Adjust the platelet concentration to a suitable level (e.g., 1-2 x 10⁸ platelets/mL). b. Prepare a serial dilution of FITC-collagen in Tyrode's buffer.
-
Binding Assay: a. For equilibrium binding studies, add different concentrations of FITC-collagen to aliquots of the platelet suspension. b. Incubate for a sufficient time to reach equilibrium (e.g., 30-60 minutes at room temperature). c. For kinetic studies, add a fixed concentration of FITC-collagen to the platelet suspension and take aliquots at different time points. d. Stop the binding reaction by adding a large volume of cold buffer and/or by fixation. e. Wash the platelets to remove unbound FITC-collagen.
-
Flow Cytometric Analysis: a. Acquire data on the flow cytometer, collecting forward scatter (FSC), side scatter (SSC), and fluorescence intensity (e.g., FITC channel). b. Gate on the platelet population based on their FSC and SSC characteristics. c. Determine the mean fluorescence intensity (MFI) of the platelet population for each sample.
-
Data Analysis: a. For equilibrium binding, plot the MFI against the concentration of FITC-collagen. Fit the data to a one-site binding hyperbola to determine the K_D. b. For kinetic studies, plot the MFI against time. Fit the data to a pseudo-first-order association equation to determine the observed association rate (k_obs). The association rate constant (k_on) can then be calculated.
Conclusion
The study of this compound-collagen binding kinetics is essential for understanding the molecular mechanisms of platelet adhesion and for the development of novel anti-thrombotic agents. The techniques outlined in this document—SPR, BLI, QCM-D, and Flow Cytometry—provide powerful and complementary approaches to quantitatively characterize this crucial interaction. The choice of technique will depend on the specific research question, the availability of purified reagents, and the desired throughput. By carefully designing and executing these experiments, researchers can gain valuable insights into the dynamic interplay between platelets and the subendothelial matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Competitive Interactions of Collagen and a Jararhagin-derived Disintegrin Peptide with the Integrin α2-I Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin (alpha) and beta subunit contribution to the kinetic properties of (alpha)2beta1 collagen receptors on human keratinocytes analyzed under hydrodynamic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of Recombinant GP1a I-domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin α2β1, also known as Glycoprotein (B1211001) Ia/IIa (GPIa/IIa), is a crucial receptor on the surface of platelets and other cell types that mediates adhesion to collagen. The primary collagen-binding site is located within the I-domain of the α2 subunit (GP1a). The recombinant this compound I-domain is a valuable tool for studying platelet-collagen interactions, screening for potential anti-thrombotic drugs, and investigating the role of this interaction in various physiological and pathological processes. This document provides detailed protocols for the expression of the recombinant human this compound I-domain in Escherichia coli and its subsequent purification, along with methods for its characterization.
Data Presentation
Table 1: Summary of Expression and Purification of Recombinant this compound I-domain
| Parameter | Value | Reference |
| Expression System | Escherichia coli (BL21 strain) | [1][2] |
| Vector | pET series (e.g., pET28a) with N-terminal 6xHis tag | |
| Typical Yield | ~20 mg/L of culture | [3] |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) using Ni-NTA resin | [4][5][6] |
| Purity | >90% | [7] |
Table 2: Characterization of Recombinant this compound I-domain
| Parameter | Value | Method | Reference |
| Inhibition of Platelet Aggregation (IC50) | 600 nM | Collagen-induced platelet aggregation assay | [1] |
| Binding to Collagen | Divalent cation-dependent | Solid-phase binding assay | [1][2] |
| Apparent Kd for Collagen II | <1 nM (for full α2β1 integrin) | ELISA |
Experimental Protocols
Protocol 1: Expression of Recombinant Human this compound I-domain in E. coli
This protocol describes the expression of a 6xHis-tagged human this compound I-domain (amino acids 126-337) in an E. coli expression system.[1]
1. Gene Synthesis and Cloning:
- Synthesize the cDNA sequence encoding the human integrin α2 I-domain (amino acids 126-337).
- Clone the I-domain sequence into a suitable bacterial expression vector, such as pET28a, which incorporates an N-terminal 6xHis tag for purification.
- Verify the construct by DNA sequencing.
2. Transformation:
- Transform the expression vector into a competent E. coli strain suitable for protein expression, such as BL21(DE3).
- Plate the transformed cells on Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic for selection (e.g., kanamycin (B1662678) for pET28a).
- Incubate overnight at 37°C.
3. Expression:
- Inoculate a single colony from the LB plate into 50 mL of LB broth containing the selection antibiotic.
- Grow the culture overnight at 37°C with shaking (220 rpm).
- The next day, inoculate 1 L of LB broth with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[3]
- Continue to grow the culture for an additional 4 hours at 30°C with shaking.[3]
4. Cell Harvesting:
- Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of Recombinant this compound I-domain using Ni-NTA Affinity Chromatography
This protocol details the purification of the 6xHis-tagged this compound I-domain under native conditions.
1. Cell Lysis:
- Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.[6]
- Sonicate the cell suspension on ice to complete lysis.
- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the soluble His-tagged protein.
2. Affinity Chromatography:
- Equilibrate a Ni-NTA agarose (B213101) column with 5 column volumes of Lysis Buffer.[4][5]
- Load the clarified supernatant onto the equilibrated column.
- Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the recombinant this compound I-domain with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
3. Buffer Exchange and Storage:
- Pool the fractions containing the purified protein.
- Perform buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Aliquot the purified protein and store at -80°C.
Protocol 3: Collagen Binding Assay
This protocol outlines a solid-phase binding assay to verify the functionality of the purified recombinant this compound I-domain.
1. Plate Coating:
- Coat the wells of a 96-well microtiter plate with 10 µg/mL of human type I or type III collagen in PBS overnight at 4°C.[1]
- Wash the wells three times with PBS.
- Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at room temperature.
- Wash the wells three times with Binding Buffer (e.g., Tris-buffered saline with 1 mM MgCl2).
2. Binding Reaction:
- Add serial dilutions of the purified recombinant this compound I-domain to the collagen-coated wells.
- Incubate for 2 hours at room temperature.
- Wash the wells three times with Binding Buffer to remove unbound protein.
3. Detection:
- Add a primary antibody against the 6xHis tag to each well and incubate for 1 hour at room temperature.
- Wash the wells three times with Binding Buffer.
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
- Wash the wells three times with Binding Buffer.
- Add a TMB substrate solution and incubate until a color develops.
- Stop the reaction with 2M H2SO4 and read the absorbance at 450 nm.
Visualizations
Experimental Workflow
References
- 1. Functional analysis of a recombinant glycoprotein Ia/IIa (Integrin alpha(2)beta(1)) I domain that inhibits platelet adhesion to collagen and endothelial matrix under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin alpha 2 I-domain is a binding site for collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Nickel-NTA Protein Purification [protocols.io]
- 6. iba-lifesciences.com [iba-lifesciences.com]
- 7. cusabio.com [cusabio.com]
Establishing a Cell-Based Assay for GP1a Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GP1a), also known as integrin α2β1, is a critical cell surface receptor primarily recognized for its role in mediating platelet adhesion and activation through its interaction with collagen.[1][2] This interaction is a key event in thrombosis and hemostasis. Beyond platelets, this compound is expressed on various cell types and is involved in diverse physiological and pathological processes, including cell adhesion, migration, proliferation, and survival.[3][4] Dysregulation of this compound signaling has been implicated in several diseases, making it an attractive target for therapeutic intervention.
This application note provides a detailed protocol for establishing a robust, quantitative cell-based assay to screen for modulators of this compound signaling. The assay utilizes a reporter gene approach to measure the activation of downstream signaling pathways upon collagen-induced this compound engagement.
Assay Principle
The binding of collagen to this compound on the cell surface triggers a conformational change in the integrin, leading to the activation of intracellular signaling cascades. Two major pathways activated downstream of this compound are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.[5][6] Activation of these pathways culminates in the regulation of specific transcription factors, which then drive the expression of target genes.
This assay employs a luciferase-based reporter system. A cell line is engineered to express this compound and a reporter plasmid containing a specific transcriptional response element upstream of a luciferase gene. Upon this compound activation by collagen, the downstream signaling cascade activates a transcription factor that binds to the response element, driving the expression of luciferase. The resulting luminescence is directly proportional to the extent of this compound signaling and can be quantified to assess the activity of potential modulators. A Serum Response Element (SRE) is utilized as it is a downstream target of the MAPK/ERK signaling pathway.[7]
Data Presentation
The following table summarizes representative quantitative data obtained from a dose-response experiment using the described this compound signaling assay. The data illustrates the collagen-dependent increase in luciferase activity and the inhibitory effect of a known signaling pathway inhibitor.
| Treatment Condition | Collagen Concentration (µg/mL) | Inhibitor (U0126) Concentration (µM) | Mean Luciferase Activity (RLU) | Standard Deviation | Fold Induction (over No Collagen Control) | % Inhibition |
| No Collagen Control | 0 | 0 | 15,234 | 1,287 | 1.0 | 0 |
| Collagen | 0.1 | 0 | 45,702 | 3,985 | 3.0 | 0 |
| Collagen | 1 | 0 | 182,808 | 15,670 | 12.0 | 0 |
| Collagen | 10 | 0 | 365,616 | 31,452 | 24.0 | 0 |
| Collagen | 100 | 0 | 380,850 | 33,109 | 25.0 | 0 |
| Collagen + Inhibitor | 10 | 0.1 | 292,493 | 25,311 | 19.2 | 20.0 |
| Collagen + Inhibitor | 10 | 1 | 113,341 | 9,876 | 7.4 | 69.0 |
| Collagen + Inhibitor | 10 | 10 | 32,897 | 2,987 | 2.2 | 91.0 |
| Inhibitor Control | 0 | 10 | 14,987 | 1,154 | 1.0 | N/A |
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293T cells (ATCC® CRL-3216™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Transfection Reagent: Lipofectamine® 3000 (or equivalent)
-
Plasmids:
-
pCMV-ITGA2 (encoding human integrin α2 subunit)
-
pCMV-ITGB1 (encoding human integrin β1 subunit)
-
pGL4.33[luc2P/SRE/Hygro] Vector (Promega)
-
pRL-TK (Renilla luciferase control vector, Promega)
-
-
Collagen I, Rat Tail: (Corning® 354236 or equivalent)
-
Assay Buffer: Phosphate Buffered Saline (PBS)
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega)
-
White, opaque 96-well microplates
-
Luminometer
Experimental Workflow Diagram
References
- 1. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Additional Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [worldwide.promega.com]
- 5. Cdc42 Inhibits ERK-mediated Collagenase-1 (MMP-1) Expression in Collagen-Activated Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen type I-mediated activation of ERK/MAP Kinase is dependent on Ras, Raf-1 and protein phosphatase 2A in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Application Notes and Protocols for In Vitro Models: Studying Glycoprotein Ia (GP1a) in Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein (B1211001) Ia (GP1a), as part of the integrin α2β1 complex, is a critical platelet receptor responsible for the initial adhesion of platelets to exposed collagen at sites of vascular injury. This interaction is a key initiating event in thrombus formation. Understanding the mechanisms of this compound-collagen binding and the subsequent intracellular signaling is paramount for the development of novel anti-thrombotic therapies. These application notes provide detailed protocols for robust in vitro models designed to investigate the role of this compound in thrombosis under both static and dynamic flow conditions.
Application Note 1: Static Platelet Adhesion and Aggregation Assays
Static assays are fundamental for assessing the direct interaction between platelets and a collagen substrate. They are highly suitable for initial screening of anti-GP1a therapeutic candidates and for studying the basic mechanisms of platelet adhesion.[1]
Key Experimental Protocols
Protocol 1: Human Platelet Isolation
This protocol describes the isolation of washed platelets from whole human blood, a critical first step for most in vitro platelet function assays.
-
Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., Acid-Citrate-Dextrose - ACD).
-
Centrifugation 1: Centrifuge the blood at 200 x g for 20 minutes at room temperature to separate platelet-rich plasma (PRP) from red and white blood cells.
-
PRP Collection: Carefully aspirate the upper PRP layer and transfer it to a new sterile tube.
-
Acidification: Add ACD to the PRP to acidify it, which prevents platelet activation during subsequent steps.
-
Centrifugation 2: Centrifuge the PRP at 1000 x g for 15 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer) containing apyrase and prostacyclin (PGI2) to inhibit platelet activation.
-
Final Resuspension: Centrifuge the washed platelets at 1000 x g for 15 minutes, discard the supernatant, and resuspend the final platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2-3 x 10⁸ platelets/mL).
-
Resting: Allow platelets to rest at 37°C for at least 30 minutes before use.
Protocol 2: Static Adhesion Assay on Collagen-Coated Surfaces
This method quantifies platelet adhesion to a collagen-coated surface under static conditions.[1]
-
Surface Coating: Coat the wells of a 96-well microplate with type I or type III fibrillar collagen (e.g., 50 µg/mL in 0.02 M acetic acid) and incubate overnight at 4°C.[2][3]
-
Washing: The next day, wash the wells three times with phosphate-buffered saline (PBS) to remove unbound collagen.
-
Blocking: Block non-specific binding sites by incubating the wells with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Platelet Seeding: Add the isolated platelet suspension to the wells. If testing inhibitors, pre-incubate the platelets with the compound (e.g., an anti-GP1a antibody like 6F1) before adding them to the wells.[2]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for platelet adhesion.
-
Washing: Gently wash the wells with buffer to remove non-adherent platelets.
-
Quantification:
-
Method A (Colorimetric): Add a colorimetric reagent (e.g., p-nitrophenyl phosphate) that reacts with endogenous platelet acid phosphatase. Measure the absorbance at 405 nm.
-
Method B (Fluorescence): Pre-label platelets with a fluorescent dye (e.g., Calcein-AM) before the assay. After washing, measure fluorescence using a plate reader.
-
Method C (Microscopy): Fix the adherent platelets, and visualize and count them using phase-contrast or fluorescence microscopy.
-
Experimental Workflow
Caption: Workflow for a static platelet adhesion assay.
Data Presentation
Quantitative data should be summarized to compare the effects of different treatments. The following table provides an illustrative example of results from a static adhesion assay testing a hypothetical this compound inhibitor.
| Treatment Group | Platelet Adhesion (Absorbance at 405 nm) | % Inhibition |
| Vehicle Control | 0.85 ± 0.05 | 0% |
| This compound Inhibitor (1 µM) | 0.42 ± 0.04 | 50.6% |
| This compound Inhibitor (10 µM) | 0.15 ± 0.03 | 82.4% |
| Isotype Control Ab | 0.83 ± 0.06 | 2.4% |
Application Note 2: Microfluidic Flow-Based Adhesion Assays
Thrombosis is fundamentally a process that occurs under hemodynamic shear stress.[4][5] Microfluidic flow chambers provide a more physiologically relevant model by allowing the perfusion of whole blood or platelets over a collagen-coated surface at defined shear rates, mimicking conditions in arteries or veins.[6][7][8] These "thrombosis-on-a-chip" systems are invaluable for studying platelet adhesion, aggregation, and thrombus formation under dynamic conditions.[6][8][9]
Key Experimental Protocol
Protocol 3: Platelet Adhesion and Thrombus Formation Under Flow
-
Device Preparation: Prepare a microfluidic device (e.g., PDMS-based) with channels.[10] Coat the interior surface of the microchannels with Type I collagen (e.g., 100 µg/mL) by flowing the solution through the channels and incubating overnight at 4°C.[3][8]
-
System Assembly: The next day, wash the channels with PBS and connect the device to a syringe pump.
-
Blood Perfusion: Perfuse anticoagulated whole blood, optionally labeled with a fluorescent dye for platelets (e.g., DiOC6), through the collagen-coated channels at a specific wall shear rate (e.g., 200 s⁻¹ for venous flow, 1800 s⁻¹ for arterial flow).[7]
-
Real-Time Imaging: Mount the microfluidic device on an inverted microscope equipped with fluorescence and DIC (Differential Interference Contrast) optics.[10]
-
Data Acquisition: Record time-lapse images or videos of platelet adhesion and thrombus formation on the collagen surface for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Use image analysis software (e.g., ImageJ) to quantify parameters such as:
-
Surface Coverage (%): The percentage of the surface area covered by platelets.
-
Thrombus Volume (µm³): The integrated fluorescence intensity or 3D reconstruction of thrombi.
-
Adhesion/Aggregation Kinetics: The rate of increase in surface coverage over time.
-
Experimental Workflow
Caption: Workflow for a microfluidic flow-based assay.
Data Presentation
Data from flow-based assays can compare platelet adhesion under different shear conditions or with different inhibitors.
| Condition | Wall Shear Rate (s⁻¹) | Surface Coverage (%) | Average Thrombus Volume (µm³) |
| Vehicle Control | 200 | 35.2 ± 4.1 | 1,250 ± 150 |
| Vehicle Control | 1800 | 68.5 ± 7.3 | 4,800 ± 520 |
| This compound Inhibitor (10 µM) | 1800 | 15.3 ± 2.9 | 850 ± 95 |
| GPVI Inhibitor (10 µM) | 1800 | 8.9 ± 2.1 | 430 ± 70 |
Application Note 3: this compound Signaling Pathway Analysis
Upon collagen binding, this compound/IIa clustering triggers an intracellular signaling cascade that leads to full platelet activation, including granule secretion and activation of the fibrinogen receptor αIIbβ3.[11][12] Investigating this pathway is crucial for understanding the complete mechanism of action of this compound-targeted drugs.
This compound Signaling Pathway
The binding of this compound to collagen leads to the activation of spleen tyrosine kinase (Syk), which phosphorylates downstream effectors like phospholipase Cγ2 (PLCγ2).[2] This cascade results in increased intracellular calcium, activation of protein kinase C (PKC), and ultimately, the conformational activation of integrin αIIbβ3, leading to platelet aggregation.[13]
Caption: Simplified this compound signaling cascade in platelets.
Key Experimental Protocol
Protocol 4: Western Blotting for Phosphorylated Signaling Proteins
This protocol allows for the detection of activated (phosphorylated) signaling proteins downstream of this compound engagement.
-
Platelet Stimulation: Incubate isolated platelets in suspension with soluble collagen or plate them on collagen-coated surfaces for various time points (e.g., 0, 2, 5, 10 minutes).
-
Lysis: Stop the reaction by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Syk) to confirm equal protein loading.
References
- 1. Development of a method to quantify platelet adhesion and aggregation under static conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and ex vivo Flow Models for Arterial Thrombosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioengineered in vitro models of thrombosis: methods and techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of microfluidic devices in studies of thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioengineered in vitro models of thrombosis: methods and techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. coolled.com [coolled.com]
- 11. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Generation of a Stable Cell Line Expressing a GP1a Variant
Introduction
Glycoprotein (B1211001) Ia (GP1a), as part of the integrin α2β1 complex, is a critical cell surface receptor for collagen and plays a pivotal role in cell adhesion, migration, and signaling. The generation of stable cell lines that consistently express a specific variant of this compound is an invaluable tool for academic research and drug development.[1][2] These cell lines provide a consistent and reproducible system for studying receptor function, investigating the impact of specific mutations on ligand binding and signaling, and for screening therapeutic compounds that target the this compound-collagen interaction.[1][3] Unlike transient transfection, which results in temporary and often heterogeneous gene expression, stable cell lines have the gene of interest integrated into the host cell's genome, ensuring long-term, uniform expression through subsequent cell divisions.[4][5][6]
Challenges and Strategies
The stable expression of membrane proteins like this compound can present challenges. Overexpression may lead to cellular stress, mislocalization, or degradation of the protein, potentially impacting cell viability and growth.[7] Therefore, careful selection of the expression vector, promoter strength, and host cell line is crucial.[8][9]
This protocol outlines a comprehensive workflow for generating and characterizing a stable cell line expressing a specific this compound variant. The strategy involves:
-
Vector Construction : Designing a mammalian expression vector containing the cDNA of the this compound variant and a selectable marker.[8]
-
Transfection : Introducing the expression vector into a suitable host cell line.[10][11]
-
Selection : Using an antibiotic to eliminate non-transfected cells and select for a population that has integrated the vector.[4][6][12]
-
Clonal Isolation : Generating monoclonal cell lines from the polyclonal pool to ensure a genetically identical population with uniform expression.[1]
-
Characterization and Validation : Thoroughly screening and validating the clones for this compound variant expression and function.[2][13]
This compound Signaling Pathway
Upon binding to its ligand, primarily collagen, the this compound (integrin α2β1) receptor clusters and initiates an intracellular signaling cascade. This process is fundamental for platelet activation and cell adhesion in other cell types. The signaling involves the recruitment and activation of various kinases, leading to downstream effects such as cytoskeletal rearrangement and activation of other cellular pathways. Key mediators in this pathway include Src family kinases, Phosphoinositide 3-kinase (PI3K), and downstream effectors that ultimately regulate cell behavior.[14][15][16]
Experimental Workflow
The overall process for generating a stable cell line is sequential, beginning with the genetic construct and culminating in a fully validated and banked clonal cell line.
Detailed Protocols
Protocol 1: Determination of Antibiotic Kill Curve
Objective : To determine the minimum antibiotic concentration required to kill all non-transfected host cells within a specific timeframe (typically 7-10 days). This concentration will be used for selecting stably transfected cells.[4]
Methodology :
-
Seed the host cells (e.g., HEK293, CHO) in a 24-well plate at a density of 5 x 10⁴ cells/well in their standard growth medium.
-
Allow cells to attach and grow for 24 hours.
-
Prepare a series of dilutions of the selection antibiotic (e.g., Puromycin (B1679871), G418, Zeocin) in the growth medium.[4][12][17] The concentration range should span from zero (negative control) to a high concentration (e.g., 0.5-10 µg/mL for Puromycin).
-
Replace the medium in each well with the medium containing the different antibiotic concentrations. Include a no-antibiotic control.
-
Incubate the cells and monitor cell viability every 2 days for 10-14 days.
-
The lowest concentration that results in 100% cell death by day 10 is the optimal concentration for stable selection.
| Puromycin (µg/mL) | Day 3 (% Viability) | Day 5 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Recommendation |
| 0 (Control) | 100% | 100% | 100% | 100% | - |
| 0.5 | 80% | 50% | 20% | 5% | Too Slow |
| 1.0 | 60% | 25% | 5% | 0% | Use 1.0-1.5 µg/mL |
| 1.5 | 40% | 10% | 0% | 0% | Use 1.0-1.5 µg/mL |
| 2.0 | 20% | 0% | 0% | 0% | Effective |
| 5.0 | 0% | 0% | 0% | 0% | Too Harsh |
Table 1: Example of a Puromycin kill curve determination for HEK293 cells. The optimal concentration effectively eliminates non-resistant cells without being excessively harsh.
Protocol 2: Transfection and Selection of Stable Polyclonal Population
Objective : To introduce the this compound variant expression vector into host cells and select for a mixed population of cells that have successfully integrated the plasmid.
Methodology :
-
Vector Preparation : Use a high-quality, endotoxin-free preparation of the plasmid DNA containing the this compound variant cDNA and a selectable marker gene (e.g., puromycin resistance). Linearizing the plasmid before transfection can increase the frequency of stable integration.[5]
-
Transfection : Seed host cells in a 6-well plate to be 70-90% confluent on the day of transfection. Transfect the cells with the linearized plasmid using a suitable method, such as lipofection (e.g., Lipofectamine) or electroporation.[8][10][11]
-
Recovery : Allow the cells to recover and express the antibiotic resistance gene for 48 hours post-transfection in non-selective medium.[6][11]
-
Selection : After 48 hours, passage the cells into a larger flask (e.g., T-75) and replace the medium with fresh growth medium containing the predetermined optimal concentration of the selection antibiotic.
-
Maintenance : Continue to culture the cells in the selective medium, replacing the medium every 3-4 days. Most non-transfected cells should die off within the first week.
-
Expansion : Once discrete, antibiotic-resistant colonies become visible (typically after 10-14 days), they can be expanded. The resulting mixed population is a stable polyclonal pool. This pool can be used for preliminary analysis or for subsequent clonal isolation.[1]
Protocol 3: Clonal Isolation by Limiting Dilution
Objective : To isolate single cells from the polyclonal pool to generate monoclonal cell lines, ensuring a homogenous population with uniform expression of the this compound variant.
Methodology :
-
Cell Preparation : Harvest the stable polyclonal pool and perform a cell count to determine the cell concentration.
-
Serial Dilution : Perform serial dilutions of the cell suspension in conditioned medium (medium collected from a healthy, sub-confluent culture of the host cells) to a final concentration of 0.5-1 cell per 100 µL.
-
Plating : Dispense 100 µL of the final cell dilution into each well of several 96-well plates. According to the Poisson distribution, this density should result in a significant number of wells containing a single cell.[1]
-
Incubation and Monitoring : Incubate the plates and carefully monitor the wells for the growth of single colonies over 2-3 weeks. Mark the wells that clearly originate from a single cell.
-
Expansion : Once the colonies in the 96-well plates are confluent, passage them sequentially into 24-well, 6-well, and finally into T-25 flasks for further expansion and characterization. Maintain selective pressure during the initial stages of expansion.
Protocol 4: Screening and Characterization of Clonal Lines
Objective : To validate the expression and function of the this compound variant in the expanded monoclonal cell lines.
Methodology :
-
Western Blot Analysis :
-
Prepare whole-cell lysates from each expanded clone.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for this compound or an epitope tag on the recombinant protein.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Quantify band intensity to compare expression levels across different clones.
-
-
Flow Cytometry :
-
Harvest cells from each clone and label them with a fluorescently-conjugated primary antibody targeting an extracellular domain of this compound.
-
Analyze the cells using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of surface expression.
-
-
Functional Assay (Cell Adhesion) :
-
Coat wells of a 96-well plate with collagen (the ligand for this compound) and a control protein like BSA.
-
Seed an equal number of cells from each clone into the coated wells.
-
Allow cells to adhere for a defined period (e.g., 60 minutes).
-
Wash away non-adherent cells and quantify the remaining attached cells using a viability dye (e.g., Calcein-AM).
-
Calculate the percentage of adherent cells to assess the functionality of the expressed this compound variant.
-
| Clone ID | Western Blot (Relative Density) | Flow Cytometry (% Positive) | Flow Cytometry (MFI) | Adhesion to Collagen (% of cells) | Notes |
| WT Host | 0.0 | <1% | 50 | 5% | Negative Control |
| Clone A3 | 0.85 | 98% | 8,500 | 65% | High expression, good function |
| Clone B7 | 1.20 | 99% | 12,100 | 72% | Selected for banking |
| Clone C1 | 0.45 | 95% | 4,300 | 41% | Moderate expression |
| Clone D5 | 1.15 | 65% | 9,800 | 55% | Heterogeneous population |
Table 2: Example of screening data for different monoclonal cell lines. Clone B7 was chosen for its high, uniform surface expression and robust functional activity.
Protocol 5: Cell Banking
Objective : To create a long-term, cryopreserved stock of the validated stable cell line.
Methodology :
-
Expand the selected clone (e.g., Clone B7) to a sufficient number of cells.
-
Harvest the cells during the logarithmic growth phase and centrifuge.
-
Resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 2-5 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") at -80°C for 24 hours.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
Create a Master Cell Bank (MCB) and a Working Cell Bank (WCB) to ensure the longevity of the cell line. Always use cells from the WCB for routine experiments to preserve the MCB.[9]
References
- 1. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 2. Generation of Stable Cell Line in 28 Days - Altogen Labs [altogenlabs.com]
- 3. genscript.com [genscript.com]
- 4. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. betalifesci.com [betalifesci.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. bosterbio.com [bosterbio.com]
- 11. knowledge.lonza.com [knowledge.lonza.com]
- 12. thesciencenotes.com [thesciencenotes.com]
- 13. Methods for Constructing Stable Cell Lines - Alpha Lifetech [alpha-lifetech.com]
- 14. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating the influence of selection markers on obtaining selected pools and stable cell lines in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Western Blot of Glycoprotein Ia (GP1a) in Platelet Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoprotein (B1211001) Ia (GP1a), as part of the integrin α2β1 complex, is a critical receptor on the platelet surface that mediates the initial adhesion of platelets to collagen exposed at sites of vascular injury.[1][2][3] This interaction is a key initiating event in hemostasis and thrombosis.[4] Quantitative analysis of this compound expression in platelets is crucial for understanding various pathological conditions, including bleeding disorders and thrombotic diseases, and for the development of antiplatelet therapies. This document provides a detailed protocol for the quantitative analysis of this compound in human platelet lysates using Western blotting, with a focus on robust and reproducible methodologies.
Key Principles
Quantitative Western blotting aims to determine the relative abundance of a target protein in different samples. This requires careful attention to several factors to ensure linearity between the amount of protein loaded and the detected signal.[5] This protocol emphasizes the use of total protein normalization, which is considered more reliable than using housekeeping proteins, as the expression of the latter can vary under different experimental conditions.[6][7][8]
Signaling Pathway of this compound in Platelet Activation
Upon vessel injury, subendothelial collagen is exposed, allowing for the binding of platelet receptor this compound/IIa (integrin α2β1).[1][2] This binding, along with signaling through another collagen receptor, GPVI, initiates a cascade of intracellular events.[4][9][10] This signaling leads to platelet activation, characterized by a change in platelet shape, degranulation (release of agonists like ADP and thromboxane (B8750289) A2), and the activation of the GPIIb/IIIa receptor.[11][12] Activated GPIIb/IIIa binds fibrinogen, leading to platelet aggregation and the formation of a hemostatic plug.[1][13]
Figure 1: Simplified this compound signaling pathway in platelet activation.
Experimental Protocols
Isolation of Human Platelets
This protocol is for the isolation of washed platelets from whole human blood, which is crucial to remove other blood cells and plasma proteins.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) tubes.
-
Tyrode's Buffer (supplemented with 5 mM glucose and 3 mg/mL BSA).
-
Prostaglandin E1 (PGE1) and Apyrase.
-
Platelet Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
Procedure:
-
Draw whole blood into ACD tubes. To minimize platelet activation, avoid excessive agitation.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to separate platelet-rich plasma (PRP) from red blood cells and leukocytes.[14][15]
-
Carefully collect the upper PRP layer.
-
Add PGE1 (1 µM final concentration) and apyrase (0.2 U/mL final concentration) to the PRP to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 10 minutes at room temperature to pellet the platelets.
-
Discard the supernatant (platelet-poor plasma) and gently resuspend the platelet pellet in Tyrode's Buffer.
-
Repeat the centrifugation and washing step (steps 5 and 6) twice to obtain a washed platelet suspension.
-
Count the platelets and adjust the concentration to 1-3 x 10⁸ platelets/mL with Tyrode's Buffer for downstream applications.
Preparation of Platelet Lysates
Procedure:
-
Pellet the required number of platelets (e.g., 3 x 10⁸ platelets) by centrifugation at 1500 x g for 5 minutes.
-
Aspirate the supernatant completely.
-
Resuspend the platelet pellet in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[16]
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]
-
Transfer the supernatant (platelet lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
Procedure:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates (e.g., 20 µg of total protein per lane) and boil at 95°C for 5 minutes.[15]
-
Load the samples onto a 4-20% gradient SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane. A PVDF membrane is recommended to minimize the loss of protein during potential stripping and reprobing.[17]
-
After transfer, briefly rinse the membrane with water and stain with a total protein stain (e.g., Ponceau S or a stain-free imaging system) to visualize the protein lanes.[5] This is a critical step for total protein normalization.
-
Image the membrane to capture the total protein staining for later normalization.
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove the total protein stain.
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against this compound (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager. It is important to ensure that the signal is within the linear range of detection and not saturated.[5]
Quantitative Western Blot Workflow
Figure 2: Workflow for quantitative Western blot of this compound.
Data Presentation and Analysis
The goal of quantitative analysis is to determine the relative expression of this compound across different samples. This is achieved by normalizing the band intensity of this compound to the total protein loaded in that lane.
Data Analysis Steps:
-
Background Subtraction: For each band, subtract the local background intensity.[5]
-
Quantification: Determine the intensity of the this compound band and the total protein stain for each lane using image analysis software.
-
Normalization: For each sample, divide the background-subtracted intensity of the this compound band by the background-subtracted intensity of the total protein in the corresponding lane. This gives the normalized this compound expression level.
-
Relative Quantification: Express the normalized this compound levels relative to a control sample.
Table 1: Raw Densitometry Data
| Sample ID | Treatment | This compound Band Intensity (Arbitrary Units) | Total Protein Intensity (Arbitrary Units) |
| 1 | Control | 45,280 | 85,150 |
| 2 | Control | 48,130 | 89,230 |
| 3 | Control | 46,550 | 87,540 |
| 4 | Treatment A | 22,140 | 86,320 |
| 5 | Treatment A | 24,560 | 88,910 |
| 6 | Treatment A | 23,890 | 87,880 |
| 7 | Treatment B | 65,430 | 84,980 |
| 8 | Treatment B | 68,910 | 88,120 |
| 9 | Treatment B | 67,220 | 86,750 |
Table 2: Normalized and Relative this compound Expression
| Sample ID | Treatment | Normalized this compound Expression (this compound/Total Protein) | Relative this compound Expression (Fold Change vs. Control Mean) |
| 1 | Control | 0.532 | 1.00 |
| 2 | Control | 0.539 | 1.01 |
| 3 | Control | 0.532 | 1.00 |
| Mean ± SD | Control | 0.534 ± 0.004 | 1.00 ± 0.01 |
| 4 | Treatment A | 0.256 | 0.48 |
| 5 | Treatment A | 0.276 | 0.52 |
| 6 | Treatment A | 0.272 | 0.51 |
| Mean ± SD | Treatment A | 0.268 ± 0.010 | 0.50 ± 0.02 |
| 7 | Treatment B | 0.770 | 1.44 |
| 8 | Treatment B | 0.782 | 1.46 |
| 9 | Treatment B | 0.775 | 1.45 |
| Mean ± SD | Treatment B | 0.776 ± 0.006 | 1.45 ± 0.01 |
Optional: Stripping and Reprobing
If you need to probe the same membrane for another protein, a stripping protocol can be employed. This can be useful for conserving precious samples.[18][19] However, it's important to note that stripping can lead to some loss of protein from the membrane, and therefore, quantitative comparisons between targets probed before and after stripping are not recommended.[17]
Mild Stripping Protocol:
-
Prepare a stripping buffer containing 15 g glycine, 1 g SDS, 10 ml Tween 20, with the pH adjusted to 2.2, in a total volume of 1 L.[17]
-
Incubate the membrane in the stripping buffer for 10-20 minutes at room temperature with agitation.[18]
-
Wash the membrane extensively with TBST (3 times for 5 minutes each).[18]
-
The membrane is now ready for blocking and reprobing with another primary antibody.
Harsh Stripping Protocol (if mild stripping is insufficient):
-
Prepare a stripping buffer containing 2% SDS, 62.5 mM Tris-HCl (pH 6.7), and 100 mM β-mercaptoethanol.
-
In a fume hood, incubate the membrane in the stripping buffer for 30 minutes at 50°C with agitation.
-
Wash the membrane extensively with TBST.
-
Proceed with blocking and reprobing.
To confirm the efficiency of stripping, you can incubate the membrane with only the secondary antibody and check for any signal before proceeding with reprobing.[17]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Platelet membrane glycoproteins and their function: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bioradiations.com [bioradiations.com]
- 7. bio-rad.com [bio-rad.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. GPVI surface expression and signalling pathway activation are increased in platelets from obese patients: Elucidating potential anti-atherothrombotic targets in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. abcam.com [abcam.com]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Glycoprotein Ia (GP1a) in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GP1a), also known as integrin α2 (CD49b), is a transmembrane receptor that, in complex with the β1 integrin subunit, plays a crucial role in cell-matrix adhesion by binding to collagen and laminin.[1][2] This interaction is fundamental in various physiological processes, including hemostasis, inflammation, and wound healing. Dysregulation of this compound expression and function has been implicated in several pathological conditions, such as cancer progression and metastasis.[3][4] Immunofluorescence (IF) staining is a powerful technique to visualize and quantify the expression and localization of this compound in tissue samples, providing valuable insights into its role in health and disease.[5][6]
These application notes provide a comprehensive guide to performing immunofluorescence staining for this compound in both frozen and formalin-fixed paraffin-embedded (FFPE) tissue sections. Detailed protocols, data presentation guidelines, and a troubleshooting reference are included to assist researchers in obtaining reliable and reproducible results.
Data Presentation
Quantitative analysis of this compound immunofluorescence can provide objective and reproducible data on its expression levels in different tissues or pathological conditions.[7][8] The following table is a representative example of how to summarize quantitative data obtained from immunofluorescence analysis. The values presented are illustrative and should be replaced with experimental data.
| Tissue Type | Condition | This compound Mean Fluorescence Intensity (Arbitrary Units) | Percentage of this compound Positive Cells (%) |
| Esophageal Squamous Epithelium | Normal | 150 ± 25 | 30 ± 5 |
| Esophageal Squamous Cell Carcinoma | Primary Tumor | 350 ± 50 | 75 ± 10 |
| Esophageal Squamous Cell Carcinoma | Invasion Front | 550 ± 75 | 90 ± 5 |
| Lower-Grade Glioma | Tumor Tissue | 400 ± 60 | 80 ± 8 |
| Normal Glial Tissue | Control | 50 ± 10 | 10 ± 2 |
Data are represented as mean ± standard deviation.
Signaling Pathways and Experimental Workflows
This compound (Integrin α2β1) Signaling Pathway
This compound, as part of the α2β1 integrin heterodimer, mediates intracellular signaling upon binding to its extracellular matrix (ECM) ligands, such as collagen. This signaling cascade influences cell proliferation, survival, and migration. Key downstream effectors include Focal Adhesion Kinase (FAK), Integrin-Linked Kinase (ILK), and the AKT/mTOR pathway.[9]
References
- 1. dovepress.com [dovepress.com]
- 2. Fluorescence Spectroscopy of Neoplastic and Non-Neoplastic Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrpub.org [hrpub.org]
- 4. ITGA2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Fluorescence Lifetime Imaging of Endogenous Fluorophores in Histopathology Sections Reveals Differences Between Normal and Tumor Epithelium in Carcinoma In Situ of the Breast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proof of the Quantitative Potential of Immunofluorescence by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Imaging and quantitative analysis of integrin-dependent cell-matrix adhesions - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Genotyping GP1a Polymorphisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GP1a), also known as integrin α2, is a subunit of the integrin α2β1 complex, a receptor for collagen on platelets and other cell types. Polymorphisms in the gene encoding this compound, ITGA2, can lead to variations in receptor density and function, influencing platelet adhesion to collagen and potentially contributing to the risk of thrombotic diseases. The C807T (rs1126643) polymorphism is one of the most studied variations in the ITGA2 gene. This document provides detailed application notes and protocols for several common methods used to genotype this compound polymorphisms, with a focus on the C807T single nucleotide polymorphism (SNP).
Comparison of Genotyping Methods
Several molecular biology techniques are available for genotyping this compound polymorphisms. The choice of method often depends on factors such as throughput requirements, cost, and available equipment. A summary of the key characteristics of the methods detailed in this document is presented below.
| Method | Principle | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| PCR-RFLP | Restriction enzyme digestion of a PCR product containing the polymorphic site. | Low to Medium | Low | Simple, requires basic molecular biology equipment.[1][2] | Can be time-consuming, may not be suitable for all SNPs.[3] |
| Allele-Specific PCR (AS-PCR) | Use of primers that specifically anneal to and amplify only one of the alleles. | Medium to High | Low to Medium | Rapid and relatively inexpensive.[4][5] | Requires careful primer design and optimization.[6] |
| TaqMan® SNP Genotyping Assay | Allele-specific hybridization of fluorescently labeled probes during PCR.[3] | High | High | High accuracy and specificity, suitable for high-throughput applications.[7] | Higher cost of probes and specialized real-time PCR instrument required. |
| High-Resolution Melting (HRM) Analysis | Analysis of the melting behavior of a PCR product containing the SNP. | High | Medium | Rapid, closed-tube method, cost-effective for large-scale screening.[8][9] | Requires a real-time PCR instrument with HRM capabilities and careful optimization.[10] |
Experimental Protocols
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)
Application Note: This method is a classic and cost-effective technique for SNP genotyping.[1] It involves the amplification of the DNA region containing the SNP, followed by digestion with a restriction enzyme that recognizes and cuts only one of the allelic variants. The resulting DNA fragments are then separated by gel electrophoresis to determine the genotype. For the this compound C807T polymorphism, the Hpy188I restriction enzyme can be used.[11]
Protocol for this compound C807T Genotyping:
-
DNA Extraction: Extract genomic DNA from whole blood or other appropriate samples using a standard DNA extraction kit.
-
PCR Amplification:
-
Primers: [11]
-
Forward: 5'-CCTTAAAGCTACCGGCCCATGT-3'
-
Reverse: 5'-TTGGCCTATTAGCACCAAAACTTACC-3'
-
-
PCR Reaction Mix (25 µL):
-
Genomic DNA (50-100 ng)
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2): 12.5 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions: [11]
-
Initial Denaturation: 95°C for 2 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 57°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Restriction Digestion:
-
To the 25 µL PCR product, add:
-
Hpy188I restriction enzyme (10 U/µL): 1 µL
-
10x Restriction Enzyme Buffer: 3 µL
-
Nuclease-free water: 1 µL
-
-
Incubate at 37°C for at least 2 hours, or overnight.
-
-
Gel Electrophoresis:
-
Prepare a 2.5% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR™ Safe).
-
Load the digested PCR products along with a DNA ladder.
-
Run the gel at 70 volts for 90 minutes.[11]
-
-
Genotype Determination: [11]
-
CC Genotype (wild-type): The PCR product is cut, yielding fragments of 244 bp and 44 bp.
-
TT Genotype (mutant): The PCR product is not cut and remains at 288 bp.
-
CT Genotype (heterozygous): A combination of cut and uncut fragments will be present, showing bands at 288 bp, 244 bp, and 44 bp.
-
Allele-Specific PCR (AS-PCR)
Application Note: AS-PCR, also known as Amplification Refractory Mutation System (ARMS), utilizes primers designed to be specific for each allele of a SNP.[4] The 3' end of the allele-specific primer corresponds to the SNP site. Under optimized PCR conditions, amplification will only occur if the primer perfectly matches the template DNA. This method can be designed to be run in a single or two separate reactions.
General Protocol for this compound SNP Genotyping:
-
DNA Extraction: As described in the PCR-RFLP protocol.
-
Primer Design:
-
Design two forward primers, each specific to one allele (e.g., C and T for C807T), with the 3'-most nucleotide corresponding to the SNP.
-
Design a common reverse primer.
-
To enhance specificity, an additional deliberate mismatch can be introduced at the -2 or -3 position from the 3' end of the allele-specific primers.[6]
-
-
PCR Amplification (Two-Tube Approach):
-
Set up two separate PCR reactions for each sample.
-
Reaction 1 (Allele C): Forward primer for C allele + Common reverse primer.
-
Reaction 2 (Allele T): Forward primer for T allele + Common reverse primer.
-
PCR Reaction Mix (25 µL):
-
Genomic DNA (50-100 ng)
-
Allele-Specific Forward Primer (10 µM): 1 µL
-
Common Reverse Primer (10 µM): 1 µL
-
2x PCR Master Mix: 12.5 µL
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions: Optimize the annealing temperature to ensure allele specificity. A typical starting point is:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (gradient PCR recommended for optimization)
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Gel Electrophoresis:
-
Run the PCR products from both reactions on a 2% agarose gel.
-
-
Genotype Determination:
-
CC Genotype: Amplification product only in Reaction 1.
-
TT Genotype: Amplification product only in Reaction 2.
-
CT Genotype: Amplification product in both Reaction 1 and Reaction 2.
-
TaqMan® SNP Genotyping Assay
Application Note: This is a real-time PCR-based method that uses two allele-specific probes, each labeled with a different fluorescent dye (e.g., FAM and VIC). The probes hybridize to the target sequence between the PCR primers. During PCR, the 5' nuclease activity of Taq polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal. The genotype is determined by which dye's fluorescence is detected. Predesigned TaqMan assays for many SNPs, including those in the ITGA2 gene, are commercially available.
General Protocol for this compound SNP Genotyping using a Predesigned TaqMan Assay:
-
DNA Extraction and Quantification: Extract and accurately quantify the concentration of genomic DNA.
-
Reaction Setup:
-
Prepare a reaction mix according to the manufacturer's instructions. A typical reaction (10 µL) includes:
-
2x TaqMan® Genotyping Master Mix: 5 µL
-
20x or 40x TaqMan® SNP Genotyping Assay Mix (contains primers and probes): 0.5 µL or 0.25 µL
-
Genomic DNA (1-20 ng): in a volume of up to 4.5 µL
-
Nuclease-free water: to 10 µL
-
-
-
Real-Time PCR:
-
Perform the PCR in a real-time PCR instrument using the cycling conditions recommended by the assay manufacturer. A typical protocol is:
-
Enzyme Activation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis:
-
The real-time PCR software will generate an allelic discrimination plot based on the endpoint fluorescence of the two reporter dyes.
-
The software automatically clusters the samples into three groups corresponding to the two homozygous genotypes and the heterozygous genotype.
-
High-Resolution Melting (HRM) Analysis
Application Note: HRM is a post-PCR analysis method that characterizes DNA based on its melting behavior.[8] A PCR product is gradually heated in the presence of a saturating fluorescent dye that only fluoresces when bound to double-stranded DNA. As the DNA melts, the dye is released, and the fluorescence decreases. The melting temperature (Tm) and the shape of the melting curve are dependent on the DNA sequence. Homozygous samples will have a distinct Tm, while heterozygous samples will form heteroduplexes that melt at a lower temperature, resulting in a different curve shape.
General Protocol for this compound SNP Genotyping:
-
DNA Extraction: As described in the PCR-RFLP protocol. High-quality DNA is crucial for HRM.
-
Primer Design:
-
Design primers to amplify a short fragment (typically 60-150 bp) that includes the SNP.
-
The primers should have a Tm of around 58-61°C and should not form primer-dimers.[12]
-
-
Real-Time PCR with HRM:
-
Reaction Mix (10 µL):
-
2x HRM Master Mix (containing a saturating fluorescent dye): 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Genomic DNA (10-20 ng): 1 µL
-
Nuclease-free water: 3 µL
-
-
PCR and HRM Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
45 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing: 60°C for 15 seconds
-
Extension: 72°C for 25 seconds
-
-
HRM Step:
-
Denaturation: 95°C for 1 minute
-
Annealing: 40°C for 1 minute
-
Melting: Increase temperature from 70°C to 95°C with a ramp rate of 0.02°C/second, acquiring fluorescence data continuously.[10]
-
-
-
-
Data Analysis:
-
Use the HRM software to analyze the melting curves.
-
The software will normalize and temperature-shift the curves to generate difference plots.
-
Samples are automatically grouped into clusters based on the shape of their melting curves, corresponding to the different genotypes.
-
Visualizations
This compound Signaling Pathway
The binding of collagen to the this compound/IIa (integrin α2β1) receptor on platelets initiates a signaling cascade that leads to platelet activation and aggregation.
References
- 1. Crosstalk between integrins α1β1 and α2β1 in renal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Designing Allele-Specific Competitive-Extension PCR-Based Assays for High-Throughput Genotyping and Gene Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. An improved allele-specific PCR primer design method for SNP marker analysis and its application: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. High-Throughput Genotyping with Single Nucleotide Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. gene-quantification.de [gene-quantification.de]
- 10. Development and validation of a rapid method for genotyping three P‐selectin gene polymorphisms based on high resolution melting analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oamjms.eu [oamjms.eu]
- 12. High-resolution melting analysis for SNP genotyping and mapping in tetraploid alfalfa (Medicago sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
Platelet Adhesion Under Shear Flow: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction and Applications
Platelet adhesion to the subendothelial matrix at sites of vascular injury is a critical initial step in hemostasis and thrombosis. This process is highly dependent on the local hemodynamic environment, particularly the shear forces generated by blood flow. Studying platelet adhesion under physiologically relevant shear flow conditions is crucial for understanding the mechanisms of thrombus formation and for the development of novel antiplatelet therapies.
These application notes provide a comprehensive overview and detailed protocols for performing platelet adhesion assays under shear flow. The primary applications of these assays include:
-
Basic Research: Elucidating the fundamental mechanisms of platelet adhesion, activation, and aggregation under various flow conditions.
-
Drug Discovery and Development: Screening and characterizing the efficacy of antiplatelet agents that target specific receptors or signaling pathways involved in adhesion.[1][2][3]
-
Preclinical Studies: Evaluating the effects of drug candidates on platelet function in a more physiologically relevant in vitro model before moving to in vivo studies.[1]
-
Thrombosis Modeling: Investigating the complex interplay between blood cells, adhesive proteins, and fluid dynamics in the initiation and propagation of thrombi.
Signaling Pathways in Platelet Adhesion Under Shear Flow
Under arterial shear stress, platelet adhesion is a multi-step process initiated by the interaction of platelet surface receptors with exposed subendothelial matrix proteins like von Willebrand Factor (vWF) and collagen.[4][5]
Initial Tethering and Rolling (High Shear)
At high shear rates, the initial contact of platelets with the vessel wall is mediated by the binding of the glycoprotein (B1211001) (GP) Ib-IX-V complex on the platelet surface to immobilized vWF.[5][6] This interaction is transient and results in platelet rolling along the surface.[7]
Firm Adhesion and Activation
Following initial tethering, firm adhesion is established through the binding of platelet receptors GPVI and integrin α2β1 directly to collagen.[6] These interactions trigger intracellular signaling cascades, a process often referred to as "outside-in" signaling.[4]
Signal Amplification and Aggregation
The initial adhesion events lead to platelet activation, which involves a cascade of intracellular signaling events. This "inside-out" signaling leads to a conformational change in the integrin αIIbβ3 (also known as GPIIb/IIIa), increasing its affinity for ligands such as fibrinogen and vWF.[4][6][8] This activated state of αIIbβ3 is crucial for subsequent platelet-platelet interactions, leading to aggregation and thrombus formation.[6][8]
Experimental Protocols
The following protocols describe a typical platelet adhesion assay using a microfluidic system, which allows for precise control of shear flow conditions.
Materials and Reagents
-
Microfluidic device (e.g., BioFlux plate)
-
Perfusion pump system (e.g., BioFlux controller)
-
Inverted fluorescence microscope with a camera
-
Human whole blood, freshly drawn into sodium citrate (B86180) anticoagulant
-
Fluorescent dye for platelet labeling (e.g., Calcein AM)
-
Adhesive proteins: Collagen I or von Willebrand Factor (vWF)
-
Coating buffer (e.g., 0.02 M acetic acid for collagen)
-
Blocking buffer (e.g., 1X PBS with 0.5% Bovine Serum Albumin - BSA)
-
Wash buffer (e.g., 1X PBS with Ca²⁺ and Mg²⁺)
-
Test compounds (e.g., antiplatelet drugs) and vehicle controls
Experimental Workflow
Detailed Protocol: Platelet Adhesion on a Collagen-Coated Surface
This protocol is adapted from procedures utilizing the BioFlux system.[9][10][11][12]
1. Preparation of Microfluidic Channels: a. Dilute Collagen I stock solution to a working concentration of 200 µg/mL in 0.02 M acetic acid.[9][10][11][12] b. Introduce 20 µL of the diluted collagen solution into the outlet well of each microfluidic channel to be coated.[9][10] Include a negative control channel without collagen coating.[12] c. Perfuse the collagen solution into the channels at a low shear stress (e.g., 2 dyn/cm²) for a short duration to ensure even coating.[12] d. Incubate the plate at room temperature for 1 hour.[9][12]
2. Blocking: a. After incubation, wash the channels by perfusing with wash buffer (PBS with Ca²⁺ and Mg²⁺) for 10 minutes at 2 dyn/cm².[12] b. Perfuse the blocking solution (e.g., 0.5% BSA in PBS) through the channels for 10 minutes at 2 dyn/cm² to prevent non-specific platelet adhesion.[13]
3. Blood Preparation: a. Use fresh human whole blood collected in sodium citrate within 3 hours of the draw.[12] b. Label platelets by incubating the whole blood with a fluorescent dye (e.g., Calcein AM at 4 µM) according to the manufacturer's instructions.[14] c. If testing inhibitors, pre-incubate the labeled blood with the desired concentrations of the test compound or vehicle control for the appropriate time.
4. Running the Flow Assay: a. Introduce the prepared blood sample (e.g., 500 µL) into the inlet wells of the coated and blocked channels.[9] b. Place the microfluidic plate on the microscope stage. c. Perfuse the blood through the channels at the desired physiological or pathological shear stress. The flow can be run for a set duration, typically 5-10 minutes.[9][13]
5. Data Acquisition and Analysis: a. Acquire time-lapse images of platelet adhesion and aggregation using fluorescence microscopy. Images are typically captured every 30 seconds for the duration of the flow.[9] b. Analyze the images to quantify parameters such as:
- Percentage of surface area covered by platelets.
- Number and size of thrombi.[9]
- Kinetics of platelet accumulation.
Data Presentation and Interpretation
Quantitative data from these assays should be summarized for clear interpretation and comparison between different conditions.
Typical Experimental Parameters
| Parameter | Typical Values | Source(s) |
| Shear Stress | 2 - 200 dyn/cm² | [9][13] |
| Shear Rate | Venous: 20 - 200 s⁻¹Arterial: 300 - 1,600 s⁻¹Stenotic: 800 - >10,000 s⁻¹ | [14][15] |
| Collagen Coating | 200 µg/mL | [9][11][12] |
| vWF Coating | Used for high shear studies | [9][13] |
| Blood Sample | Fresh whole blood (<3 hours) | [12] |
| Flow Duration | 5 - 10 minutes | [9][13] |
| Imaging Interval | 30 seconds | [9] |
Example Data: Inhibition of Platelet Aggregation
The efficacy of an antiplatelet compound can be determined by measuring the reduction in platelet adhesion or aggregation at various concentrations.
| Inhibitor | Target | Shear Stress | Substrate | IC₅₀ | Max Inhibition | Source(s) |
| Abciximab | GPIIb/IIIa (αIIbβ3) | 10 dyn/cm² | Fibrillar Collagen I | 7.53 nM | 95% | [13] |
| Anti-GPIIb/IIIa | GPIIb/IIIa (αIIbβ3) | 10 dyn/cm² | Collagen | 17 nM | ~89% | [9] |
IC₅₀ (Half-maximal inhibitory concentration) values are determined by performing a dose-response analysis.
Troubleshooting and Considerations
-
Blood Sample Viability: Platelet function can decline rapidly ex vivo. It is critical to use fresh blood and handle it gently to avoid premature activation.[1]
-
Anticoagulant Choice: Sodium citrate is commonly used, but the choice of anticoagulant can influence platelet responses.
-
Non-Specific Binding: Inadequate blocking can lead to non-specific platelet adhesion to the channel surface, obscuring specific interactions. Ensure thorough blocking steps.
-
High Shear vs. Low Shear: The dominant adhesion pathways differ with shear rates. At lower shear, direct collagen binding by GPVI and α2β1 is more prominent, while at high shear, the vWF-GPIb interaction is essential for initial capture.[6][8]
-
Data Quantification: Automated image analysis software is recommended for unbiased and reproducible quantification of platelet adhesion and thrombus formation.
By adhering to these detailed protocols and considerations, researchers and drug development professionals can effectively utilize platelet adhesion assays under shear flow to gain valuable insights into thrombotic processes and evaluate the potential of new antithrombotic therapies.
References
- 1. plateletservices.com [plateletservices.com]
- 2. db.cngb.org [db.cngb.org]
- 3. mdpi.com [mdpi.com]
- 4. Signaling during platelet adhesion and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Shear-Dependent Platelet Aggregation: Mechanisms and Therapeutic Opportunities [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Shear-Dependent Platelet Aggregation: Mechanisms and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Platelet Adhesion and Aggregation Under Flow using Microfluidic Flow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Platelet Adhesion and Aggregation Under Flow using Microfluidic Flow Cells [jove.com]
- 13. cellmicrosystems.com [cellmicrosystems.com]
- 14. Effects of different shear rates on the attachment and detachment of platelet thrombi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wearecellix.com [wearecellix.com]
Application Notes and Protocols for Screening Small Molecule Inhibitors of Glycoprotein Ia (GPIa)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein Ia (GPIa), in complex with GPIIa to form the integrin α2β1, is a critical receptor on the platelet surface responsible for the initial adhesion of platelets to collagen exposed at sites of vascular injury. This interaction is a key initiating event in thrombus formation. Consequently, small molecule inhibitors targeting GPIa represent a promising therapeutic strategy for the prevention and treatment of arterial thrombosis with a potentially favorable safety profile compared to broader antiplatelet agents.[1][2] This document provides detailed application notes and protocols for the screening and characterization of small molecule inhibitors of GPIa.
Data Presentation: Small Molecule Inhibitors of GPIa
The following table summarizes quantitative data for select small molecule inhibitors targeting GPIa. It is important to note that assay conditions can significantly influence IC50 values.
| Compound ID | Scaffold/Class | Target | Assay Type | Agonist | IC50 (µM) | Reference |
| BTT-3016 | Sulfonamide derivative | Integrin α2β1 | Platelet Aggregation | Collagen | ~10-50 (qualitatively reported as 70-90% inhibition) | [2] |
| Compound 1a | 4-methoxyisophthalamide | Platelet Aggregation | Platelet Aggregation | ADP | 0.21 | [3] |
| Compound 1b | 4-methoxyisophthalamide | Platelet Aggregation | Platelet Aggregation | Arachidonic Acid | 0.23 | [3] |
| Compound 1m | 4-methoxyisophthalamide | Platelet Aggregation | Platelet Aggregation | Collagen | 55.06% inhibition (IC50 not reported) | [3] |
| Prolyl-2,3-diaminopropionic acid (DAP) based inhibitors | Dipeptide | Integrin α2β1 | Platelet Adhesion to Collagen | - | Potent and selective (specific IC50s vary with substitutions) | [4][5] |
Signaling Pathway and Experimental Workflow
GPIa Signaling Pathway
The binding of collagen to GPIa on the platelet surface initiates a signaling cascade that leads to platelet activation and aggregation. This process involves the activation of downstream signaling molecules, including Src family kinases, Syk, and phospholipase Cγ2 (PLCγ2), ultimately resulting in an increase in intracellular calcium and the activation of the GPIIb/IIIa receptor, which is responsible for platelet aggregation.
Caption: GPIa-mediated signaling cascade in platelets.
Experimental Workflow for Screening GPIa Inhibitors
A typical workflow for identifying and characterizing small molecule inhibitors of GPIa involves a multi-step process, starting with high-throughput screening and followed by more detailed functional and mechanistic assays.
Caption: Workflow for screening and validation of GPIa inhibitors.
Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of a test compound to inhibit platelet aggregation induced by a GPIa-specific agonist.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets.
-
Platelet agonist: Rhodocytin (a GPIa/IIa-specific agonist) or Collagen.
-
Test compounds (small molecule inhibitors).
-
Light Transmission Aggregometer (LTA).
-
Saline or appropriate buffer.
Protocol:
-
Platelet Preparation: Prepare PRP from fresh human blood by centrifugation. For washed platelets, perform additional washing steps to remove plasma proteins. Adjust the platelet count to a standardized concentration.
-
Incubation: Pre-warm the platelet suspension to 37°C.
-
Baseline Measurement: Place a cuvette with the platelet suspension in the aggregometer and establish a stable baseline.
-
Inhibitor Addition: Add the test compound at various concentrations to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).
-
Agonist Addition: Add the GPIa agonist (e.g., Rhodocytin or Collagen) to induce platelet aggregation.
-
Data Acquisition: Record the change in light transmission over time. The percentage of aggregation is calculated relative to a platelet-poor plasma (PPP) control.
-
Data Analysis: Determine the inhibitory effect of the compound by comparing the aggregation in the presence and absence of the inhibitor. Calculate the IC50 value from a dose-response curve.
Platelet Adhesion Assay
This assay assesses the ability of a test compound to block the adhesion of platelets to a collagen-coated surface.
Materials:
-
96-well plates.
-
Collagen Type I or III.
-
Washed human platelets.
-
Bovine Serum Albumin (BSA) for blocking.
-
Calcein-AM or other fluorescent label for platelets.
-
Test compounds.
-
Fluorescence plate reader.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with collagen solution (e.g., 50 µg/mL in 0.02 M acetic acid) and incubate overnight at 4°C.
-
Washing and Blocking: Wash the wells with PBS and then block with a BSA solution to prevent non-specific binding.
-
Platelet Labeling: Label washed platelets with a fluorescent dye such as Calcein-AM.
-
Inhibitor Treatment: Incubate the labeled platelets with various concentrations of the test compound.
-
Adhesion: Add the inhibitor-treated platelets to the collagen-coated wells and incubate to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent platelets.
-
Quantification: Measure the fluorescence of the adherent platelets using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of adhesion for each compound concentration and determine the IC50 value.[6]
Flow Cytometry for GPIa Expression
This protocol is used to quantify the surface expression of GPIa on platelets and can be adapted to assess inhibitor binding.
Materials:
-
Fresh whole blood or PRP.
-
Fluorochrome-conjugated anti-CD49b (GPIa) antibody.
-
Fluorochrome-conjugated anti-CD41 or anti-CD61 antibody (platelet-specific markers).
-
Test compounds.
-
Fixation and permeabilization buffers (if required).
-
Flow cytometer.
Protocol:
-
Sample Preparation: Dilute whole blood or PRP with a suitable buffer.
-
Inhibitor Incubation: Add the test compound at desired concentrations and incubate.
-
Antibody Staining: Add the fluorochrome-conjugated antibodies against GPIa and a platelet-specific marker. Incubate in the dark.
-
Fixation (Optional): If necessary, fix the cells with a suitable fixative.
-
Data Acquisition: Acquire data on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics and the platelet-specific marker.
-
Data Analysis: Analyze the mean fluorescence intensity (MFI) of the GPIa signal to determine the level of expression. A decrease in MFI in the presence of a competitive inhibitor can indicate binding to the receptor.
References
- 1. Small-molecule inhibitors of integrin α2β1 that prevent pathological thrombus formation via an allosteric mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule inhibitor of integrin alpha2 beta1 introduces a new strategy for antithrombotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule inhibitors of integrin alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Integrin α2β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low GP1a Signal in Flow Cytometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low signal intensity for Glycoprotein 1a (GP1a), also known as integrin α2β1 or CD49b, during flow cytometry experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to a weak this compound signal.
Question: I am observing a weak or no signal for this compound in my flow cytometry experiment. What are the potential causes and how can I troubleshoot this?
Answer:
A low or absent this compound signal can stem from various factors related to your sample preparation, reagents, instrument settings, or the biological nature of your cells. Follow this troubleshooting workflow to diagnose the issue:
subgraph "cluster_Sample" { label="Sample Preparation"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Viability [label="Low Cell Viability?"]; Cell_Concentration [label="Incorrect Cell Concentration?"]; Platelet_Activation [label="Unintended Platelet Activation?"]; Fix_Perm [label="Inappropriate Fixation/Permeabilization?"]; }
subgraph "cluster_Reagents" { label="Antibody & Reagents"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antibody_Titration [label="Suboptimal Antibody Titration?"]; Antibody_Storage [label="Improper Antibody Storage?"]; Fluorochrome_Choice [label="Inadequate Fluorochrome Brightness?"]; Reagent_Compatibility [label="Reagent Incompatibility?"]; }
subgraph "cluster_Instrument" { label="Instrument Settings"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Laser_Alignment [label="Laser Misalignment?"]; Compensation_Issues [label="Incorrect Compensation?"]; Voltage_Settings [label="Suboptimal PMT Voltages?"]; }
subgraph "cluster_Biology" { label="Biological Factors"; style="filled"; fillcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Low_Expression [label="Low this compound Expression?"]; Genetic_Variability [label="Genetic Polymorphisms?"]; }
Start [label="Start: Low this compound Signal", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Resolved", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Sample_Viability; Sample_Viability -> Cell_Concentration [label="[Viability OK]"]; Cell_Concentration -> Platelet_Activation [label="[Concentration OK]"]; Platelet_Activation -> Fix_Perm [label="[Activation Controlled]"]; Fix_Perm -> Antibody_Titration [label="[Fix/Perm OK]"];
Antibody_Titration -> Antibody_Storage [label="[Titration Optimal]"]; Antibody_Storage -> Fluorochrome_Choice [label="[Storage OK]"]; Fluorochrome_Choice -> Reagent_Compatibility [label="[Fluorochrome Bright Enough]"]; Reagent_Compatibility -> Laser_Alignment [label="[Reagents Compatible]"];
Laser_Alignment -> Compensation_Issues [label="[Lasers Aligned]"]; Compensation_Issues -> Voltage_Settings [label="[Compensation Correct]"]; Voltage_Settings -> Low_Expression [label="[Voltages Optimal]"];
Low_Expression -> Genetic_Variability [label="[Expression Confirmed Low]"]; Genetic_Variability -> End; Low_Expression -> End [label="[Consider Signal Amplification]"];
// Solutions node [shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Viability [label="Use fresh samples.\nInclude viability dye."]; Sol_Concentration [label="Adjust to 1x10^6 cells/mL."]; Sol_Activation [label="Handle samples gently.\nUse appropriate anticoagulant."]; Sol_Fix_Perm [label="Optimize fixation/permeabilization protocol.\nStain for surface markers before fixation."]; Sol_Titration [label="Perform antibody titration."]; Sol_Storage [label="Check storage conditions (2-8°C, protected from light).\nAvoid freezing."]; Sol_Fluorochrome [label="Use a brighter fluorochrome (e.g., PE)."]; Sol_Reagent [label="Ensure buffer compatibility.\nUse Brilliant Stain Buffer for polymer dyes."]; Sol_Laser [label="Run alignment beads."]; Sol_Compensation [label="Use single-stain controls for compensation."]; Sol_Voltage [label="Optimize PMT voltages for signal resolution."]; Sol_Expression [label="Consult literature for expected expression levels.\nUse positive controls."]; Sol_Genetic [label="Be aware of known polymorphisms affecting expression."];
Sample_Viability -> Sol_Viability [style=dashed]; Cell_Concentration -> Sol_Concentration [style=dashed]; Platelet_Activation -> Sol_Activation [style=dashed]; Fix_Perm -> Sol_Fix_Perm [style=dashed]; Antibody_Titration -> Sol_Titration [style=dashed]; Antibody_Storage -> Sol_Storage [style=dashed]; Fluorochrome_Choice -> Sol_Fluorochrome [style=dashed]; Reagent_Compatibility -> Sol_Reagent [style=dashed]; Laser_Alignment -> Sol_Laser [style=dashed]; Compensation_Issues -> Sol_Compensation [style=dashed]; Voltage_Settings -> Sol_Voltage [style=dashed]; Low_Expression -> Sol_Expression [style=dashed]; Genetic_Variability -> Sol_Genetic [style=dashed]; }
Figure 1. Troubleshooting workflow for low this compound signal.
Frequently Asked Questions (FAQs)
Q1: What is the typical expression level of this compound on human platelets?
A1: The expression of this compound (integrin α2β1) on human platelets can vary significantly among individuals.[1] This variability can be substantial, with some studies reporting a four-fold range in surface antigen levels.[1] This heterogeneity may be due to genetic polymorphisms.[1] It is crucial to include a positive control with known this compound expression to accurately gauge the staining efficiency in your experiment.[2]
Q2: Can sample handling affect this compound signal intensity?
A2: Yes, improper sample handling can significantly impact the this compound signal. Platelets are easily activated, which can lead to conformational changes in integrins and potential receptor shedding.[3] To minimize pre-analytical variability, it is recommended to:
-
Use fresh blood samples whenever possible.[4]
-
Handle samples gently to avoid mechanical activation.[5]
-
Use appropriate anticoagulants, such as citrate (B86180) or ACD, and process samples promptly.
Q3: My antibody is validated for flow cytometry, but I'm still getting a weak signal. What should I do?
A3: Even with a validated antibody, several factors can lead to a weak signal. Consider the following:
-
Antibody Titration: The optimal antibody concentration is crucial and can vary between cell types and experimental conditions.[4] It is highly recommended to perform a titration to determine the best concentration for your specific assay.[2]
-
Fluorochrome Choice: For antigens with potentially low expression, using a bright fluorochrome such as Phycoerythrin (PE) can significantly enhance signal detection.[5]
-
Storage and Handling: Ensure the antibody has been stored according to the manufacturer's instructions, typically at 2-8°C and protected from light.[5] Avoid freezing antibody conjugates, especially those with PE or APC, as this can damage the fluorochrome.[2]
Q4: Can fixation and permeabilization affect this compound surface staining?
A4: Yes, fixation and permeabilization procedures can affect the detection of surface antigens like this compound. Some fixatives can alter the epitope recognized by the antibody, leading to reduced binding. If you need to perform intracellular staining in addition to surface staining, it is generally recommended to stain for surface markers like this compound before fixation and permeabilization.[6]
Q5: Are there known genetic variations that can affect this compound expression?
A5: Yes, polymorphisms in the ITGA2 gene, which encodes the α2 integrin subunit, can lead to variations in this compound expression and function on platelets.[1] This can contribute to the heterogeneity of this compound levels observed in the population.[1]
Experimental Protocols
Protocol: Immunofluorescent Staining of this compound (CD49b) on Human Platelets for Flow Cytometry
This protocol outlines the steps for direct immunofluorescent staining of this compound on the surface of human platelets.
Materials:
-
Whole blood collected in sodium citrate or ACD tubes
-
Phosphate-Buffered Saline (PBS)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated anti-human CD49b antibody (clone P1H5 or similar)
-
Isotype control antibody corresponding to the primary antibody
-
Platelet-specific marker (e.g., anti-CD41 or anti-CD61)
-
(Optional) Viability dye
-
(Optional) 1% Paraformaldehyde (PFA) for fixation
Procedure:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood into appropriate anticoagulant tubes.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Cell Concentration Adjustment:
-
Count the platelets in the PRP and adjust the concentration to approximately 1 x 10^6 platelets/mL with staining buffer.[5]
-
-
Antibody Staining:
-
Aliquot 100 µL of the platelet suspension into flow cytometry tubes.
-
Add the pre-titrated amount of the fluorochrome-conjugated anti-CD49b antibody to the respective tube.
-
Add the corresponding isotype control to a separate tube.
-
Gently vortex and incubate for 20-30 minutes at room temperature, protected from light.[6]
-
-
Washing:
-
Add 2 mL of staining buffer to each tube.
-
Centrifuge at a higher speed (e.g., 800-1000 x g) for 5-10 minutes to pellet the platelets.
-
Carefully decant the supernatant.
-
Repeat the wash step.
-
-
Resuspension and (Optional) Fixation:
-
Resuspend the platelet pellet in 300-500 µL of staining buffer.
-
If fixation is required, resuspend in 1% PFA and incubate for 15-30 minutes at room temperature. After incubation, wash once with staining buffer and resuspend in staining buffer for analysis.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics and/or a positive signal for a platelet-specific marker like CD41 or CD61.[7]
-
Analyze the this compound (CD49b) signal on the gated platelet population.
-
Start [label="Start: Whole Blood", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PRP_Prep [label="Prepare Platelet-Rich Plasma (PRP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Conc [label="Adjust Platelet Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Staining [label="Antibody Staining (Anti-CD49b & Isotype)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubation [label="Incubate (20-30 min, RT, Dark)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash with Staining Buffer", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Repeat Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Resuspend [label="Resuspend for Acquisition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fixation [label="Optional: Fixation (1% PFA)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Acquire [label="Acquire on Flow Cytometer", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Data Analysis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> PRP_Prep; PRP_Prep -> Adjust_Conc; Adjust_Conc -> Staining; Staining -> Incubation; Incubation -> Wash1; Wash1 -> Wash2; Wash2 -> Resuspend; Resuspend -> Fixation; Fixation -> Acquire [label="Yes"]; Fixation -> Acquire [label="No"]; Acquire -> End; }
Figure 2. Experimental workflow for this compound staining.
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Recommendation | Reference(s) |
| Cell Concentration | 1 x 10^6 cells/mL | [5] |
| Antibody Concentration | Titrate for optimal signal-to-noise ratio | [2][4] |
| Incubation Time | 20-30 minutes | [6] |
| Incubation Temperature | Room Temperature | [6] |
| Fixation (Optional) | 1% Paraformaldehyde for 15-30 minutes |
Signaling Pathway
This compound, as part of the integrin α2β1 heterodimer, is a primary receptor for collagen on platelets.[8] Upon binding to collagen in the subendothelial matrix, this compound undergoes a conformational change and initiates an intracellular signaling cascade that contributes to platelet activation, adhesion, and aggregation.[9]
// Nodes Collagen [label="Collagen", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound (Integrin alpha2beta1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src_Kinases [label="Src Family Kinases\n(e.g., Fyn, Lyn)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg2 [label="PLCgamma2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", fillcolor="#FBBC05", fontcolor="#202124"]; DAG [label="DAG", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Mobilization [label="Ca2+ Mobilization", fillcolor="#FBBC05", fontcolor="#202124"]; PKC_Activation [label="PKC Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Platelet_Activation [label="Platelet Adhesion,\nSpreading & Aggregation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Collagen -> this compound [label="Binds"]; this compound -> Src_Kinases [label="Activates"]; Src_Kinases -> PLCg2 [label="Phosphorylates & Activates"]; PLCg2 -> IP3 [label="Generates"]; PLCg2 -> DAG [label="Generates"]; IP3 -> Ca_Mobilization; DAG -> PKC_Activation; Ca_Mobilization -> Platelet_Activation; PKC_Activation -> Platelet_Activation; }
Figure 3. Simplified this compound signaling pathway in platelets.
References
- 1. Variability of integrin alpha 2 beta 1 activity on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 8. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of the platelet collagen receptor integrin alpha(2)beta(1): its mechanism and participation in the physiological functions of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Blocking Conditions for GP1a ELISA
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for optimizing the blocking step in a Glycoprotein 1a (GP1a) Enzyme-Linked Immunosorbent Assay (ELISA).
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a blocking buffer in an ELISA?
A blocking buffer is a solution containing an irrelevant protein or other compound that is used to cover all unsaturated binding sites on the surface of the microplate wells.[1][2] This step is crucial because it prevents the non-specific binding of the detection antibodies to the plate itself, which would otherwise lead to high background signal and reduced assay sensitivity.[3] The ideal blocking buffer accomplishes this without interfering with the specific antibody-antigen interactions of the assay.[1]
Q2: Is there a single best blocking buffer for all ELISAs?
No, there is no universal blocking buffer that is optimal for every ELISA.[3][4] The choice of the best blocking agent depends on several factors, including the specific antigen (this compound), the antibodies used, the type of plate, and the detection system.[3][4] Empirical testing is often required to identify the most effective blocking solution for a specific assay setup.
Q3: What are the most common types of blocking buffers?
The most frequently used blocking agents are protein-based.[5] These include:
-
Bovine Serum Albumin (BSA): A single purified protein, commonly used at 1-5% concentrations.[1][5] It is generally a good starting point, but can cause issues if you are working with samples containing Human Serum Albumin (HSA) due to potential similarity.[6]
-
Non-Fat Dry Milk (NFDM): A complex mixture of proteins, including casein. It is inexpensive and often very effective at blocking.[7] However, it should be avoided when using avidin-biotin detection systems (as milk contains biotin) or when detecting phosphoproteins (as casein is a phosphoprotein).[7][8]
-
Normal Serum: Using serum from the same species as the secondary antibody is often recommended to reduce background. For instance, if your secondary antibody was raised in a goat, you could use normal goat serum.
-
Commercial/Synthetic Blockers: Many protein-free or specialized blocking buffers are available commercially.[9] These can be useful for reducing background in assays where protein-based blockers interfere.[2]
Q4: Can detergents be used for blocking?
Non-ionic detergents like Tween-20 are often included in wash buffers and antibody diluents at low concentrations (e.g., 0.05%) to reduce non-specific binding.[10] However, they are generally not recommended as the sole blocking agent because they can be stripped from the plate during wash steps.[3] They are more effective as a secondary blocking agent used in conjunction with a protein-based blocker.[3]
Troubleshooting Guide
Issue 1: High Background Signal
High background is often observed as a strong signal in the negative control (blank) wells.[11] This indicates non-specific binding of assay components to the plate.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the incubation time for the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C).[10] You can also try increasing the concentration of the blocking agent (e.g., from 1% BSA to 3% or 5% BSA).[12] |
| Ineffective Blocking Agent | The chosen blocking buffer may not be optimal for your specific this compound assay. Test a different blocking agent. For example, if you are using BSA, try non-fat dry milk or a commercial protein-free blocker. |
| Secondary Antibody Non-Specific Binding | The secondary antibody may be binding non-specifically. Run a control experiment with wells that contain all reagents except the primary antibody. If high background persists, consider using a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Inadequate Washing | Residual unbound reagents can cause high background. Increase the number of wash steps or the duration of each wash.[12] Adding a brief soak time (30 seconds) during each wash can also help.[12] |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration. |
Issue 2: Weak or No Signal
This issue arises when the expected signal is very low or indistinguishable from the background.
| Potential Cause | Recommended Solution |
| Blocking Buffer Masking Epitopes | The blocking agent may be sterically hindering the binding of the primary or secondary antibody to the this compound antigen. This can sometimes occur with complex protein mixtures like non-fat dry milk.[9] Try a different blocking agent, such as a purified protein (BSA) or a synthetic blocker. |
| Over-blocking | Using too high a concentration of a blocking agent or incubating for too long can sometimes strip the coated antigen from the plate. Try reducing the concentration of your blocker or the incubation time.[7] |
| Reagent Degradation | One or more of the assay reagents may have degraded. Ensure all components, including antibodies and conjugates, have been stored correctly and are within their expiration date.[13] |
| Incorrect Reagent Dilution or Omission | Double-check all calculations and ensure that all reagents were added in the correct order and at the proper dilution.[13] |
| Sub-optimal Incubation Times | Insufficient incubation time for antibodies can lead to weak signals. Consider increasing the incubation time, for example, by incubating overnight at 4°C.[11] |
Data Presentation: Comparison of Common Blocking Agents
The following table summarizes the properties and typical working concentrations of common ELISA blocking agents.
| Blocking Agent | Typical Concentration | Buffer | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v)[1][5] | PBS or TBS | Single purified protein, reduces chances of cross-reactivity.[8] | Can have lot-to-lot variability; may cross-react with some antibodies.[1] |
| Non-Fat Dry Milk (NFDM) | 0.1% - 5% (w/v)[1][6] | PBS or TBS | Inexpensive and very effective due to a diverse mixture of proteins.[1][7] | Contains phosphoproteins (casein) and biotin, which can interfere with certain detection systems.[7][8] May mask some antigens. |
| Casein | 1% (w/v)[9] | PBS or TBS | A purified milk protein, providing a good alternative to whole milk.[9] | As a phosphoprotein, it can cause background with anti-phospho antibodies.[8] |
| Normal Serum | 5% - 10% (v/v)[1] | PBS or TBS | Very effective at reducing background from secondary antibodies when matched appropriately.[1] | Can be expensive; may cross-react with Protein A/G.[1] |
| Fish Gelatin | 0.1% - 1% (w/v) | PBS or TBS | Does not cross-react with mammalian-derived antibodies or reagents. | Can be less effective than other protein blockers for certain applications. |
| Commercial/Protein-Free | Varies by Manufacturer | Varies | High consistency, no animal proteins to cause cross-reactivity.[2] | More expensive than standard protein blockers. |
Experimental Protocols
Protocol: Optimizing Blocking Buffer for this compound ELISA
This protocol outlines a systematic approach to test multiple blocking agents and concentrations to find the optimal condition for your this compound ELISA.
Objective: To determine the blocking buffer that provides the highest signal-to-noise ratio.
Materials:
-
ELISA microplate coated with this compound antigen
-
Positive control sample (containing the target for your primary antibody)
-
Negative control sample (e.g., sample diluent buffer)
-
Primary antibody against this compound
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffers to be tested (e.g., 1% BSA, 3% BSA, 5% BSA, 1% NFDM, 3% NFDM, and a commercial blocker)
Procedure:
-
Plate Setup:
-
Design a plate map to test each blocking buffer in triplicate.
-
Include columns for positive control samples, negative control samples, and "no primary antibody" controls for each blocking condition to assess background.
-
-
Blocking:
-
Add 200-300 µL of the assigned blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Aspirate the blocking buffer from the wells.
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Prepare your primary antibody at its standard optimal dilution in an appropriate diluent.
-
Add 100 µL of the diluted primary antibody to the positive and negative control wells.
-
Add 100 µL of diluent buffer only to the "no primary antibody" control wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 3.
-
-
Secondary Antibody Incubation:
-
Prepare the enzyme-conjugated secondary antibody at its optimal dilution.
-
Add 100 µL to every well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Repeat the washing step, increasing the number of washes to 5 to ensure removal of all unbound secondary antibody.
-
-
Signal Development:
-
Add 100 µL of substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
-
Stopping the Reaction:
-
Add 100 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance (Optical Density, OD) of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
-
-
Analysis:
-
Calculate the average OD for each set of triplicates.
-
Calculate the Signal-to-Noise (S/N) ratio for each blocking condition using the formula: S/N = (Average OD of Positive Control) / (Average OD of Negative Control)
-
The optimal blocking buffer is the one that yields the highest S/N ratio with a low OD for the "no primary antibody" control.
-
Visualizations
// Solutions Sol_Secondary [label="Issue: Secondary Ab\nnon-specific binding.\n\nSolution:\n- Use pre-adsorbed secondary Ab.\n- Titrate secondary Ab.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Blocking [label="Issue: Insufficient Blocking.\n\nSolution:\n- Increase blocker concentration/time.\n- Change blocking agent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Washing [label="Issue: Inadequate Washing.\n\nSolution:\n- Increase wash steps/duration.\n- Add soak time.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Primary [label="Issue: Primary Ab\nconcentration too high.\n\nSolution:\n- Titrate primary Ab.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Blank; Check_Blank -> Sol_Secondary [label="Yes"]; Check_Blank -> Check_Negative [label="No"]; Check_Negative -> Sol_Blocking [label="Yes"]; Sol_Blocking -> Sol_Washing; Check_Negative -> Sol_Primary [label="No"]; } caption="Figure 2: Decision tree for troubleshooting high background signal in an ELISA."
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. bosterbio.com [bosterbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 6. researchgate.net [researchgate.net]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Western blotting - Milk vs BSA for blocking - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 9. ELISA Buffers and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. arp1.com [arp1.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
Technical Support Center: Glycoprotein Ia (GP1a) Immunoprecipitation
Welcome to the technical support center for Glycoprotein Ia (GP1a) immunoprecipitation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help optimize experimental workflows and reduce non-specific binding.
Troubleshooting Guide: Reducing Non-Specific Binding in this compound Immunoprecipitation
High background and non-specific binding are common challenges in immunoprecipitation that can obscure results and lead to misinterpretation. This guide addresses specific issues you may encounter during your this compound immunoprecipitation experiments and provides actionable solutions.
Q1: I am observing multiple non-specific bands in my final elution. What are the likely causes and how can I minimize them?
A1: Non-specific binding in immunoprecipitation can stem from several sources, including interactions with the beads, the antibody, or from insufficient washing. Here’s a breakdown of potential causes and solutions:
-
Binding to Immunoprecipitation Beads: The solid-phase support (e.g., agarose (B213101) or magnetic beads) can be a major source of non-specific protein adherence.
-
Solution: Pre-clear your platelet lysate by incubating it with beads alone before adding your primary antibody. This step will help remove proteins that non-specifically bind to the bead matrix. For enhanced stringency, you can pre-clear the lysate with beads coupled to a non-specific IgG antibody of the same isotype and from the same host species as your anti-GP1a antibody.
-
-
Non-Specific Antibody Interactions: Your primary antibody may be cross-reacting with other proteins in the lysate, or you may be using an excessive amount of antibody.
-
Solution: Titrate your primary antibody to determine the optimal concentration that effectively pulls down this compound without increasing background. Using a high-affinity, well-characterized monoclonal antibody specific for this compound is highly recommended.
-
-
Inefficient Washing: Inadequate washing steps can fail to remove loosely bound, non-target proteins.
-
Solution: Increase the number and duration of your wash steps. You can also increase the stringency of your wash buffer by moderately increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100). Be cautious, as overly harsh conditions could disrupt the specific this compound-antibody interaction.
-
Q2: My negative control (isotype control) shows a significant amount of pulled-down protein. What does this indicate and how can I fix it?
A2: A strong signal in your isotype control lane indicates that proteins are binding non-specifically to the immunoglobulin itself, rather than the antigen-binding site of your specific antibody.
-
Solution:
-
Pre-clearing with Isotype Control: As mentioned above, pre-clearing your lysate with an isotype control antibody coupled to beads can help remove proteins that have a general affinity for immunoglobulins.
-
Optimize Antibody Concentration: Using the minimal effective concentration of your primary antibody can reduce this type of non-specific binding.
-
Block the Beads: Before adding the antibody, block the beads with a protein solution like Bovine Serum Albumin (BSA) or non-fat dry milk to saturate non-specific binding sites on the beads themselves.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of bead to use for this compound immunoprecipitation to minimize non-specific binding?
A1: The choice of beads can significantly impact the level of non-specific binding. Quantitative mass spectrometry studies have shown differences in the proteins that non-specifically bind to various bead types.[1] Magnetic beads have been shown to have less non-specific binding of nuclear proteins compared to agarose or Sepharose beads.[2] However, for cytoplasmic extracts, agarose beads may show lower non-specific binding than Sepharose or magnetic beads.[1] It is recommended to empirically test different bead types for your specific application.
Q2: What lysis buffer is recommended for immunoprecipitating a platelet membrane protein like this compound?
A2: For membrane proteins like this compound (integrin α2β1), a lysis buffer containing non-ionic detergents is generally recommended to solubilize the protein while preserving its native conformation and interactions. A commonly used buffer is RIPA (Radioimmunoprecipitation assay) buffer, which contains a mixture of detergents. However, for preserving protein-protein interactions, a less stringent buffer with a milder detergent like Triton X-100 or NP-40 is often preferred.
Q3: How can I be sure that I am specifically pulling down this compound and not other platelet glycoproteins?
A3: Ensuring specificity is crucial. Here are some key controls:
-
Use a highly specific monoclonal antibody: Polyclonal antibodies can sometimes recognize multiple epitopes, potentially leading to off-target binding.
-
Include a negative control cell line: If possible, use a cell line that does not express this compound to confirm that your antibody is not pulling down other proteins.
-
Mass Spectrometry: For definitive identification of your immunoprecipitated protein and any interacting partners, mass spectrometry is the gold standard.
Quantitative Data Summary
The choice of beads for immunoprecipitation can significantly influence the degree of non-specific binding. The following table summarizes a comparative analysis of non-specific protein binding to different bead matrices using quantitative mass spectrometry.[1]
| Bead Type | Relative Non-Specific Binding (Nuclear Extract) | Relative Non-Specific Binding (Cytoplasmic Extract) | Key Considerations |
| Sepharose | High | Moderate | Prone to non-specific binding of nucleic acid-binding proteins. |
| Agarose | Moderate | Low | May offer lower non-specific binding in cytoplasmic extracts. |
| Magnetic Beads | Low | High | Favorable for reducing non-specific binding from nuclear extracts. |
Experimental Protocols
Detailed Protocol for this compound Immunoprecipitation from Human Platelets
This protocol is designed to provide a robust method for the immunoprecipitation of Glycoprotein Ia (this compound), also known as integrin α2β1, from human platelets, with a focus on minimizing non-specific binding.
1. Platelet Isolation and Lysis
-
Platelet Isolation: Isolate platelets from whole human blood using a standard protocol with an anticoagulant like acid-citrate-dextrose (ACD). Perform differential centrifugation to obtain platelet-rich plasma (PRP), followed by a washing step to get a pure platelet pellet.
-
Lysis Buffer Preparation: Prepare an ice-cold lysis buffer. A recommended composition for preserving protein interactions is:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% Triton X-100 or NP-40
-
Protease and phosphatase inhibitor cocktails (add fresh before use)
-
-
Platelet Lysis: Resuspend the washed platelet pellet in the ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
2. Pre-Clearing the Lysate (Highly Recommended)
-
Bead Preparation: Resuspend your chosen beads (e.g., Protein A/G magnetic beads) in lysis buffer.
-
Incubation: Add a small aliquot of the bead slurry to the cleared lysate. Incubate with gentle rotation for 1 hour at 4°C.
-
Removal of Beads: Pellet the beads by centrifugation or using a magnetic rack and carefully transfer the pre-cleared supernatant to a new tube.
3. Immunoprecipitation
-
Antibody Incubation: Add the anti-GP1a primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a starting point of 1-5 µg per 1 mg of total protein is common. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Bead Capture: Add fresh, pre-washed beads to the lysate-antibody mixture. Incubate with gentle rotation for another 1-2 hours at 4°C.
4. Washing
-
Initial Wash: Pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
High-Salt Wash (Optional): To further reduce non-specific binding, perform one wash with a high-salt buffer (e.g., lysis buffer containing 500 mM NaCl).
-
Final Wash: Wash the beads two more times with the standard lysis buffer to remove any residual high-salt buffer.
5. Elution
-
Elution Buffer: Elute the bound proteins from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or an SDS-PAGE sample buffer for direct analysis by Western blotting.
-
Neutralization: If using a low pH elution buffer, immediately neutralize the eluate with a Tris-based buffer to preserve protein integrity.
Visualizations
This compound (Integrin α2β1) Signaling Pathway
The following diagram illustrates the "outside-in" signaling cascade initiated upon the binding of collagen to this compound on the platelet surface. This pathway plays a crucial role in platelet spreading and thrombus stability.[3][4]
Caption: this compound signaling cascade in platelets.
Experimental Workflow for this compound Immunoprecipitation
This workflow diagram outlines the key steps for performing a successful this compound immunoprecipitation experiment, highlighting stages where non-specific binding can be minimized.
Caption: this compound immunoprecipitation workflow.
References
- 1. rupress.org [rupress.org]
- 2. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Integrin alpha2beta1 mediates outside-in regulation of platelet spreading on collagen through activation of Src kinases and PLCgamma2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Variability in Platelet Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in platelet aggregation assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during platelet aggregation experiments.
Summary of Common Problems, Causes, and Solutions
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability between replicate wells | - Inadequate mixing of platelet-rich plasma (PRP) before aliquoting.- Pipetting errors, especially with small volumes of agonists or inhibitors.- Temperature fluctuations in the assay plate. | - Gently invert the PRP tube several times before each aliquoting step.- Use calibrated pipettes and ensure consistent pipetting technique.- Pre-warm all reagents and samples to 37°C and use a temperature-controlled aggregometer.[1] |
| Spontaneous platelet aggregation in control wells | - Traumatic venipuncture leading to premature platelet activation.- Contamination of reagents or labware with platelet agonists.- Improper sample handling, such as vigorous mixing or temperature shock.[1][2] | - Ensure a clean and atraumatic venipuncture; discard the first few milliliters of blood.[2]- Use sterile, pyrogen-free labware and reagents.- Handle blood samples gently, without shaking, and maintain them at room temperature.[3] |
| No aggregation observed with any agonist | - Use of an incorrect or expired anticoagulant.- Instrument malfunction (e.g., light source failure, improper calibration).[2]- Presence of a potent platelet inhibitor in the sample (e.g., medication).- A very low platelet count in the prepared PRP. | - Verify the anticoagulant is 3.2% sodium citrate (B86180) and the blood-to-anticoagulant ratio is 9:1.[2]- Perform regular instrument maintenance and calibration.[2]- Screen donors for medications known to affect platelet function (e.g., aspirin, NSAIDs).[2][4]- Measure the platelet count in the PRP and adjust if necessary.[1][3] |
| Reduced aggregation with multiple agonists | - Sub-optimal platelet count in PRP.- Delay in processing the blood sample.- Donor-specific low platelet reactivity. | - Adjust the platelet count of the PRP to a standardized level (e.g., 250 x 10⁹/L).[1]- Process blood samples promptly, ideally within 2 hours of collection.[5]- Screen multiple donors to account for biological variability.[6] |
| Inconsistent results across different experimental days | - Biological variability between blood donors.[6]- Variation in reagent preparation (e.g., agonist concentrations).- Changes in environmental conditions (e.g., room temperature). | - Whenever possible, use platelets from the same donor for a series of related experiments.- Prepare fresh reagents for each experiment and validate their concentrations.- Maintain a consistent and controlled laboratory environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical variables that can affect platelet aggregation results?
A: Pre-analytical variables are a major source of variability in platelet aggregation assays.[4] Key factors to control include:
-
Specimen Collection: A clean, atraumatic venipuncture is crucial to prevent premature platelet activation. The first few milliliters of blood should be discarded.[2]
-
Anticoagulant: Use 3.2% sodium citrate as the anticoagulant and ensure a precise 9:1 blood-to-anticoagulant ratio.[2]
-
Sample Handling: Blood samples should be kept at room temperature and processed within a few hours of collection, as prolonged storage can affect platelet responsiveness.[1][7] Cooling samples can lead to platelet activation.[3]
-
Donor Variability: Factors such as diet, medication (e.g., aspirin, NSAIDs), and underlying health conditions can significantly impact platelet function.[3][4] It is advisable to screen donors and, for longitudinal studies, to use the same donor.
Q2: How can I minimize variability related to the platelet count in my PRP?
A: The platelet count in PRP can vary between individuals and even between different preparations from the same individual. To minimize this variability, it is recommended to standardize the platelet count of your PRP before performing the assay. This is typically done by adjusting the PRP with platelet-poor plasma (PPP) to a consistent concentration, for example, 200-300 x 10⁹ platelets/L.[1]
Q3: My platelet-rich plasma (PRP) looks cloudy. How will this affect my assay?
A: A cloudy or lipemic PRP sample, often due to a non-fasting donor, can interfere with light transmission in light transmission aggregometry (LTA).[2] This can lead to inaccurate baseline readings and may obscure the aggregation response, potentially resulting in falsely low or zero percent aggregation.[2] To avoid this, it is recommended to collect blood samples from donors who have fasted overnight.
Q4: How important is instrument calibration and quality control?
A: Regular instrument calibration and a robust quality control (QC) program are essential for ensuring the accuracy and reproducibility of platelet aggregation data.[8] Internal quality control (IQC) and external quality assurance (EQA) are key components of a quality management system for platelet function testing.[9][10] It is recommended to run control samples with known aggregation responses in parallel with your test samples to verify that the instrument and reagents are performing as expected.[2]
Q5: What is the difference between the primary and secondary waves of aggregation, and why is it important?
A: In response to some agonists like ADP and epinephrine, a biphasic aggregation curve may be observed. The initial, reversible phase is the primary wave of aggregation. This is followed by a more robust and irreversible secondary wave, which is dependent on the release of substances from the platelet granules (e.g., ADP, thromboxane (B8750289) A2) that amplify the aggregation response.[6][11] The absence of a secondary wave can be indicative of certain platelet function disorders or the effect of inhibitory compounds.
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a platelet aggregation assay using LTA.
1. Blood Collection and PRP Preparation: a. Collect whole blood into a tube containing 3.2% sodium citrate at a 9:1 blood-to-anticoagulant ratio using a 19-21 gauge needle with minimal venostasis. Discard the first 2-3 mL. b. Keep the blood at room temperature and process within 2 hours. c. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[6] d. Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube. e. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[1] f. Determine the platelet count in the PRP and adjust to the desired concentration (e.g., 250 x 10⁹/L) using PPP.
2. Platelet Aggregation Assay: a. Pre-warm the PRP and PPP samples to 37°C.[1] b. Calibrate the aggregometer by setting 0% aggregation with the adjusted PRP and 100% aggregation with the PPP.[1] c. Pipette the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer. d. Allow the baseline to stabilize for at least 1 minute. e. Add the agonist to the cuvette and record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis: a. The primary outcome is the maximum percentage of aggregation. b. Other parameters such as the slope of the aggregation curve and the area under the curve can also be analyzed.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results in platelet aggregation assays.
Caption: A stepwise workflow for performing Light Transmission Aggregometry (LTA).
Caption: A simplified diagram of key signaling pathways in platelet activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. benchchem.com [benchchem.com]
- 5. The effect of pre-analytical variables on light transmittance aggregometry in citrated platelet-rich plasma from healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biodatacorp.com [biodatacorp.com]
- 9. Internal quality control and external quality assurance of platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biodatacorp.com [biodatacorp.com]
Technical Support Center: GP1a (Integrin α2β1) Functional Studies
Of course, here is the technical support center guide for interpreting conflicting data from GP1a functional studies.
This guide provides troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to help researchers interpret and resolve conflicting data in functional studies of Glycoprotein (B1211001) Ia (this compound), a component of the integrin α2β1 complex, the primary platelet receptor for collagen.
Part 1: FAQs and Troubleshooting Conflicting Data
This section addresses common issues that lead to variability and conflicting results in this compound functional assays.
Question 1: Why am I observing high variability in collagen-induced platelet aggregation results between different donors or even between experiments with the same donor?
Answer: High variability is a common challenge in platelet function testing. The sources can be broadly categorized into pre-analytical, analytical, and biological factors.
-
Pre-Analytical Variables: These occur before the assay begins and are a major source of error.
-
Blood Collection: Traumatic venipuncture can pre-activate platelets. Ensure a clean draw with the correct needle gauge.[1] The 9:1 blood-to-anticoagulant (3.2% sodium citrate) ratio must be precise.[2]
-
Sample Handling: Process samples promptly, as prolonged storage can alter platelet responsiveness.[3] Testing should ideally occur within 4 hours of blood collection.[2] Maintain samples at room temperature (18-24°C); do not refrigerate, as cooling can cause platelet activation.[4][5]
-
Sample Mixing: Mix blood with anticoagulant gently but thoroughly to prevent premature activation.[3] Vigorous vortexing should be avoided.[3]
-
-
Analytical Variables: These relate to the assay procedure itself.
-
Platelet Count: It is crucial to standardize the platelet count in your platelet-rich plasma (PRP), typically to 200-300 x 10⁹/L, to minimize experiment-to-experiment variability.[3]
-
Temperature Control: Platelet function is temperature-sensitive. Ensure all components (PRP, platelet-poor plasma (PPP), cuvettes) are maintained at 37°C throughout the assay.[3]
-
Reagent Quality: Use fresh, properly stored agonists like collagen. Multiple freeze-thaw cycles can degrade reagents and lead to inconsistent results.[3]
-
Pipetting and Mixing: Ensure precise, consistent pipetting and gentle, thorough mixing of the platelet suspension in the cuvette for a homogenous sample.[3]
-
-
Biological Variables (Genetic Polymorphisms): A significant source of conflicting data stems from genetic variations in the ITGA2 gene, which codes for this compound.[6] Polymorphisms in this gene can alter the expression level and function of the this compound/IIa receptor, leading to real biological differences in platelet reactivity to collagen among individuals.[7][8] Conflicting results in studies associating ITGA2 polymorphisms with disease are common.[8]
Question 2: My control samples are showing "spontaneous" aggregation without any agonist. What is the cause?
Answer: Spontaneous platelet aggregation (SPA) in control samples indicates platelet pre-activation. Potential causes include:
-
Traumatic Venipuncture: Difficult blood draws are a common cause.[2]
-
Improper Sample Handling: Vigorous mixing, temperature fluctuations, or prolonged storage can lead to SPA.[2][3]
-
Underlying Conditions: Certain clinical conditions like diabetes or lipid disorders can predispose platelets to hyperreactivity.[2]
-
Contamination: Contamination during sample handling can introduce substances that activate platelets.[1]
To troubleshoot, review your blood collection and sample handling procedures. Always run a negative control (PRP with buffer) to check for SPA.[2]
Question 3: I see a reduced or absent aggregation response to collagen, but the response to other agonists like ADP or TRAP is normal. What does this suggest?
Answer: This pattern points specifically to a defect in the collagen signaling pathway. Potential causes include:
-
Reduced this compound/IIa Expression: Some individuals have a lower density of this compound/IIa receptors on their platelet surface, which can be due to genetic polymorphisms.[7][9] This can lead to a suboptimal response to collagen.[9]
-
Defect in this compound/IIa Signaling: The issue may lie downstream of the receptor. The this compound/IIa signaling pathway involves the activation of p72(syk) and phospholipase Cγ2 (PLCγ2).[10] A defect in these intracellular signaling molecules could impair the response.
-
Inactive Collagen Reagent: Verify the activity of your collagen stock. Prepare fresh dilutions and test a new vial if necessary.
Question 4: How do genetic polymorphisms in ITGA2 (the gene for this compound) lead to conflicting data?
Answer: Genetic polymorphisms are a critical factor in conflicting functional data because they create genuine, reproducible differences in platelet function between individuals.
-
Expression Levels: Certain polymorphisms in the ITGA2 gene are linked to variations in the surface expression level of the this compound/IIa complex on platelets.[7] Higher receptor density is often associated with increased platelet adhesion to collagen.
-
Functional Differences: These genetic variants have been studied as potential risk factors for vascular diseases, though results are often conflicting.[6][8] For example, the α(2)807TT genotype has been associated with premature myocardial infarction in some studies but not with coronary artery disease itself, suggesting a role in thrombogenicity rather than atherosclerosis.[8]
-
Population Variation: The frequency of these polymorphisms can vary significantly across different ethnic populations, which can lead to conflicting results if study populations are not well-matched.[11]
When interpreting data, especially from different donors, it is essential to consider that observed differences may be due to underlying genetic variations rather than experimental error.
Part 2: Quantitative Data Summary
The following tables summarize quantitative data related to this compound function and genetics.
Table 1: Functional Inhibition of this compound/IIa
| Compound | Assay | Target | Result (IC₅₀) | Citation |
|---|---|---|---|---|
| Recombinant α2-I Domain | Collagen-Induced Platelet Aggregation | This compound/IIa-Collagen Binding | 600 nM | [12] |
This table summarizes the inhibitory concentration of a specific recombinant protein that blocks this compound function.
Table 2: Frequency of ITGA2 Haplotypes (-52/807/1648 alleles) in Different Populations
| Haplotype | African Population | Caucasian Population | Asian Population | Citation |
|---|---|---|---|---|
| -52C or T/807C/1648A | Higher Prevalence | Lower Prevalence | Lower Prevalence | [11] |
| -52C/807T/1648A | Observed | Not Observed | Not Observed | [11] |
| -52T/807T/1648A | Observed | Not Observed | Not Observed | [11] |
This table illustrates how the prevalence of specific genetic variations in the this compound gene can differ across populations, a key source of conflicting data in genetic association studies.
Part 3: Key Experimental Protocols
Protocol 1: Collagen-Induced Platelet Aggregation via Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for measuring platelet aggregation in response to collagen.
1. Materials:
-
3.2% Sodium Citrate (B86180) blood collection tubes.
-
Plastic centrifuge tubes.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes with stir bars.
-
Calibrated pipettes.
-
Collagen agonist solution (e.g., 1 mg/mL stock).
-
Phosphate Buffered Saline (PBS) or Tyrode's buffer.
-
Water bath at 37°C.
2. PRP and PPP Preparation:
-
Collect whole blood via atraumatic venipuncture into 3.2% sodium citrate tubes.[2]
-
Keep the sample at room temperature. Do not refrigerate.[2]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).[3]
-
Carefully transfer the upper PRP layer to a new plastic tube.[2]
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain Platelet-Poor Plasma (PPP).[3]
-
Allow PRP to rest for at least 30 minutes at room temperature before testing.[2]
-
Adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[3]
3. Aggregation Assay:
-
Pre-warm PRP and PPP samples to 37°C.[3]
-
Calibrate the aggregometer by setting 0% aggregation with the adjusted PRP and 100% aggregation with the PPP.[3]
-
Pipette a defined volume (e.g., 450 µL) of the adjusted PRP into a cuvette containing a stir bar.[3]
-
Place the cuvette in the heating block of the aggregometer and allow it to incubate for 1-2 minutes to establish a stable baseline.[2]
-
Add the collagen agonist at the desired final concentration (e.g., 1-5 µg/mL) to initiate aggregation.[3]
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[2][3]
4. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample from the aggregation curve.
-
Compare results against controls and across different experimental conditions.
Protocol 2: Platelet Adhesion Assay under Flow Conditions (Conceptual Workflow)
This protocol describes the general steps to assess this compound-mediated platelet adhesion to a collagen surface under physiological shear stress.
-
Prepare a Collagen-Coated Surface: Coat the bottom of a microfluidic flow chamber or capillary microslide with a solution of type I or type III collagen and allow it to dry.
-
Block Non-Specific Binding: Block the surface with a solution like bovine serum albumin (BSA) to prevent non-specific platelet adhesion.
-
Perfusion: Perfuse anticoagulated whole blood or a suspension of washed platelets through the chamber at a defined wall shear rate.[5][12] Shear rates can be controlled by adjusting the flow rate.[5]
-
Visualization: Observe platelet adhesion and aggregate formation on the collagen surface in real-time using phase-contrast or fluorescence microscopy.
-
Quantification: After perfusion, wash the chamber to remove non-adherent cells. Quantify platelet adhesion by measuring the percentage of the surface area covered by platelets using image analysis software.
-
Interpretation: This assay provides evidence that this compound/IIa directly mediates the initial contact of platelets with collagen under flow conditions.[12]
Part 4: Signaling Pathways and Workflows
The following diagrams visualize key processes and troubleshooting logic related to this compound functional studies.
Caption: Simplified signaling pathway of platelet activation via the this compound/IIa collagen receptor.[10]
Caption: Experimental workflow for a Light Transmission Aggregometry (LTA) assay.[2][3]
Caption: Troubleshooting workflow for investigating sources of conflicting data in platelet function assays.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and functional consequences of platelet membrane glycoprotein polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 8. Association of polymorphisms of platelet membrane integrins alpha IIb(beta)3 (HPA-1b/Pl) and alpha2(beta)1 (alpha807TT) with premature myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autosomal dominant thrombocytopenias with reduced expression of glycoprotein Ia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways mediated by glycoprotein Ia/IIa in human platelets: comparison with those of glycoprotein VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet glycoprotein I(b)alpha and integrin alpha2 beta1 polymorphisms: gene frequencies and linkage disequilibrium in a population diversity panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional analysis of a recombinant glycoprotein Ia/IIa (Integrin alpha(2)beta(1)) I domain that inhibits platelet adhesion to collagen and endothelial matrix under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in working with GP1a knockout mouse models
Welcome to the technical support center for researchers working with Glycoprotein 1a (GP1a) knockout mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and what is its role in platelet activation?
A1: this compound, also known as integrin α2β1, is a key receptor on the platelet surface responsible for adhesion to collagen.[1] Upon vessel injury, this compound facilitates the initial binding of platelets to exposed collagen fibers in the subendothelium.[1] While it is a critical adhesion molecule, the primary signaling for platelet activation upon collagen binding is mediated by another receptor, Glycoprotein VI (GPVI).[2][3] this compound's role is thought to be more focused on stabilizing this initial adhesion, which then allows for robust signaling through GPVI.[2]
Q2: I have generated a this compound knockout mouse line, but I am not observing a dramatic bleeding phenotype. Is this expected?
A2: Yes, this is an expected finding. Studies on mice with a knockout of the β1 integrin subunit (which is necessary for the formation of the this compound/IIa complex) have shown that they do not exhibit a significantly prolonged bleeding time compared to wild-type mice.[2] This is in contrast to knockouts of other key platelet receptors, such as GPVI or GPIbα, which often result in more severe bleeding diatheses.[3][4] The relatively mild bleeding phenotype in this compound knockout mice is likely due to compensatory mechanisms, primarily the function of the GPVI receptor, which is a potent activator of platelets in response to collagen.[2][3]
Q3: My in vitro platelet aggregation assays with this compound knockout platelets show a delayed response to fibrillar collagen, but not a complete absence of aggregation. Is this a typical result?
A3: Yes, this is the characteristic in vitro phenotype for this compound-deficient platelets. Platelet-rich plasma from β1-integrin null mice (lacking this compound) shows a delayed onset of aggregation when stimulated with fibrillar collagen.[2] However, the final extent of aggregation is often comparable to that of wild-type platelets. This delay is attributed to the absence of the initial firm adhesion mediated by this compound, which slows down the subsequent full activation cascade initiated by GPVI.[2] Aggregation in response to soluble collagen, however, may be abolished.[2]
Q4: Are there any known compensatory mechanisms in this compound knockout mice that I should be aware of?
A4: The primary compensatory mechanism in this compound knockout mice is the function of the GPVI receptor. GPVI is considered the major signaling receptor for collagen and can independently initiate a robust platelet activation cascade.[2][3] In the absence of this compound, it is believed that GPVI-mediated signaling is sufficient to induce platelet activation and aggregation, albeit with a delay due to the less stable initial adhesion. There is no strong evidence to suggest an upregulation of GPVI expression in this compound knockout mice; rather, its existing functional pathway compensates for the loss of this compound.
Troubleshooting Guides
Problem 1: Unexpectedly Normal Bleeding Time in this compound Knockout Mice
-
Symptom: Tail bleeding time in this compound knockout mice is not significantly different from wild-type controls.
-
Potential Cause: This is the expected phenotype. The absence of this compound alone is not sufficient to cause a severe bleeding disorder due to the compensatory role of the GPVI receptor.[2]
-
Troubleshooting Steps:
-
Confirm Genotype: Ensure that the mice are indeed homozygous for the this compound knockout. Use a reliable genotyping protocol to confirm the absence of the this compound gene or protein.
-
Positive Control: Include a positive control group of mice with a known bleeding disorder (e.g., GPVI knockout or mice treated with a potent antiplatelet agent) to validate the sensitivity of your bleeding time assay.
-
Assay Conditions: Ensure your tail bleeding assay is performed under standardized conditions (e.g., consistent water temperature at 37°C, precise tail transection length).[4]
-
Problem 2: Difficulty Interpreting Platelet Aggregation Results
-
Symptom: Inconsistent or difficult-to-interpret platelet aggregation results with this compound knockout platelets.
-
Potential Cause: The delayed aggregation kinetics of this compound knockout platelets in response to fibrillar collagen can be misinterpreted if not properly analyzed.
-
Troubleshooting Steps:
-
Focus on Kinetics: When analyzing your aggregometry data, pay close attention to the lag phase (the time to the onset of aggregation). This is where the most significant difference between wild-type and this compound knockout platelets will be observed.[2]
-
Collagen Concentration: Use a range of fibrillar collagen concentrations. The delay in aggregation may be more pronounced at lower collagen concentrations.
-
Agonist Specificity: Use other agonists such as ADP, thrombin, or a GPVI-specific agonist like convulxin or collagen-related peptide (CRP) as controls. This compound knockout platelets should respond normally to these agonists, confirming the specificity of the defect to collagen interaction.[2]
-
Platelet Preparation: Ensure consistent platelet preparation methods, as platelet sensitivity can be affected by handling and centrifugation steps.
-
Problem 3: No Obvious Abnormalities in Megakaryocyte Histology
-
Symptom: Histological analysis of bone marrow does not reveal significant abnormalities in megakaryocyte number or morphology in this compound knockout mice.
-
Potential Cause: Unlike some other platelet receptor knockouts (e.g., GPIbα), a this compound knockout is not typically associated with major defects in megakaryopoiesis or platelet production.[4]
-
Troubleshooting Steps:
-
Quantitative Analysis: Perform a quantitative analysis of megakaryocyte number and size to detect any subtle differences that may not be apparent from qualitative observation.
-
Comparative Histology: Compare your findings with histological sections from mouse models known to have megakaryocyte defects to ensure your staining and analysis techniques are adequate.
-
Focus on Platelet Function: The primary phenotype of a this compound knockout is related to platelet function (adhesion and aggregation) rather than platelet production. Your experimental focus should be on functional assays.
-
Quantitative Data Summary
Table 1: Phenotypic Comparison of Wild-Type vs. This compound (β1-integrin) Knockout Mice
| Parameter | Wild-Type | This compound (β1-integrin) Knockout | Reference |
| Bleeding Time | No significant difference | No significant difference from wild-type | [2] |
| Platelet Aggregation (Fibrillar Collagen) | Normal aggregation | Delayed onset of aggregation, but normal final extent | [2] |
| Platelet Aggregation (Soluble Collagen) | Normal aggregation | Abolished | [2] |
| Platelet Aggregation (ADP, Thrombin, CRP) | Normal aggregation | Normal aggregation | [2] |
| Platelet Adhesion to Fibrillar Collagen (Static) | Normal adhesion | Normal adhesion | [2] |
| Platelet Adhesion to Soluble Collagen (Static) | Normal adhesion | Abolished | [2] |
| Platelet Count | Normal | Normal | [2] |
Key Experimental Protocols
Tail Bleeding Assay
This protocol is a standardized method to assess hemostasis in vivo.
-
Materials:
-
Anesthesia (e.g., isoflurane)
-
Water bath at 37°C
-
50 mL conical tube filled with 0.9% saline
-
Scalpel or sharp razor blade
-
Filter paper
-
Timer
-
-
Procedure:
-
Anesthetize the mouse.
-
Place the mouse in a restraining device, exposing the tail.
-
Immerse the tail in the 37°C saline for 1 minute to normalize the temperature.
-
Carefully blot the tail dry.
-
Transect 3 mm of the distal tail with a single, clean cut.
-
Immediately immerse the tail back into the 37°C saline.
-
Start the timer.
-
Observe for the cessation of bleeding, defined as no visible stream of blood for at least 30 seconds.
-
Record the time to cessation of bleeding. If bleeding continues for more than 20 minutes, stop the experiment and record the time as >1200 seconds.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures platelet aggregation in response to various agonists.
-
Materials:
-
Platelet aggregometer
-
Citrated whole blood
-
Platelet agonists (e.g., fibrillar collagen, ADP, thrombin)
-
Pipettes and cuvettes
-
-
Procedure:
-
Collect whole blood into a tube containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the desired agonist and record the change in light transmission over time.
-
Histological Analysis of Megakaryocytes in Bone Marrow
This protocol allows for the visualization and quantification of megakaryocytes.
-
Materials:
-
Dissection tools
-
Formalin (10% neutral buffered)
-
Decalcifying solution (e.g., EDTA)
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
-
-
Procedure:
-
Euthanize the mouse and dissect the femurs.
-
Fix the femurs in 10% neutral buffered formalin for 24 hours.
-
Decalcify the bones in a suitable decalcifying solution until they are pliable.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate and mount the coverslips.
-
Examine the sections under a microscope to identify and quantify megakaryocytes.
-
Visualizations
Caption: this compound signaling pathway in platelet adhesion and activation.
Caption: Experimental workflow for characterizing this compound knockout mice.
References
- 1. Platelet GPVI (Glycoprotein VI) and Thrombotic Complications in the Venous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycoprotein VI but not α2β1 integrin is essential for platelet interaction with collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPVI-deficient mice lack collagen responses and are protected against experimentally induced pulmonary thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 037053 - GP Ibα[null] Strain Details [jax.org]
Technical Support Center: Glycoprotein Ia (GP1a) Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal in their Glycoprotein Ia (GP1a), also known as Integrin Alpha 2 (ITGA2), western blot experiments.
Troubleshooting Guide: Enhancing this compound Signal
Q1: I am not seeing any band for this compound, or the signal is extremely weak. What are the possible causes and solutions?
A weak or absent signal for this compound can be frustrating. This issue often stems from suboptimal protein extraction, low protein abundance, inefficient transfer, or inadequate antibody concentrations. Here’s a systematic approach to troubleshoot this problem.
Troubleshooting Steps for Weak or No this compound Signal
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Increase the total protein loaded per lane. For cell lysates, a range of 20-50 µg is typical, but for low-abundance proteins, loading up to 100 µg may be necessary.[1][2][3][4] Consider enriching for membrane proteins using a fractionation kit. |
| Inefficient Protein Extraction | This compound is a transmembrane protein and may require specialized lysis buffers. Use a buffer containing a strong detergent like RIPA.[5] Crucially, avoid boiling multi-pass transmembrane protein samples as this can cause aggregation, preventing entry into the gel. Instead, try incubating the lysate at 70°C for 10-20 minutes or even at room temperature for 30-60 minutes.[6][7] Always include protease and phosphatase inhibitors in your lysis buffer.[5] |
| Inefficient Protein Transfer | The molecular weight of this compound is approximately 130-160 kDa.[8][9][10] For large proteins, a wet transfer overnight at a low, constant voltage (e.g., 30V) in a cold room is often more efficient than semi-dry methods.[4] Ensure good contact between the gel and the membrane and that no air bubbles are present.[11] Adding a low concentration of SDS (up to 0.1%) to the transfer buffer can aid in the transfer of large proteins.[12] |
| Suboptimal Antibody Concentration | The primary antibody concentration is critical. If the concentration is too low, the signal will be weak. Perform an antibody titration to determine the optimal dilution. Start with the manufacturer's recommended dilution and test a range around it (e.g., 1:500, 1:1000, 1:2000).[10][13] |
| Inactive Antibodies or Reagents | Ensure primary and secondary antibodies have been stored correctly and are within their expiration date. Prepare fresh antibody dilutions for each experiment.[11] Test the secondary antibody by dotting a small amount onto the membrane to see if the detection reagent is working.[14] |
| Insufficient Incubation Times | Extend the primary antibody incubation time, for example, by incubating overnight at 4°C with gentle agitation.[11][15] |
| Inappropriate Blocking Buffer | While 5% non-fat dry milk is common, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA), especially for phosphorylated targets.[13][14] Over-blocking can sometimes mask the epitope, so consider reducing blocking time to 1 hour at room temperature.[14] |
| Inactive Detection Reagent | Ensure your ECL substrate has not expired and has been stored correctly. Prepare it fresh just before use. For low-abundance proteins, consider using a high-sensitivity ECL substrate.[14] |
Q2: My this compound western blot has high background, obscuring the specific band. How can I reduce it?
High background can be caused by several factors, including excessive antibody concentration, insufficient blocking, or inadequate washing.
Troubleshooting Steps for High Background
| Potential Cause | Recommended Solution |
| Primary or Secondary Antibody Concentration Too High | Decrease the concentration of your antibodies. A high concentration can lead to non-specific binding across the membrane.[11] Run a secondary antibody-only control (omit the primary antibody) to check for non-specific binding of the secondary.[14] |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C.[16] You can also try increasing the concentration of the blocking agent (e.g., from 3% to 5% milk or BSA).[11] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a mild detergent like Tween 20 (0.05-0.1% in TBS or PBS).[16] |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying out, which can cause high, patchy background.[11] |
| Contaminated Buffers or Equipment | Use freshly prepared, filtered buffers and clean incubation trays to avoid speckles and blotches on your blot.[11] |
Frequently Asked Questions (FAQs)
Q: What is the expected molecular weight of this compound? A: The calculated molecular weight of this compound (ITGA2) is approximately 129 kDa. However, due to post-translational modifications such as glycosylation, it typically migrates at a higher apparent molecular weight, often observed between 130 kDa and 160 kDa on a western blot.[8][9][10]
Q: What type of gel and membrane are best for this compound detection? A: For a large protein like this compound (~130-160 kDa), a low-percentage polyacrylamide gel (e.g., 6-8%) is recommended for better resolution.[12] A PVDF membrane is often preferred over nitrocellulose for large proteins due to its higher binding capacity and mechanical strength.[12]
Q: What are typical starting conditions for a this compound western blot? A: Based on manufacturer datasheets and general protocols, here are some recommended starting parameters.
Recommended Starting Parameters for this compound Western Blot
| Parameter | Recommendation |
| Sample Type | Platelet lysates, lysates from cells expressing this compound (e.g., A-431, 293T)[13][15] |
| Protein Load | 20-50 µg of total cell lysate per lane.[1][2][13] |
| Sample Prep | Lyse in RIPA buffer with protease inhibitors. Do not boil. Heat at 70°C for 10-20 min.[6] |
| Primary Antibody Dilution | 1:500 to 1:2000 (start with 1:1000).[10][13][15] |
| Secondary Antibody Dilution | 1:5000 to 1:10,000.[13] |
| Blocking Buffer | 3-5% non-fat dry milk or BSA in TBST.[13] |
| Incubation | Primary antibody overnight at 4°C. Secondary antibody for 1 hour at room temperature. |
Q: Should I be concerned about post-translational modifications with this compound? A: Yes, this compound is a heavily glycosylated protein. This is the primary reason its observed molecular weight is higher than its predicted weight. If you observe multiple bands or a broad band, it could be due to differential glycosylation. Enzymatic deglycosylation (e.g., using PNGase F) can be performed on the lysate before running the gel to confirm if the band shift is due to N-linked glycans.
Detailed Experimental Protocol: Western Blot for this compound
This protocol provides a detailed methodology for detecting this compound in cell lysates.
1. Sample Preparation (for Adherent Cells)
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Agitate for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new tube.
-
Determine protein concentration using a BCA assay.
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 30 µg). Do not boil. Incubate at 70°C for 10 minutes.[6]
2. SDS-PAGE
-
Load samples into the wells of a 7.5% polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform a wet transfer at 100V for 90-120 minutes or overnight at 30V at 4°C.
4. Immunodetection
-
After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
(Optional) Stain with Ponceau S to verify transfer efficiency. Destain with TBST.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GP1a/ITGA2 antibody (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[8][13]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.[13]
-
Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer’s instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to obtain a clear signal without saturating the bands.
Visualizations
References
- 1. Western Blot Sample Preparation Protocol [novusbio.com]
- 2. addgene.org [addgene.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 7. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Anti-Integrin alpha 2 antibody [EPR5788] (ab133557) | Abcam [abcam.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. Anti-Integrin alpha 2 Antibody (A10175) | Antibodies.com [antibodies.com]
- 14. images.novusbio.com [images.novusbio.com]
- 15. novusbio.com [novusbio.com]
- 16. bosterbio.com [bosterbio.com]
Technical Support Center: GP1a Immunofluorescence Experiments
Welcome to the technical support center for GP1a immunofluorescence experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the immunofluorescent staining of Glycoprotein 1a (this compound) on platelets.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in platelet studies?
A1: Glycoprotein 1a (this compound), also known as integrin α2β1, is a receptor on the surface of platelets that plays a crucial role in hemostasis and thrombosis. It is a primary receptor for collagen, which is exposed upon blood vessel injury. The binding of this compound to collagen is a critical initial step in platelet adhesion, activation, and aggregation at the site of vascular damage. Studying this compound expression and function is therefore vital for understanding platelet physiology and pathophysiology in various bleeding and thrombotic disorders.
Q2: What are the most common challenges encountered in this compound immunofluorescence experiments?
A2: The most frequently reported issues include weak or no fluorescent signal, high background fluorescence, and non-specific antibody binding. These can stem from a variety of factors including suboptimal antibody performance, inadequate sample preparation (fixation and permeabilization), and issues with imaging settings. Platelets, in particular, can be prone to spontaneous activation and non-specific protein binding, which adds a layer of complexity to these experiments.
Q3: How does the activation state of platelets affect this compound detection?
A3: The activation state of platelets is a critical factor. Some research suggests that a component of what has been historically identified as this compound is only expressed on the surface of activated platelets. Therefore, the experimental protocol, particularly the handling and fixation of platelets, can significantly influence the detection and quantification of surface this compound. It is crucial to have consistent and appropriate protocols for either resting or activated platelets, depending on the research question.
Q4: Is it necessary to permeabilize platelets for this compound staining?
A4: Since this compound is a transmembrane protein with an extracellular domain, permeabilization is generally not necessary if the goal is to detect the protein on the platelet surface. Omitting permeabilization can help reduce background staining from intracellular components. However, if you are investigating an intracellular portion of the this compound/IIa complex or a related intracellular signaling molecule, then a carefully optimized permeabilization step would be required.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during this compound immunofluorescence experiments.
Problem 1: Weak or No this compound Signal
| Possible Cause | Recommended Solution | Citation |
| Low this compound Expression | This compound expression levels can vary between individuals and platelet subpopulations. Confirm expression with a positive control (e.g., a cell line known to express this compound) or by an alternative method like Western Blot. Consider using a signal amplification system if the target is of low abundance. | [1] |
| Suboptimal Primary Antibody Concentration | The antibody concentration is too low. Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and test a range of concentrations (e.g., 1:50, 1:100, 1:200, 1:400). | [2] |
| Inadequate Incubation Time/Temperature | Primary antibody incubation may be too short. For many antibodies, an overnight incubation at 4°C provides a stronger signal compared to a 1-hour incubation at room temperature. | [1] |
| Improper Antibody Storage | Repeated freeze-thaw cycles or improper storage temperature can degrade the antibody. Aliquot the antibody upon receipt and store at the manufacturer's recommended temperature. | [2] |
| Fixation-Induced Epitope Masking | The fixation method may be masking the epitope recognized by the antibody. Try a different fixation method (e.g., methanol (B129727) fixation instead of paraformaldehyde) or perform antigen retrieval. | [3] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit). | [2] |
| Photobleaching | The fluorophore has been damaged by excessive exposure to light. Minimize light exposure during staining and imaging. Use an anti-fade mounting medium. | [1] |
Problem 2: High Background Fluorescence
| Possible Cause | Recommended Solution | Citation |
| Non-specific Binding of Primary Antibody | The primary antibody concentration is too high. Perform a titration to find the optimal dilution that maximizes signal-to-noise. | [4] |
| Non-specific Binding of Secondary Antibody | The secondary antibody may be binding non-specifically. Run a "secondary antibody only" control. Consider using a pre-adsorbed secondary antibody or one from a different host species. | [5] |
| Insufficient Blocking | The blocking step is inadequate. Increase the blocking time (e.g., to 1 hour) and/or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody, or a higher concentration of BSA). | [4] |
| Inadequate Washing | Residual unbound antibodies can cause high background. Increase the number and/or duration of wash steps. | [4] |
| Autofluorescence | Platelets and other blood components can exhibit autofluorescence. Examine an unstained sample under the microscope to assess the level of autofluorescence. Using fluorophores with longer excitation and emission wavelengths (e.g., in the red or far-red spectrum) can help minimize this issue. | [1] |
| Fixative-induced Fluorescence | Old or improperly prepared fixative solutions (e.g., paraformaldehyde) can cause autofluorescence. Always use fresh, high-quality fixative solutions. | [1] |
III. Experimental Protocols
A. Protocol for Immunofluorescent Staining of this compound on Resting Platelets
This protocol is designed for the detection of surface this compound on non-activated platelets.
1. Platelet Preparation: a. Collect whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose or sodium citrate). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). c. Carefully collect the PRP and add a platelet activation inhibitor such as prostacyclin (PGI2) at a final concentration of 1 µM. d. Centrifuge the PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets. e. Gently resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing the activation inhibitor.
2. Fixation: a. Add an equal volume of 2% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) to the platelet suspension. b. Incubate for 15-30 minutes at room temperature. c. Wash the fixed platelets twice by centrifugation (800 x g for 10 minutes) and resuspension in PBS.
3. Immunostaining: a. Resuspend the fixed platelets to a concentration of approximately 1 x 10^8 cells/mL in a blocking buffer (e.g., PBS with 2% bovine serum albumin). b. Incubate for 30-60 minutes at room temperature to block non-specific binding sites. c. Add the primary anti-GP1a antibody at its predetermined optimal dilution. d. Incubate for 1 hour at room temperature or overnight at 4°C, protected from light. e. Wash the platelets three times with PBS. f. Resuspend the platelets in the blocking buffer and add the fluorescently-conjugated secondary antibody at its optimal dilution. g. Incubate for 1 hour at room temperature, protected from light. h. Wash the platelets three times with PBS.
4. Mounting and Imaging: a. Resuspend the final platelet pellet in a small volume of PBS. b. Mount a drop of the platelet suspension onto a microscope slide and cover with a coverslip using an anti-fade mounting medium. c. Seal the coverslip with nail polish. d. Image the platelets using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
B. Antibody Validation Protocol
It is crucial to validate your anti-GP1a antibody for immunofluorescence in your specific experimental setup.
1. Positive and Negative Controls: a. Positive Control: Use a cell line known to express this compound (e.g., certain megakaryocytic cell lines) or platelets from a healthy donor. b. Negative Control: If available, use platelets from a patient with a known this compound deficiency (Glanzmann's thrombasthenia is a deficiency in GPIIb/IIIa, not this compound, so a specific this compound-deficient sample would be ideal if accessible). Alternatively, a cell line that does not express this compound can be used.
2. Titration of Primary Antibody: a. Prepare a series of dilutions of your primary anti-GP1a antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800). b. Stain your positive control cells with each dilution. c. Image all samples using the exact same microscope settings. d. The optimal dilution is the one that provides a strong, specific signal with the lowest background.
3. Secondary Antibody Control: a. Prepare a sample where the primary antibody is omitted, and only the secondary antibody is added. b. This control should show no or very minimal fluorescence, confirming that the secondary antibody is not binding non-specifically.
4. Isotype Control: a. Use a non-specific antibody of the same isotype and at the same concentration as your primary antibody. b. This control helps to ensure that the observed staining is due to specific antigen-antibody binding and not due to non-specific interactions of the antibody's Fc region.
IV. Visualizations
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of collagen to the this compound/IIa receptor on platelets, leading to platelet activation.
Caption: this compound signaling cascade in platelets.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues in this compound immunofluorescence experiments.
Caption: A logical workflow for troubleshooting immunofluorescence.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 3. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 4. ibidi.com [ibidi.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Validation and Application of GP1a Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GP1a (also known as Integrin α2 or CD49b) antibodies.
General Antibody Validation FAQs
Q1: What are the essential first steps to validate a new this compound antibody?
A1: To validate a new this compound antibody, it is crucial to demonstrate its specificity, selectivity, and reproducibility for the intended application.[1][2] A recommended initial step is a Western blot (WB) analysis using cell lysates known to be positive and negative for this compound expression.[1][3] A specific antibody should produce a single band at the expected molecular weight of this compound (approximately 150 kDa).[4] Further validation should be performed for each specific application (e.g., flow cytometry, immunoprecipitation).[5]
Q2: How can I be sure my antibody is specific to this compound?
A2: Several methods can confirm specificity. Genetic strategies like using cell lines with CRISPR-Cas9-mediated knockout or siRNA-mediated knockdown of the this compound gene (ITGA2) are highly effective.[6] A specific antibody will show a significantly reduced or absent signal in these knockout/knockdown cells compared to the wild-type control.[3] Another approach is the independent antibody strategy, where two different antibodies recognizing distinct epitopes on this compound should yield identical staining patterns.[5]
Q3: My this compound antibody works in Western Blot but not in Immunoprecipitation. Why?
A3: This is a common issue. Western blotting typically uses denatured proteins, exposing linear epitopes. In contrast, immunoprecipitation (IP) involves proteins in their native conformation.[5] Your antibody may recognize a linear epitope that is buried within the folded structure of the native this compound protein, a phenomenon known as epitope masking.[7] For IP, it is often beneficial to use polyclonal antibodies, as they can recognize multiple epitopes.[8][9]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key processes and pathways related to this compound antibody validation and function.
Caption: A general workflow for the validation of a new this compound antibody lot.
References
- 1. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. neobiotechnologies.com [neobiotechnologies.com]
- 4. CD49b (Integrin alpha 2) Polyclonal Antibody (PA5-96739) [thermofisher.com]
- 5. genscript.com [genscript.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Platelet Activation Control During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and control for platelet activation during experimental sample preparation. Adherence to these guidelines is critical for obtaining reliable and reproducible results in platelet function assays.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High baseline platelet activation in control samples | Improper venipuncture technique: Traumatic draw, slow blood flow, or excessive tourniquet time can activate platelets.[1][2] | Use a large-gauge needle (19-21G) for a clean, swift venipuncture.[3][4] Minimize tourniquet time. Consider a two-syringe/tube method, discarding the first few milliliters of blood to avoid tissue factor contamination.[5] |
| Inappropriate anticoagulant: Some anticoagulants can potentiate platelet activation.[6][7] | For most functional assays, use 3.2% sodium citrate (B86180). For maximal inhibition of in vitro activation, consider Acid Citrate Dextrose (ACD) or Citrate-Theophylline-Adenosine-Dipyridamole (CTAD).[3][8] Avoid heparin for functional studies unless specifically required, as it can directly activate platelets.[6][9] | |
| Mechanical stress during handling: Vigorous mixing, vortexing, or fast pipetting can cause shear stress and activate platelets.[10] | Gently invert the collection tube 3-5 times to mix with the anticoagulant. Do not vortex.[3] Use wide-orifice pipette tips and avoid rapid pipetting.[10] | |
| Inconsistent results between samples or experiments | Variable time between collection and processing: Platelet reactivity changes over time after blood draw.[11] | Standardize the time from venipuncture to the start of processing. Process samples as soon as possible. Allow platelet-rich plasma (PRP) to rest for at least 30 minutes but no more than 4 hours at room temperature before analysis to allow platelets to return to a basal state.[11][12] |
| Temperature fluctuations: Both cold and excessively warm temperatures can affect platelet function.[13][14] | Maintain samples and reagents at room temperature (20-24°C) throughout the preparation process unless the protocol specifies otherwise.[11][15] Cold storage can cause irreversible platelet activation.[13] | |
| Centrifugation parameters not optimized: Incorrect speed, time, or temperature can lead to poor platelet separation or activation. | Use a centrifuge with a swinging-bucket rotor and ensure the brake is off for deceleration to prevent sudden stops that can disturb the platelet pellet.[3][5] Adhere strictly to validated centrifugation protocols. | |
| Low platelet yield in Platelet-Rich Plasma (PRP) | Incorrect centrifugation speed/time: Spinning too fast or for too long during the initial PRP preparation step will pellet platelets with red blood cells. | For PRP preparation, use a low g-force spin. A common starting point is 120-150 x g for 10-20 minutes at room temperature.[3][5][16] |
| Contamination of PRP with red or white blood cells | Improper aspiration of PRP: Disturbing the buffy coat layer during PRP removal. | Carefully aspirate the upper platelet-rich plasma layer, leaving a small margin above the buffy coat (the thin white layer of leukocytes) to avoid contamination.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best anticoagulant to use for platelet function studies?
A: The choice of anticoagulant is critical and depends on the specific assay.
-
3.2% Sodium Citrate: This is the most common anticoagulant for platelet aggregation studies. It chelates calcium, reversibly inhibiting coagulation.
-
Acid Citrate Dextrose (ACD): Often preferred for isolating platelets for washing, as the lower pH helps maintain them in a resting state.[8][10]
-
Citrate-Theophylline-Adenosine-Dipyridamole (CTAD): This anticoagulant contains inhibitors of platelet activation (theophylline and dipyridamole) and is excellent for minimizing in vitro activation during sample processing, making it ideal for measuring platelet activation markers.[8]
-
Heparin: Generally not recommended for platelet function assays as it can directly activate platelets and potentiate aggregation in response to other agonists.[6][7][9]
-
EDTA: Should be avoided for functional platelet assays as it irreversibly chelates calcium, which is essential for aggregation, and can cause structural changes to platelets.[8][17]
Q2: How important is the needle size for blood collection?
A: Using a larger bore needle (e.g., 19G or 21G) is recommended to minimize shear stress on platelets as they pass through the needle, reducing the risk of activation during collection.[3] While some studies have shown that 23G or even 25G needles may not significantly alter routine coagulation tests or platelet counts if the technique is flawless, for sensitive functional assays, a larger needle is a safer choice.[4]
Q3: Can I use a butterfly needle set?
A: Yes. Studies have shown that using a butterfly cannula system does not significantly increase platelet activation compared to a straight needle, provided the venipuncture is clean and blood flow is consistent.[1][18] The key is to avoid excessive turbulence in the tubing.
Q4: How long can I wait before processing my blood sample?
A: It is crucial to process samples promptly and consistently. Ideally, centrifugation for PRP preparation should occur within 30 minutes to 1 hour of blood collection. After PRP is prepared, it should be allowed to rest for at least 30 minutes at room temperature to allow platelets to revert to a non-activated state. However, assays should be completed within 4 hours of the initial blood draw, as platelet viability and responsiveness decline significantly after this period.[11]
Q5: My sample is from a patient who was not fasting (lipemic). How does this affect my experiment?
A: Lipemic (cloudy) plasma can interfere with light transmission aggregometry (LTA), potentially causing inaccurate readings or falsely low aggregation results.[11] For LTA, it is highly recommended to use samples from fasting individuals. If this is not possible, the lipemia should be noted, and alternative methods like whole-blood aggregometry or flow cytometry, which are less affected by plasma turbidity, should be considered.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
This protocol describes the standard method for obtaining PRP for aggregation studies or as a starting point for platelet washing.
-
Blood Collection:
-
Collect whole blood via atraumatic venipuncture using a 19G or 21G needle.
-
Draw blood into a tube containing 3.2% sodium citrate or ACD, ensuring a 9:1 blood-to-anticoagulant ratio.
-
Gently invert the tube 3-5 times to ensure thorough mixing. Do not shake or vortex.[3]
-
Keep the sample at room temperature (20-24°C).[11]
-
-
Centrifugation:
-
PRP Aspiration:
-
Using a wide-orifice pipette, carefully aspirate the upper, straw-colored layer (PRP) without disturbing the underlying buffy coat (thin white layer) and red blood cells.[3]
-
Transfer the PRP to a clean, capped plastic (e.g., polypropylene) tube. Do not use glass tubes, as they can activate platelets.
-
-
Resting Period:
Protocol 2: Preparation of Washed Platelets
This protocol is for experiments requiring a purified platelet suspension, free of plasma proteins.
-
Prepare PRP: Follow steps 1-3 from Protocol 1, preferably using ACD as the anticoagulant.
-
Acidification and Inhibition:
-
To prevent activation during washing, add an inhibitor like Prostaglandin E1 (PGE1) to a final concentration of 1 µM to the PRP.[10]
-
Mix gently by inversion.
-
-
First Centrifugation (Pelleting Platelets):
-
Centrifuge the PRP at a higher speed, approximately 400-800 x g, for 10-15 minutes at room temperature to pellet the platelets.[19]
-
-
Washing:
-
Carefully decant the supernatant (platelet-poor plasma, PPP).
-
Gently resuspend the platelet pellet in a wash buffer, such as Tyrode's buffer without calcium and magnesium, containing 1 µM PGE1. The volume should be equal to the original PRP volume.[10]
-
Repeat the centrifugation step (Step 3).
-
-
Final Resuspension:
-
Decant the supernatant from the final wash.
-
Gently resuspend the final platelet pellet in the appropriate experimental buffer (e.g., Tyrode's buffer with calcium and magnesium) to the desired final platelet concentration.
-
Quantitative Data Summary
Table 1: Recommended Centrifugation Parameters
| Preparation Step | Centrifugal Force (g) | Time (minutes) | Temperature | Centrifuge Brake |
| PRP from Whole Blood | 120 - 200 | 10 - 20 | Room Temp (20-24°C) | OFF |
| Platelet Pelleting from PRP | 400 - 800 | 10 - 15 | Room Temp (20-24°C) | ON or OFF |
| Platelet-Poor Plasma (PPP) | >2000 | 10 - 15 | Room Temp (20-24°C) | ON |
Note: These are starting recommendations. Optimal centrifugation conditions may vary based on the specific centrifuge, rotor, and experimental application, and should be validated in your laboratory.
Visualizations
Caption: Workflow for preparing platelet samples while minimizing activation.
Caption: Simplified signaling pathways of platelet activation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. stemcell.com [stemcell.com]
- 4. dnbm.univr.it [dnbm.univr.it]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. Differential effects of anticoagulants on the activation of platelets ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized plasma preparation is essential to monitor platelet-stored molecules in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Isolation of human platelets from whole blood | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting in platelet storage temperature and new perspectives through proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. labsup.net [labsup.net]
- 16. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The contribution of anticoagulants to platelet dysfunction with extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Influence of blood collection techniques on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Recombinant Glycoprotein Folding and Stability
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the folding and stability of recombinant glycoproteins, with a focus on platelet-related proteins like Glycoprotein (B1211001) VI (GPVI), which is often associated with the GPIa/IIa complex.
Troubleshooting Guide
This section addresses specific issues you may encounter during the expression, purification, and handling of your recombinant glycoprotein.
Problem 1: Low or No Protein Expression
Q: I'm not seeing any expression of my recombinant glycoprotein in E. coli. What are the common causes and how can I fix this?
A: Low or no expression in E. coli is a frequent challenge, often due to mRNA instability, codon bias, or protein toxicity.
-
Troubleshooting Steps:
-
Verify Your Construct: Sequence your expression vector to ensure the gene of interest is in the correct frame and free of mutations.
-
Codon Optimization: Your gene may contain codons that are rare in E. coli, hindering translation. Re-synthesize the gene using codons optimized for your expression host.
-
Reduce Plasmid Toxicity: Uncontrolled basal expression of a toxic protein can prevent cell growth.[1] Use an expression host with tight control over basal expression, such as those carrying the lacIq repressor or T7 lysozyme (B549824) (e.g., BL21(DE3)pLysS).
-
Optimize Culture Conditions: Ensure you are using the correct antibiotic concentration and that the inducer (e.g., IPTG) is fresh and used at an optimal concentration. Test a range of induction times and temperatures.[2]
-
Check for Protein Degradation: The expressed protein may be rapidly degraded by host proteases. Add protease inhibitors during cell lysis and consider using a protease-deficient E. coli strain.[1][3]
-
Problem 2: Protein is Insoluble (Inclusion Bodies)
Q: My glycoprotein is highly expressed in E. coli, but it's all in the insoluble fraction as inclusion bodies. How can I increase its solubility?
A: Inclusion bodies are dense aggregates of misfolded protein.[2][3] This is common for complex eukaryotic proteins expressed in bacteria due to the high speed of expression and lack of appropriate machinery for post-translational modifications.
-
Troubleshooting Steps:
-
Lower Expression Temperature: Reducing the post-induction temperature (e.g., to 15-20°C) slows down protein synthesis, which can give the protein more time to fold correctly.[1][4][5]
-
Reduce Inducer Concentration: Using a lower concentration of IPTG can decrease the rate of protein expression, potentially reducing aggregation.[5]
-
Use a Solubility-Enhancing Fusion Tag: Fuse your protein to a highly soluble partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These tags can improve the folding and solubility of the target protein.[1][3][5]
-
Co-express Chaperones: Co-expression of molecular chaperones (e.g., GroEL/GroES) can assist in proper protein folding.
-
Switch Expression System: Glycosylation is often critical for the proper folding and stability of glycoproteins.[6][7][8] E. coli does not perform mammalian-like glycosylation. Consider switching to a eukaryotic expression system like yeast (e.g., Pichia pastoris), insect cells (baculovirus system), or mammalian cells (e.g., HEK293 or CHO), which can perform these modifications.[2][4]
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];
} Caption: Troubleshooting workflow for insoluble protein expression.
Problem 3: Purified Protein is Unstable and Aggregates
Q: My purified glycoprotein precipitates out of solution or loses activity over time. How can I improve its stability?
A: Protein instability can be caused by suboptimal buffer conditions, temperature, or proteolytic degradation.
-
Troubleshooting Steps:
-
Optimize Buffer Conditions: The pH and ionic strength of your buffer are critical. Perform a buffer screen to find the optimal pH where your protein is most stable. Use techniques like Differential Scanning Calorimetry (DSC) or a thermal shift assay to determine the melting temperature (Tm) in different buffers.[9]
-
Use Stabilizing Additives: Many small molecules can help stabilize proteins in solution. Screen a panel of additives to find the most effective ones for your protein.[10][11]
-
Improve Storage Conditions: Store your purified protein at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Adding cryoprotectants like glycerol (B35011) (at 10-50% v/v) can prevent damage during freezing.[]
-
Check for Proteolysis: If you see smaller bands on an SDS-PAGE gel over time, your protein may be getting degraded. Ensure protease inhibitors were used during purification and consider adding them to your final storage buffer.
-
| Additive Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol, Sorbitol | 5-15% (w/v) or 10-50% (v/v) for glycerol | Preferentially excluded from the protein surface, promoting a more compact, stable state (vitrification).[][13] |
| Amino Acids | L-Arginine, L-Proline, Glycine | 50 - 500 mM | Can suppress aggregation and increase solubility by interacting with surface residues.[10][] |
| Salts | NaCl, KCl, (NH₄)₂SO₄ | 50 - 500 mM | Can stabilize proteins by shielding surface charges and increasing the hydrophobic effect at moderate concentrations.[] |
| Detergents | Polysorbate 20/80, Poloxamer 188 | 0.01 - 0.1% (v/v) | Non-ionic detergents can prevent aggregation by shielding hydrophobic patches.[] |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1 - 10 mM | Prevent the formation of incorrect intermolecular disulfide bonds.[] |
Frequently Asked Questions (FAQs)
Q1: What is the role of glycosylation in protein folding and stability? A: Glycosylation, the attachment of sugar moieties (glycans), is a critical post-translational modification for many secreted and membrane-bound proteins.[14] N-linked and O-linked glycans can significantly enhance protein stability by:
-
Improving Solubility and Folding: Glycans are hydrophilic and can help shield hydrophobic regions of a protein, preventing aggregation and assisting in proper folding.[6][7]
-
Increasing Thermal Stability: The attached glycans can stabilize the protein's conformation, making it more resistant to thermal denaturation.[7][8]
-
Protecting from Proteolysis: Steric hindrance from bulky glycans can protect the polypeptide chain from being cleaved by proteases.[6][7][8]
Q2: Which expression system is best for a complex glycoprotein like GPVI? A: For a complex, disulfide-bonded, and glycosylated protein like human GPVI, a eukaryotic expression system is highly recommended.
-
Mammalian Cells (HEK293, CHO): This is the gold standard for producing proteins with the most native-like post-translational modifications, including complex N-glycosylation, which is important for GPVI function.
-
Insect Cells (Baculovirus Expression Vector System): This system is a robust alternative that can produce high yields of properly folded and glycosylated proteins, though the glycosylation patterns are simpler than in mammalian cells.
-
E. coli: Generally not suitable for full-length, functional GPVI due to the lack of glycosylation and the challenge of forming multiple correct disulfide bonds, which often leads to misfolding and inclusion body formation.[2][4]
Q3: How can I assess if my purified protein is correctly folded and stable? A: Several biophysical techniques can be used to analyze the structural integrity and stability of your protein.
| Method | Information Provided | Key Benefit |
| Circular Dichroism (CD) Spectroscopy | Provides information on the secondary structure content (α-helix, β-sheet) of the protein.[9] | Quick assessment of folding and can be used to monitor conformational changes upon ligand binding or denaturation. |
| Differential Scanning Calorimetry (DSC) | Measures the heat absorbed by a protein as it unfolds due to increasing temperature, providing the melting temperature (Tm).[9] | A direct measurement of thermodynamic stability, excellent for comparing stability in different buffers or with different ligands. |
| Thermal Shift Assay (TSA / DSF) | Monitors protein unfolding by tracking the fluorescence of a dye that binds to exposed hydrophobic regions as the protein is heated.[15] | High-throughput method for screening optimal buffer conditions, ligands, or stabilizing additives.[15] |
| Nuclear Magnetic Resonance (NMR) | Provides high-resolution information on the 3D structure and dynamics of a protein in solution.[16] | Can confirm the presence of a stable, well-defined structure.[16] |
| Mass Spectrometry (MS) | Techniques like SPROX or limited proteolysis can provide insights into conformational properties and stability on a large scale.[17][18] | Can identify changes in stability due to post-translational modifications or ligand binding across the proteome.[17] |
Q4: My protein requires a binding partner (e.g., FcRγ for GPVI) for stability. How should I approach this? A: For proteins that are part of a complex, co-expression with their binding partners is often essential for proper folding, stability, and function. For GPVI, it is known to be co-expressed with the Fc receptor gamma-chain (FcRγ).[19]
-
Strategy: Use an expression vector that allows for the simultaneous expression of both polypeptide chains (e.g., a bicistronic vector or two separate vectors). The presence of the binding partner during synthesis can stabilize the protein and ensure its correct conformation.
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) for Buffer Screening
This protocol allows for the rapid screening of buffer conditions to find those that maximize the thermal stability of your protein.
Materials:
-
Purified recombinant protein (0.1 - 0.2 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument
-
Buffer screening panel (various pH, salts, and additives)
Methodology:
-
Prepare Master Mix: For each buffer condition, prepare a master mix containing the buffer and SYPRO Orange dye (diluted to a final concentration of 5x).
-
Add Protein: In each well of the 96-well plate, add 20 µL of the appropriate master mix. Then, add 5 µL of your protein solution.
-
Seal and Centrifuge: Seal the plate securely and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.
-
Set up qPCR Instrument:
-
Use a standard melt curve protocol.
-
Set the initial temperature to 25°C for 2 minutes.
-
Ramp the temperature from 25°C to 95°C in 0.5°C or 1.0°C increments.
-
Set a hold time of 1 minute at each increment to allow for equilibration before reading fluorescence.[15]
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting curve will show a transition from low to high fluorescence as the protein unfolds.
-
The midpoint of this transition is the melting temperature (Tₘ). A higher Tₘ indicates greater protein stability. The buffer condition that yields the highest Tₘ is considered optimal.
-
References
- 1. neb.com [neb.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Mechanistic Impact of N-Glycosylation on Stability, Pharmacokinetics, and Immunogenicity of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Glycosylation in Stability of Therapeutic Proteins – StabilityStudies.in [stabilitystudies.in]
- 8. Effects of glycosylation on the stability and flexibility of a metastable protein: the human serpin α1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. linseis.com [linseis.com]
- 10. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins | PLOS One [journals.plos.org]
- 11. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of stabilizing additives on the structure and hydration of proteins: a study involving monoclinic lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanotempertech.com [nanotempertech.com]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid assessment of protein structural stability and fold validation via NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 18. Fundamentals to function: Quantitative and scalable approaches for measuring protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Platelet glycoprotein VI-related clinical defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting GP1a-Based Assays
Welcome to the Technical Support Center for GP1a-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common experimental challenges, with a specific focus on mitigating high background.
Frequently Asked Questions (FAQs)
Q1: What is high background in a this compound-based assay and why is it a problem?
High background refers to a high signal detected in control wells where no analyte is present, or a generally elevated signal across the entire plate. This unwanted signal, often called "noise," can mask the specific signal from the interaction of interest, thereby reducing the sensitivity and accuracy of the assay.
Q2: What are the most common causes of high background in this compound-based assays?
The primary culprits for high background are generally related to non-specific binding of assay components to the plate surface. Key causes include:
-
Inadequate Blocking: Insufficient blocking of the microplate wells can leave sites available for antibodies or other proteins to bind non-specifically.
-
Suboptimal Antibody Concentrations: Using primary or secondary antibodies at concentrations that are too high can lead to increased non-specific binding.
-
Inefficient Washing: Inadequate washing steps may not effectively remove unbound reagents, leading to their retention and a subsequent high background signal.
-
Reagent and Sample Contamination: Contamination of buffers, reagents, or samples with interfering substances can contribute to background noise.
-
Incorrect Incubation Times and Temperatures: Deviations from the optimal incubation conditions can promote non-specific interactions.
Q3: How can I identify the source of high background in my assay?
To pinpoint the source of high background, it is advisable to run a set of control experiments. For instance:
-
A "no primary antibody" control can help determine if the secondary antibody is binding non-specifically.
-
A "no sample" control can indicate if any of the detection reagents are contributing to the background.
-
A "blank" well (containing only substrate) can reveal if the substrate itself is contaminated or unstable.
Q4: Can the sample matrix contribute to high background?
Yes, complex biological samples may contain endogenous factors that can interfere with the assay and increase background. If you are working with different sample types, such as plasma versus cell lysate, you may need to re-optimize your assay for each matrix.
Troubleshooting Guide: High Background
This guide provides a systematic approach to troubleshooting and resolving high background issues in your this compound-based assays.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).Try a different blocking agent (e.g., non-fat dry milk, casein, or a commercial blocking buffer).[1][2][3] |
| Antibody Concentration Too High | Perform an antibody titration (checkerboard assay) to determine the optimal concentration for both the primary and secondary antibodies.[4][5] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5).Increase the volume of wash buffer per well.Increase the soaking time for each wash step.Ensure the wash buffer contains an appropriate concentration of a non-ionic detergent (e.g., 0.05% Tween-20).[6][7] |
| Reagent or Sample Contamination | Use fresh, high-quality reagents and buffers.Ensure proper storage of all assay components.Filter samples if they contain particulate matter. |
| Incorrect Incubation Time/Temperature | Optimize incubation times and temperatures for each step of the assay. Longer incubations at lower temperatures can sometimes reduce non-specific binding.[6] |
| Substrate Issues | Read the plate immediately after adding the stop solution.Ensure the substrate has not degraded; it should be colorless before use. |
Quantitative Data Summary
The following table provides recommended starting concentrations and ranges for key components in a this compound-based assay. It is crucial to empirically determine the optimal conditions for your specific assay.
| Parameter | Component | Recommended Concentration Range | Notes |
| Blocking | Bovine Serum Albumin (BSA) | 1 - 5% (w/v)[1][2][3] | A commonly used protein-based blocker. |
| Non-Fat Dry Milk (NFDM) | 0.1 - 3% (w/v)[2][3] | Cost-effective, but may not be suitable for all assays, especially those involving biotin-avidin systems. | |
| Normal Serum | 1 - 10% (v/v)[8][9] | Can be very effective but may introduce cross-reactivity. | |
| Washing | Tween 20 | 0.01 - 0.1% (v/v)[7][8][10] | A non-ionic detergent that helps to reduce non-specific binding. |
| Antibodies | Capture/Primary Antibody | 0.5 - 5 µg/mL[4] | Optimal concentration should be determined by titration. |
| Detection Antibody | 1:1,000 - 1:25,000 dilution[4] | Optimal dilution should be determined by titration. |
Experimental Protocols
Protocol 1: Antibody Titration using a Checkerboard Assay
This protocol is designed to determine the optimal concentrations of both the capture (or primary) and detection (secondary) antibodies to maximize the signal-to-noise ratio.
-
Plate Coating: Coat a 96-well plate with your this compound antigen at a concentration known to be saturating.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Dilutions: Prepare a series of dilutions of your primary antibody in a suitable diluent buffer. Add these dilutions to the rows of the plate.
-
Secondary Antibody Dilutions: Prepare a series of dilutions of your enzyme-conjugated secondary antibody. Add these dilutions to the columns of the plate.
-
Incubation: Incubate the plate according to your standard protocol.
-
Washing: Wash the plate thoroughly between each step.
-
Substrate Addition and Signal Detection: Add the substrate and measure the signal.
-
Data Analysis: Analyze the data to identify the combination of primary and secondary antibody concentrations that provides the highest specific signal with the lowest background.
Protocol 2: General this compound-Based ELISA
This protocol provides a general workflow for a sandwich ELISA to detect this compound.
-
Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for this compound (e.g., 1-10 µg/mL in a suitable coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add 100 µL of your samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of a biotinylated detection antibody specific for a different epitope of this compound to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm.
Visualizations
Caption: this compound (Integrin α2β1) signaling pathway upon collagen binding.
Caption: Troubleshooting workflow for high background in this compound-based assays.
References
- 1. hiyka.com [hiyka.com]
- 2. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bosterbio.com [bosterbio.com]
- 6. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 7. biocompare.com [biocompare.com]
- 8. labcluster.com [labcluster.com]
- 9. corning.com [corning.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Statistical Analysis of GP1a Polymorphism Association Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on statistical analysis of GP1a polymorphism association studies.
Frequently Asked Questions (FAQs)
1. What are the most studied this compound polymorphisms and their clinical significance?
The most frequently investigated single nucleotide polymorphism (SNP) in the this compound gene (ITGA2) is the C807T (rs1126643) polymorphism. The T allele has been associated with a higher density of the this compound/IIa receptor on the platelet surface, potentially leading to increased platelet adhesion to collagen and a prothrombotic state.[1][2][3] Studies have explored its association with cardiovascular diseases, particularly myocardial infarction (MI) and ischemic stroke.[1][3][4] However, the results have been inconsistent, with some studies showing a significant association, especially in younger patients, while meta-analyses have suggested no significant overall risk.[1][5]
Another important polymorphism is the human platelet antigen (HPA-1) system, also known as the PlA1/A2 polymorphism, located in the gene for glycoprotein (B1211001) IIIa (GP3A). While not a this compound polymorphism, it is often studied in conjunction with this compound polymorphisms due to its role in platelet aggregation. The PlA2 allele has been linked to increased platelet reactivity.[2]
2. How do I choose an appropriate statistical model for my association study?
The choice of statistical model depends on the hypothesized mode of inheritance. Common genetic models include:
-
Additive model: Assumes a linear and uniform increase in risk with each copy of the risk allele.
-
Dominant model: Assumes that having one or more copies of the risk allele increases risk compared to having no copies.
-
Recessive model: Assumes that two copies of the risk allele are required to alter the risk.
The selection of the model should be justified based on prior biological knowledge or exploratory data analysis. Logistic regression is a commonly used statistical method to calculate odds ratios (ORs) and adjust for potential confounding factors.[4]
3. What are the key quality control (QC) steps I should perform before statistical analysis?
Rigorous quality control is essential for reliable results in genetic association studies. Key QC steps include:
-
Call Rate: Excluding samples and SNPs with a high percentage of missing genotypes.
-
Minor Allele Frequency (MAF): Excluding SNPs with a very low MAF, as association tests will have low statistical power.
-
Hardy-Weinberg Equilibrium (HWE): Checking for deviations from HWE in the control group, which could indicate genotyping errors or population stratification.
-
Sex Chromosome Checks: Verifying that the genetically determined sex matches the recorded sex.
-
Sample Relatedness: Identifying and removing closely related individuals to ensure independence of observations.
-
Population Stratification: Using methods like principal component analysis (PCA) to identify and correct for differences in ancestry between cases and controls.
4. How do I interpret ambiguous or inconclusive genotyping results?
Ambiguous genotyping results, often referred to as "variants of uncertain significance" (VUS), can arise when a DNA change is identified, but its functional and clinical relevance is unknown.[6][7][8][9] It is crucial not to misinterpret a VUS as a pathogenic variant.[9] When encountering a VUS, consider the following:
-
Review the raw data: Examine the clustering plots from your genotyping assay to assess the quality of the call.
-
Consult public databases: Check databases like dbSNP for information on the variant.
-
Family studies: If possible, genotyping family members can help determine if the variant segregates with the phenotype.
-
Functional studies: In some cases, in vitro or in vivo functional assays may be necessary to determine the impact of the variant.
-
Reporting: Clearly report the variant as a VUS in your analysis and publications.
5. What is the role of statistical power in my study design?
Statistical power is the probability of detecting a true association between a genetic variant and a disease.[10][11][12][13][14] Insufficient power can lead to false-negative results. Factors influencing statistical power include:
-
Sample size (larger samples have more power)[10][12][13][14]
-
Effect size of the genetic variant (larger effects are easier to detect)
-
Minor allele frequency (common variants are easier to study)
-
The statistical model used
-
The significance level (p-value threshold)
It is essential to perform a power calculation during the study design phase to ensure an adequate sample size to detect a clinically meaningful effect.[10][12][13][14]
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental and analytical phases of this compound polymorphism association studies.
Genotyping Assays (PCR-based)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No PCR amplification | - Poor DNA quality or quantity- PCR inhibitors in the DNA sample- Incorrect primer or probe design- Suboptimal PCR conditions | - Quantify and assess the purity of your DNA samples (A260/A280 ratio should be 1.8-2.0).[15]- Dilute the DNA sample to reduce inhibitor concentration.- Re-purify the DNA sample.- Verify primer and probe sequences and concentrations.- Optimize annealing temperature and extension time. |
| Weak or inconsistent amplification | - Low DNA concentration- Inefficient primers or probes- Pipetting errors | - Use a consistent and appropriate amount of DNA (typically 1-10 ng per reaction).- Redesign primers or probes if necessary.- Ensure accurate and consistent pipetting. |
| Trailing or diffuse clusters in allelic discrimination plot | - Variation in DNA quality or concentration across samples- Suboptimal PCR cycling conditions- Software autocalling issues | - Re-quantify and normalize DNA concentrations.- Optimize the number of PCR cycles.- Manually review and call genotypes if autocalling is unreliable.[16] Use specialized genotyping software for improved calling algorithms.[16] |
| More than three clusters observed | - Presence of another SNP under a primer or probe- Copy number variation (CNV) in the genomic region | - Check dbSNP for known SNPs in the primer/probe binding sites.- If a known SNP is present, you may need to redesign your assay.- Consider performing a copy number variation assay for the region of interest.[16] |
Platelet Function Assays (Flow Cytometry)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background fluorescence | - Platelet activation during blood collection or sample preparation- Non-specific antibody binding- Autofluorescence | - Use appropriate anticoagulant (e.g., sodium citrate) and handle samples gently.[17]- Minimize sample manipulation and processing time.[18]- Include an isotype control to assess non-specific binding.- Use a "dump channel" to exclude autofluorescent cells.[19] |
| Low signal for activation markers (e.g., P-selectin) | - Insufficient agonist concentration or incubation time- Poor antibody quality- Time delay between blood collection and analysis | - Optimize agonist concentration and incubation time.- Use a fresh, validated antibody.- Standardize the time between blood collection and antibody labeling.[17] |
| Presence of platelet aggregates | - In vitro platelet activation- Inadequate mixing with anticoagulant | - Ensure proper blood collection technique.- Gently invert tubes to mix with anticoagulant.- Use doublet discrimination to exclude aggregates from the analysis.[19] |
| Difficulty distinguishing platelets from cellular debris | - Presence of red blood cell fragments or other debris | - Use a platelet-specific marker (e.g., CD41 or CD42b) to gate on the platelet population.[18]- Consider using a nucleic acid dye to exclude cellular debris. |
Quantitative Data Summary
The following tables summarize quantitative data from association studies on the this compound C807T polymorphism and myocardial infarction (MI).
Table 1: Association of this compound C807T Polymorphism with Myocardial Infarction
| Study Population | Comparison | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| Male patients < 62 years | T allele carriers vs. CC genotype | 1.57 | - | 0.004 | [1] |
| Male patients < 49 years | T allele carriers vs. CC genotype | 2.61 | - | 0.009 | [1] |
| Patients with symptomatic coronary artery disease | Homozygous minor allele vs. major allele carriers (recessive model) | 1.95 | - | 0.011 | [4] |
| Patients with symptomatic coronary artery disease | Homozygous minor allele vs. major allele carriers (recessive model) - for MI | 2.11 | - | 0.028 | [4] |
| Korean population | No significant association | - | - | - | [5] |
Table 2: Recurrence of Acute Coronary Syndromes in T-allele Carriers vs. CC Homozygotes
| Follow-up Period | Relative Risk (RR) | 95% Confidence Interval (CI) | p-value | Reference |
| 6 months | 7.6 | 1.68 - 33.8 | 0.007 | [3] |
| 2 years | 2.4 | 1.19 - 4.83 | 0.014 | [3] |
| 5 years | 1.9 | 1.05 - 3.43 | 0.035 | [3] |
Experimental Protocols
Genotyping of this compound C807T Polymorphism by PCR-RFLP
This protocol describes a general workflow for genotyping the C807T polymorphism using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.
a. DNA Extraction:
-
Extract genomic DNA from whole blood using a commercially available kit according to the manufacturer's instructions.
-
Assess DNA quality and quantity using UV spectrophotometry. An A260/A280 ratio of 1.8-2.0 is considered pure.[15]
b. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers flanking the C807T SNP.
-
Example Primer Sequences:
-
Forward: 5'-CAG CCC ATT AAT AAA TGT CTC CTC-3'
-
Reverse: 5'-AGC ACC AAA ACT TAC CTT GCA TAT-3'[2]
-
-
Add template DNA to the master mix.
-
Perform PCR using an optimized cycling protocol. A touchdown PCR protocol can be effective.[20]
c. Restriction Enzyme Digestion:
-
Digest the PCR product with a restriction enzyme that specifically recognizes the sequence at the polymorphic site. For the C807T polymorphism, the enzyme TaqI can be used.
-
Incubate the reaction at the optimal temperature for the enzyme.
d. Gel Electrophoresis:
-
Separate the digested DNA fragments on an agarose (B213101) or polyacrylamide gel.
-
Visualize the DNA fragments using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) under UV light.
e. Interpretation of Results:
-
CC genotype: One larger, undigested fragment.
-
TT genotype: Two smaller, digested fragments.
-
CT genotype: Three fragments (one undigested and two digested).
Platelet Aggregation Assay using Collagen
This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) in response to collagen using light transmission aggregometry.
a. Sample Preparation:
-
Collect whole blood into tubes containing sodium citrate (B86180) as an anticoagulant.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).[21]
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
b. Assay Procedure:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a specific volume of pre-warmed PRP into a cuvette with a stir bar.
-
Add a known concentration of collagen (e.g., 2 µg/mL) to the PRP to induce aggregation.[22]
-
Record the change in light transmission over time as platelets aggregate.
c. Data Analysis:
-
The primary outcome is the maximum percentage of platelet aggregation.
-
Other parameters such as the slope of the aggregation curve and the lag time can also be measured.
Flow Cytometry Analysis of Platelet P-selectin Expression
This protocol describes the measurement of P-selectin (CD62P) on the platelet surface as a marker of platelet activation.
a. Blood Collection and Stimulation:
-
Collect whole blood into sodium citrate tubes.
-
For in vitro activation studies, add a platelet agonist (e.g., ADP or thrombin) and incubate. For baseline activation, no agonist is added.
b. Antibody Staining:
-
Add fluorochrome-conjugated monoclonal antibodies to whole blood.
-
A platelet-specific marker (e.g., anti-CD41-FITC).
-
An activation marker (e.g., anti-CD62P-PE).
-
-
Incubate in the dark at room temperature.
c. Sample Preparation and Acquisition:
-
Fix the sample with paraformaldehyde.
-
Dilute the sample with buffer.
-
Acquire the data on a flow cytometer.
d. Data Analysis:
-
Gate on the platelet population based on forward and side scatter and positive staining for the platelet-specific marker (CD41).
-
Quantify the percentage of platelets positive for P-selectin and the mean fluorescence intensity (MFI) of the P-selectin positive population.
Visualizations
This compound/IIa Signaling Pathway
Caption: this compound/IIa signaling cascade upon collagen binding.
Experimental Workflow for this compound Association Study
References
- 1. Association of the platelet glycoprotein Ia C807T gene polymorphism with nonfatal myocardial infarction in younger patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Glycoprotein Receptor Ia-C807T and IIIa-PlA1/PlA2 Genetic Polymorphisms Are Associated With Enhanced Platelet Function in Women With Recurrent Miscarriages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoprotein Ia C807T gene polymorphism and increased risk of recurrent acute coronary syndromes: a five year follow up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPla Polymorphisms Are Associated with Outcomes in Patients at High Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Association of the gene polymorphisms of platelet glycoprotein Ia and IIb/IIIa with myocardial infarction and extent of coronary artery disease in the Korean population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8.4 Interpreting Genetic Test Results – Precision Healthcare: Genomics-Informed Nursing [ecampusontario.pressbooks.pub]
- 7. What do the results of genetic tests mean?: MedlinePlus Genetics [medlineplus.gov]
- 8. A Modern Dilemma: How Experts Grapple with Ambiguous Genetic Test Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genome.gov [genome.gov]
- 10. Sample Size and Statistical Power Calculation in Genetic Association Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical Power of Model Selection Strategies for Genome-Wide Association Studies | PLOS Genetics [journals.plos.org]
- 12. Sample size and statistical power calculation in genetic association studies. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. researchgate.net [researchgate.net]
- 14. Sample size and statistical power calculation in genetic association studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SNP Not Amplifying | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. SNP Genotyping Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mmrrc.ucdavis.edu [mmrrc.ucdavis.edu]
- 21. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Transfection Efficiency for GP1a Constructs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor transfection efficiency of Glycoprotein VI (GP1a) constructs.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low transfection efficiency with my this compound construct?
A1: Low transfection efficiency for this compound constructs can stem from several factors. As a large transmembrane protein, its expression can be challenging for host cells. Common issues include:
-
Suboptimal Transfection Method: Not all transfection methods are equally effective for large plasmids or for specific cell types.
-
Poor Plasmid DNA Quality: The purity, concentration, and integrity of your this compound plasmid are critical for successful transfection.[1] Contaminants like endotoxins can significantly reduce efficiency.
-
Cell Health and Confluency: Unhealthy or improperly seeded cells are less receptive to transfection.[2] Optimal confluency at the time of transfection is crucial.
-
Incorrect DNA-to-Reagent Ratio: The ratio of plasmid DNA to transfection reagent needs to be optimized for your specific cell line and construct.
-
Inherent Properties of this compound: The complex structure and membrane-spanning domains of this compound can lead to misfolding, aggregation, and cellular toxicity, ultimately affecting expression levels.[3]
Q2: Which cell lines are recommended for expressing this compound constructs?
A2: The choice of cell line is critical for successful this compound expression. Commonly used cell lines include:
-
HEK293 and its derivatives (e.g., HEK293T): These cells are widely used due to their high transfection efficiency and robust protein expression machinery.[4][5] They are a good starting point for transient expression.
-
K562 and MEG-01 cells: These are human hematopoietic cell lines with megakaryocytic features, making them more physiologically relevant for studying platelet glycoproteins like this compound. However, they can be more challenging to transfect than HEK293 cells.[6]
-
CHO cells: Chinese Hamster Ovary cells are another option, particularly for stable cell line generation, though they may require more optimization for transient expression of large membrane proteins.[7]
Q3: Should I use transient or stable transfection for my this compound experiments?
A3: The choice between transient and stable transfection depends on your experimental goals.
-
Transient Transfection: Ideal for short-term studies, such as initial protein expression checks, functional assays, and screening different this compound constructs. Expression is temporary, typically lasting 24-96 hours.
-
Stable Transfection: Necessary for long-term experiments, such as establishing a cell line that continuously expresses this compound for drug screening or detailed signaling studies. This process involves integrating the this compound gene into the host cell's genome and requires selection with an antibiotic.[8]
Q4: How can I improve the quality of my this compound plasmid DNA?
A4: High-quality plasmid DNA is paramount for successful transfection. Here are some tips:
-
Use Endotoxin-Free Plasmid Purification Kits: Endotoxins, which are components of the bacterial cell wall, are potent inhibitors of transfection and can induce cellular toxicity.
-
Verify Plasmid Integrity: Run your purified plasmid on an agarose (B213101) gel to check for nicked or degraded DNA. The majority of your plasmid should be in the supercoiled form.
-
Confirm Plasmid Concentration and Purity: Use a spectrophotometer to measure the A260/A280 ratio, which should be between 1.8 and 2.0. An A260/A230 ratio above 2.0 is also desirable, indicating low salt and organic solvent contamination.
-
Sequence Verification: Ensure the coding sequence of your this compound construct is correct and in-frame with any tags.[1]
Troubleshooting Guides
Issue 1: Low or No this compound Expression Detected by Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inefficient Transfection | 1. Optimize Transfection Protocol: Systematically vary the DNA:reagent ratio, cell density at the time of transfection, and incubation times. 2. Try a Different Transfection Method: If lipid-based methods fail, consider electroporation or lentiviral transduction. 3. Confirm Transfection Efficiency: Use a reporter plasmid (e.g., expressing GFP) alongside your this compound construct to assess the delivery efficiency into your cells. |
| Poor Protein Expression or Degradation | 1. Codon Optimization: Ensure the codon usage of your this compound construct is optimized for mammalian expression. 2. Promoter Choice: Use a strong constitutive promoter like CMV or EF1α. 3. Include Protease Inhibitors: Add protease inhibitor cocktails to your cell lysis buffer to prevent protein degradation. 4. Lower Incubation Temperature: After transfection, incubating cells at a lower temperature (e.g., 30°C) can sometimes improve the folding and stability of complex proteins.[1] |
| Ineffective Western Blotting | 1. Antibody Validation: Confirm that your primary anti-GP1a antibody is validated for Western blotting and recognizes the correct protein size. 2. Positive Control: Include a positive control, such as a lysate from a cell line known to endogenously express this compound or a purified this compound protein. 3. Optimize Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration. 4. Transfer Efficiency: Check your protein transfer from the gel to the membrane using a Ponceau S stain. |
Issue 2: Low Percentage of this compound-Positive Cells by Flow Cytometry
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Transfection Efficiency | 1. Optimize Transfection Parameters: As with Western blotting, optimize your transfection protocol. 2. Consider Lentiviral Transduction: For hard-to-transfect cells, lentiviral vectors can achieve higher and more stable expression. |
| This compound is Not at the Cell Surface | 1. Intracellular Staining: Perform intracellular staining to determine if this compound is being expressed but retained within the cell (e.g., in the endoplasmic reticulum or Golgi). 2. Check for Misfolding: Misfolded proteins are often retained intracellularly and degraded. Consider co-transfecting with molecular chaperones.[3] |
| Ineffective Flow Cytometry Staining | 1. Antibody Titration: Determine the optimal concentration of your fluorescently labeled anti-GP1a antibody. 2. Fc Receptor Blocking: Block Fc receptors on your cells to prevent non-specific antibody binding.[2] 3. Viability Dye: Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies. 4. Compensation: If using multiple fluorochromes, ensure proper compensation is set up to correct for spectral overlap. |
Experimental Protocols
Protocol 1: Lipid-Based Transient Transfection of this compound in HEK293T Cells
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound expression plasmid (endotoxin-free)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
DNA-Lipid Complex Formation:
-
In tube A, dilute 2.5 µg of the this compound plasmid DNA in 125 µL of Opti-MEM™.
-
In tube B, dilute 5 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™.
-
Add the diluted DNA from tube A to the diluted lipid in tube B. Mix gently by pipetting up and down.
-
Incubate the DNA-lipid complexes at room temperature for 15-20 minutes.
-
-
Transfection:
-
Add the 250 µL of DNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding with downstream analysis.
Protocol 2: Electroporation of this compound in K562 Cells
Materials:
-
K562 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound expression plasmid (endotoxin-free)
-
Electroporation buffer
-
Electroporation cuvettes (4 mm gap)
-
Electroporator
Procedure:
-
Cell Preparation:
-
Culture K562 cells to a density of 0.5-1 x 10^6 cells/mL.
-
Harvest the cells by centrifugation and wash once with sterile PBS.
-
Resuspend the cell pellet in electroporation buffer at a concentration of 10 x 10^6 cells/mL.
-
-
Electroporation:
-
In a sterile microcentrifuge tube, mix 100 µL of the cell suspension with 10-15 µg of the this compound plasmid DNA.
-
Transfer the cell-DNA mixture to a 4 mm electroporation cuvette.
-
Electroporate the cells using optimized square-wave pulse parameters (e.g., 250 V, 950 µF). These parameters may need to be optimized for your specific electroporator and cell line.[9][10]
-
-
Recovery and Plating:
-
Immediately after electroporation, add 1 mL of pre-warmed complete growth medium to the cuvette.
-
Gently transfer the cells to a well of a 6-well plate containing 2 mL of complete growth medium.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before analysis.
Protocol 3: Lentiviral Transduction for Stable this compound Expression
This protocol involves the production of lentiviral particles and should be performed in a BSL-2 facility with appropriate safety precautions.
Part 1: Lentivirus Production in HEK293T cells
-
Co-transfect HEK293T cells with your this compound lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Harvest the lentivirus-containing supernatant 48 and 72 hours post-transfection.
-
Pool the supernatants and filter through a 0.45 µm filter to remove cellular debris.
-
(Optional) Concentrate the viral particles by ultracentrifugation.
Part 2: Transduction of Target Cells
-
Seed your target cells (e.g., K562) at an appropriate density.
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOIs) in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.[8]
-
Incubate the cells with the virus for 24 hours.
-
Replace the virus-containing medium with fresh complete growth medium.
-
After 48-72 hours, begin selection with the appropriate antibiotic (e.g., puromycin) if your lentiviral vector contains a resistance marker.
-
Expand the antibiotic-resistant cells to generate a stable this compound-expressing cell line.
Protocol 4: Western Blot Analysis of this compound Expression
-
Cell Lysis: Lyse transfected cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 5: Flow Cytometry for Cell Surface this compound Expression
-
Cell Preparation: Harvest transfected cells and wash with FACS buffer (PBS with 2% FBS).
-
Fc Blocking: Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.[2][11][12]
-
Primary Antibody Staining: Incubate cells with a fluorescently conjugated primary antibody against this compound for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Include appropriate controls (unstained cells, isotype control).
Data Presentation
Table 1: Comparison of Transfection Methods for this compound Constructs
| Method | Cell Type | Typical Transfection Efficiency | Pros | Cons |
| Lipid-Based | HEK293T | 40-80% | Easy to use, high throughput | Lower efficiency in some cell types, potential for cytotoxicity |
| K562 | 10-30% | |||
| Electroporation | HEK293T | 60-90% | High efficiency, suitable for various cell types | Requires specialized equipment, can cause significant cell death |
| K562 | 40-70% | |||
| Lentiviral Transduction | HEK293T | >90% | Very high efficiency, enables stable expression | More complex and time-consuming, requires BSL-2 facility |
| K562 | >80% |
Note: Efficiencies are approximate and can vary significantly depending on the specific construct, cell passage number, and optimization of the protocol.
Mandatory Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. Cell Surface Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 4. researchgate.net [researchgate.net]
- 5. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient gene expression in megakaryocytic cell line using nucleofection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting Transiently Expressed Protein Yields: Comparison of Transfection Methods in CHO and HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cd-genomics.com [cd-genomics.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biocompare.com [biocompare.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
Validation & Comparative
Validating GP1a as a Therapeutic Target for Anti-Thrombotic Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective anti-thrombotic therapies is a critical endeavor in cardiovascular medicine. Pathological thrombus formation in arteries, a primary cause of myocardial infarction and ischemic stroke, is heavily dependent on platelet activation and aggregation. A key initiator of this process, particularly under the high shear stress conditions found in stenotic arteries, is the interaction between platelet glycoprotein (B1211001) Ibα (GP1a), part of the GPIb-IX-V complex, and von Willebrand factor (vWF) on the exposed subendothelium. This guide provides a comprehensive comparison of this compound as a therapeutic target against other established and emerging anti-platelet strategies, supported by experimental data and detailed protocols.
The Central Role of this compound in Arterial Thrombosis
This compound is the primary ligand-binding subunit of the platelet GPIb-IX-V receptor complex. Its interaction with vWF is the crucial first step in hemostasis and thrombosis, mediating the initial tethering and adhesion of platelets to sites of vascular injury.[1] This interaction is particularly critical under high arterial shear stress, making this compound an attractive target for preventing arterial thrombosis while potentially preserving normal hemostasis, which occurs under lower shear conditions.[2]
This compound Signaling Pathway
Upon binding of vWF to the this compound receptor, a signaling cascade is initiated within the platelet. This leads to platelet activation, conformational change of integrins (like GPIIb/IIIa), granule secretion, and ultimately, the formation of a stable platelet plug. Blocking this initial step offers a promising strategy to prevent the entire downstream cascade of thrombus formation.
Comparison of Anti-Thrombotic Targets
While this compound presents a promising target, several other pathways are currently exploited by anti-platelet drugs. The following table compares this compound with major alternative targets.
| Target | Mechanism of Action | Drug Examples (Inhibitors) | Efficacy Highlights | Bleeding Risk Profile | Development Stage |
| This compound (GPIbα) | Inhibits initial platelet tethering and adhesion by blocking vWF binding. | Anfibatide, GPG-290, h6B4-Fab, Caplacizumab (targets vWF-A1)[3] | Potent inhibition of thrombus formation at high shear.[4] GPG-290 and h6B4-Fab show significant reduction of thrombosis in animal models without prolonging bleeding time.[3][5] | Potentially lower than GPIIb/IIIa inhibitors as it targets the initial adhesion step, which is more critical in pathological high-shear thrombosis than in systemic hemostasis.[5] | Preclinical to Phase II/III clinical trials; Caplacizumab approved for aTTP.[6] |
| COX-1 | Irreversibly inhibits cyclooxygenase-1, preventing thromboxane (B8750289) A2 (TXA2) synthesis, a potent platelet agonist. | Aspirin (B1665792) | Reduces risk of a first myocardial infarction. Standard of care for secondary prevention. | Low-dose aspirin (<100mg) has the lowest bleeding risk among antiplatelet agents. High-dose (>100mg) is associated with an increased risk of intracranial and GI bleeding.[4] | Widely available, established therapy. |
| P2Y12 Receptor | Blocks the binding of ADP to its receptor on platelets, inhibiting a key pathway of platelet activation and amplification. | Clopidogrel, Prasugrel (B1678051), Ticagrelor | More potent platelet inhibition than aspirin. Dual antiplatelet therapy (DAPT) with aspirin is standard after coronary stenting. | Higher than aspirin monotherapy. Ticagrelor and prasugrel show a greater bleeding hazard ratio compared to clopidogrel.[7][8] | Widely available, established therapy. |
| GP IIb/IIIa | Blocks the final common pathway of platelet aggregation by preventing fibrinogen from binding to the activated GPIIb/IIIa receptor.[9] | Abciximab, Eptifibatide, Tirofiban | Highly potent inhibitors of platelet aggregation, used intravenously in high-risk acute coronary syndromes (ACS) and percutaneous coronary interventions (PCI).[9] | Highest bleeding risk among antiplatelet agents due to potent, broad inhibition of aggregation.[10] | Established for acute, hospital-based use. |
| PAR-1 | Antagonizes the Protease-Activated Receptor-1, preventing thrombin-mediated platelet activation. | Vorapaxar, Atopaxar | Effective in secondary prevention of thrombotic events in patients with a history of myocardial infarction or peripheral artery disease. | Increased risk of bleeding, including intracranial hemorrhage, which limits its use. | Vorapaxar is approved but used in a limited patient population. |
| GPVI | Blocks the primary signaling receptor for collagen on platelets. | Glenzocimab, Revacept | Shows promising antithrombotic properties in vitro and in clinical trials, potentially with a favorable bleeding profile.[11] | Appears to have a minor role in hemostasis, suggesting a potentially lower bleeding risk. | Phase II clinical trials completed for stroke. |
Experimental Data: Performance of this compound Inhibitors
Quantitative data from preclinical and clinical studies highlight the potential of targeting the this compound-vWF axis.
| Inhibitor | Target | Assay / Model | Key Result (IC50 / Efficacy) | Source |
| ALX-0081 (Caplacizumab) | vWF-A1 Domain | Ristocetin-induced platelet aggregation | IC50: 0.26 nM | [7] |
| h6B4-Fab | This compound | Baboon model of arterial thrombosis (Cyclic Flow Reductions - CFRs) | 0.5 mg/kg: 80% reduction in CFRs1.5-2.5 mg/kg: Complete inhibition of CFRs | [1][5] |
| GPG-290 | This compound | Canine model of coronary thrombosis (CFRs) | 50-100 µg/kg: 100% abolition of CFRs | [3] |
| Anfibatide | This compound | Phase Ib/IIa trial in NSTEMI patients undergoing PCI | Dose-dependent inhibition of ex vivo platelet aggregation. Safe without increased bleeding risk. | [6] |
| Eptifibatide | GP IIb/IIIa | ADP-induced platelet aggregation (in vitro) | IC50: 0.11 - 0.22 µg/mL | [10] |
| Abciximab | GP IIb/IIIa | ADP-induced platelet aggregation (in vitro) | IC50: 1.25 - 2.3 µg/mL | [10] |
Experimental Protocols
Validating anti-thrombotic targets requires robust and standardized experimental procedures. Light Transmission Aggregometry (LTA) is a gold-standard method for assessing platelet function ex vivo.
Protocol: Light Transmission Aggregometry (LTA)
Objective: To measure the ability of a test compound to inhibit platelet aggregation in response to various agonists.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (typically 3.2% or 3.8% sodium citrate). The first few milliliters are discarded to avoid activation from the venipuncture.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature. The supernatant, rich in platelets, is carefully collected as PRP.
-
Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet all cellular components. The supernatant is collected as PPP, which serves as the 100% aggregation (0% light transmission) reference.
-
Assay Procedure:
-
The aggregometer is blanked using PPP.
-
Aliquots of PRP are placed in cuvettes with a stir bar and incubated at 37°C.
-
The test inhibitor (at various concentrations) or vehicle control is added to the PRP and incubated for a specified time.
-
A platelet agonist (e.g., ADP, collagen, ristocetin, thrombin) is added to initiate aggregation.
-
Light transmission through the PRP sample is recorded over time (typically 5-10 minutes). As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
-
Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. Dose-response curves are generated to determine the IC50 value (the concentration of inhibitor required to reduce the maximal aggregation by 50%).
Conclusion
Validating this compound as a therapeutic target for anti-thrombotic drugs reveals a compelling case for its development. Its specific role in initiating thrombosis under high-shear conditions suggests a potentially wider therapeutic window compared to agents that block the final common pathway of aggregation, such as GPIIb/IIIa inhibitors. Preclinical and early clinical data for this compound-vWF axis inhibitors demonstrate potent anti-thrombotic efficacy, in some cases without a significant increase in bleeding time. While established therapies targeting COX-1 and P2Y12 receptors form the cornerstone of current anti-platelet treatment, the development of this compound inhibitors offers a promising new strategy, particularly for high-risk arterial thrombotic events. Further clinical investigation is warranted to fully establish the safety and efficacy profile of this targeted approach in broad patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assessment and phase I randomized clinical trial of anfibatide a snake venom derived anti-thrombotic agent targeting human platelet GPIbα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The von Willebrand factor antagonist (GPG-290) prevents coronary thrombosis without prolongation of bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anfibatide, a novel GPIb complex antagonist, inhibits platelet adhesion and thrombus formation in vitro and in vivo in murine models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The humanized anti-glycoprotein Ib monoclonal antibody h6B4-Fab is a potent and safe antithrombotic in a high shear arterial thrombosis model in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel antibody against GPIbα inhibits platelet function and thrombosis without increasing bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antithrombotic drug candidate ALX-0081 shows superior preclinical efficacy and safety compared with currently marketed antiplatelet drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting von Willebrand factor and platelet glycoprotein Ib receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Platelet Collagen Receptors: GPIa vs. GPVI
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of hemostasis and thrombosis, the interaction between platelets and exposed collagen at sites of vascular injury is a critical initiating event. Two key platelet receptors, Glycoprotein (B1211001) Ia (GPIa), as part of the integrin α2β1, and Glycoprotein VI (GPVI), play pivotal but distinct roles in this process. Understanding the nuanced differences in their collagen-binding mechanisms and subsequent signaling is paramount for the development of novel antiplatelet therapies with improved efficacy and safety profiles. This guide provides an objective comparison of GPIa and GPVI, supported by experimental data and detailed methodologies.
At a Glance: Key Differences Between GPIa and GPVI
| Feature | Glycoprotein Ia (GPIa/IIa; Integrin α2β1) | Glycoprotein VI (GPVI) |
| Primary Role | Firm adhesion and spreading of platelets on collagen.[1][2] | Initial signaling and activation of platelets upon collagen binding.[2][3] |
| Receptor Type | Integrin | Immunoglobulin superfamily |
| Signaling Mechanism | "Outside-in" and "inside-out" signaling, leading to cytoskeletal reorganization and stable adhesion. | ITAM-based signaling cascade, leading to platelet activation, granule release, and thromboxane (B8750289) A2 generation.[4][5] |
| Binding Affinity (Kd) | Lower affinity, with multiple binding sites on collagen.[5] | Higher affinity, particularly for fibrillar collagen; binding is enhanced by receptor dimerization.[6] |
| Collagen Specificity | Binds to a wide range of collagen types (I-VIII).[7] | Preferentially binds to fibrillar collagens (types I and III).[8][9][10] |
| Clinical Significance | Polymorphisms are associated with thrombotic disease risk.[11] | Deficiency leads to a mild bleeding diathesis and impaired thrombus formation.[3] |
Quantitative Comparison of Collagen Binding Affinity
The binding affinities of GPIa and GPVI for collagen have been determined using various experimental techniques, most notably Surface Plasmon Resonance (SPR). These studies reveal significant differences in their binding kinetics.
| Receptor | Ligand | Dissociation Constant (Kd) | Experimental Method | Reference |
| Integrin α2β1 (recombinant A-domain) | Type I Collagen | ~10 µM | Surface Plasmon Resonance | [5] |
| GPVI-Fc (dimeric) | Immobilized Collagen | 0.576 µM | Surface Plasmon Resonance | [6] |
Note: Binding affinities can vary depending on the specific collagen preparation (e.g., fibrillar vs. soluble) and the experimental conditions.
Signaling Pathways: A Tale of Two Receptors
The signaling cascades initiated by GPIa and GPVI are fundamentally different, reflecting their distinct roles in platelet-collagen interactions.
GPVI Signaling Pathway
GPVI is the primary signaling receptor that initiates platelet activation. Upon binding to collagen, GPVI clustering leads to the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases. This triggers a downstream signaling cascade involving Syk, LAT, and PLCγ2, ultimately leading to an increase in intracellular calcium, granule secretion, and the activation of other platelet receptors, including integrins.[3][4][5]
Caption: GPVI signaling cascade upon collagen binding.
GPIa (Integrin α2β1) Signaling Pathway
Integrin α2β1 functions as an adhesion receptor, and its signaling is characterized by both "inside-out" and "outside-in" pathways. "Inside-out" signaling, often initiated by GPVI activation, increases the affinity of α2β1 for collagen.[3] Upon binding to collagen, "outside-in" signaling through α2β1 promotes firm adhesion, platelet spreading, and cytoskeletal reorganization. This signaling involves the activation of focal adhesion kinases (FAK) and other downstream effectors.[12]
Caption: GPIa (α2β1) inside-out and outside-in signaling.
Experimental Protocols
A variety of in vitro assays are employed to dissect the roles of GPIa and GPVI in platelet-collagen interactions.
Platelet Aggregation Assay
This assay measures the ability of platelets in plasma to aggregate in response to an agonist, such as collagen.
Principle: Platelet aggregation is monitored by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) using an aggregometer. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmission.[13][14][15][16]
Protocol:
-
Blood Collection: Draw whole blood into tubes containing 3.2% or 3.8% sodium citrate.[13][15][17]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[13][17]
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.[13][17]
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add a standardized volume of PRP to a cuvette with a magnetic stir bar.
-
Add a known concentration of collagen (e.g., 1-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission over time.
-
To differentiate the roles of GPIa and GPVI, specific blocking antibodies or platelets from genetically deficient individuals can be used.
Flow Cytometry
Flow cytometry is a powerful technique for quantifying the surface expression of GPIa and GPVI on individual platelets and assessing platelet activation.
Principle: Fluorescently labeled antibodies specific for GPIa, GPVI, or activation markers (e.g., P-selectin) are used to label platelets. The fluorescence intensity of individual platelets is then measured as they pass through a laser beam in a flow cytometer.[18][19][20][21]
Protocol:
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., ACD or sodium citrate).
-
Platelet Staining:
-
Dilute whole blood with a suitable buffer (e.g., PBS).
-
Add fluorochrome-conjugated monoclonal antibodies specific for GPIa (e.g., anti-CD49b) and GPVI. To assess activation, include antibodies against activation markers like P-selectin (CD62P).
-
Incubate in the dark at room temperature for 15-20 minutes.
-
-
Fixation (Optional): Fix the samples with paraformaldehyde to stabilize the staining.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for GPIa and GPVI to determine their relative expression levels. The percentage of platelets positive for activation markers can also be determined.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between purified receptors and collagen in real-time.[22][23]
Principle: One molecule (the ligand, e.g., collagen) is immobilized on a sensor chip. The other molecule (the analyte, e.g., purified GPIa or GPVI) is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., CM5 chip) using a mixture of EDC and NHS.
-
Inject a solution of purified collagen to covalently couple it to the sensor surface.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the purified receptor (GPIa or GPVI).
-
Inject the analyte solutions over the immobilized collagen surface at a constant flow rate.
-
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Conclusion
GPIa and GPVI are both essential for the intricate process of platelet-collagen interaction, yet they perform distinct and complementary functions. GPVI acts as the primary signaling receptor, initiating a cascade of events that lead to platelet activation. In contrast, GPIa, as part of the α2β1 integrin, is crucial for establishing firm adhesion and spreading of platelets on the collagen matrix, a process that is enhanced by prior GPVI-mediated activation. A thorough understanding of their individual and synergistic roles, facilitated by the experimental approaches outlined in this guide, is critical for the rational design of next-generation antithrombotic agents that can effectively prevent thrombosis while minimizing bleeding risks.
References
- 1. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. path.ox.ac.uk [path.ox.ac.uk]
- 3. Collagen binding induces changes in its platelet integrin receptor alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple binding sites in collagen type I for the integrins alpha1beta1 and alpha2beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of the interaction of platelet collagen receptor glycoprotein VI (GPVI) with collagen. A dimeric form of GPVI, but not the monomeric form, shows affinity to fibrous collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Analysis of the Interaction of Platelet Collagen Receptor Glycoprotein VI (GPVI) with Collagen | Semantic Scholar [semanticscholar.org]
- 8. helena.com [helena.com]
- 9. Collagen-type specificity of glycoprotein VI as a determinant of platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. sketchviz.com [sketchviz.com]
- 14. medium.com [medium.com]
- 15. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
- 16. Establishment of a flow cytometric assay for determination of human platelet glycoprotein VI based on a mouse polyclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GPVI expression is linked to platelet size, age, and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow Cytometry Protocols for Assessment of Platelet Function in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. graphviz.org [graphviz.org]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. affiniteinstruments.com [affiniteinstruments.com]
Unraveling the Nomenclature: A Comparative Guide to GP1a and Integrin α2β1
For researchers, scientists, and drug development professionals navigating the landscape of cell adhesion and signaling, precise molecular identification is paramount. A frequent point of ambiguity arises with the nomenclature of a key platelet and cell surface receptor: is it GP1a or integrin α2β1? This guide provides a comprehensive comparison, clarifying that these are indeed different names for the same crucial molecule, and delves into its structure, function, and associated experimental methodologies.
This compound and Integrin α2β1: Two Names, One Entity
Historically, the molecule was identified in platelets and named Glycoprotein Ia (this compound). It exists as a complex with Glycoprotein IIa (GPIIa). Subsequent research revealed that this complex is a member of the integrin family of adhesion receptors. In the systematic integrin nomenclature, this compound is known as the integrin alpha 2 subunit (α2) and GPIIa is the integrin beta 1 subunit (β1). Therefore, the entire heterodimeric receptor complex is correctly referred to as integrin α2β1 . Other synonyms for this receptor that may be encountered in literature include VLA-2 and CD49b/CD29.
Structural Overview
Integrin α2β1 is a transmembrane heterodimer composed of an α2 subunit and a β1 subunit. Both subunits have a large extracellular domain, a single transmembrane helix, and a short cytoplasmic tail. The extracellular domain of the α2 subunit contains an inserted domain (I-domain) which is the primary binding site for its ligands. The overall structure of the integrin can exist in different conformations, which regulate its ligand-binding affinity.
Caption: Schematic of the integrin α2β1 heterodimer.
Functional Comparison: Ligand Binding
Integrin α2β1 is a primary receptor for collagens and also interacts with other extracellular matrix (ECM) components like laminin. Its binding affinity can be modulated by cellular signaling events, a process known as "inside-out" signaling.
Binding to Collagens
Integrin α2β1 plays a critical role in the adhesion of platelets and other cells to collagen, a key event in thrombosis and wound healing. It recognizes specific motifs within the collagen triple helix.
| Ligand | Dissociation Constant (Kd) | Experimental Method |
| Collagen Type I | ~10 µM | Surface Plasmon Resonance |
| Collagen Type IV | Binding observed, but Kd varies | Varies |
| Collagen-derived peptides (e.g., GFOGER) | High affinity | Cell Adhesion Assays |
Note: Binding affinities can vary depending on the experimental conditions and the conformational state of the integrin.
Binding to Laminin
Integrin α2β1 also functions as a receptor for laminin, particularly in endothelial cells, contributing to cell adhesion to the basement membrane. Quantitative data on this interaction is more varied in the literature.
| Ligand | Dissociation Constant (Kd) | Experimental Method |
| Laminin-1 | ~50 nM | Surface Plasmon Resonance |
Signaling Pathways
Upon ligand binding, integrin α2β1 clusters on the cell surface and initiates intracellular signaling cascades. This "outside-in" signaling regulates a multitude of cellular processes, including cell survival, proliferation, migration, and differentiation. Key signaling molecules activated downstream of integrin α2β1 include Focal Adhesion Kinase (FAK), Src family kinases, and Phosphoinositide 3-kinase (PI3K).
Caption: Simplified integrin α2β1 signaling pathway.
Experimental Protocols
Studying integrin α2β1 function requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with an integrin α2β1 ligand, such as collagen.
Caption: Workflow for a typical cell adhesion assay.
Detailed Methodology:
-
Plate Coating: Coat the wells of a 96-well plate with a solution of collagen type I (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Seeding: Harvest cells expressing integrin α2β1, resuspend them in serum-free media, and add a defined number of cells (e.g., 5 x 10^4) to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized.
-
Quantification: Fix the adherent cells with a solution like 4% paraformaldehyde. Stain the cells with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Flow Cytometry for Surface Expression
Flow cytometry is used to quantify the expression of integrin α2β1 on the cell surface.
Detailed Methodology:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Fc Receptor Blocking (Optional but Recommended): To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.
-
Primary Antibody Staining: Add a primary antibody specific for the integrin α2 subunit (or β1 subunit) to the cell suspension. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation to remove unbound primary antibody.
-
Secondary Antibody Staining (if using an unconjugated primary): If the primary antibody is not fluorescently labeled, resuspend the cells in a solution containing a fluorescently-conjugated secondary antibody that recognizes the primary antibody. Incubate for 30 minutes on ice in the dark.
-
Final Washes: Wash the cells twice with cold FACS buffer.
-
Data Acquisition: Resuspend the cells in FACS buffer and analyze them on a flow cytometer. A control sample stained with an isotype-matched control antibody should be included to determine background fluorescence.
Immunoprecipitation
Immunoprecipitation is used to isolate integrin α2β1 from a cell lysate to study its interactions with other proteins.
Detailed Methodology:
-
Cell Lysis: Lyse cells expressing integrin α2β1 in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing the Lysate: To reduce non-specific binding, incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific for the integrin α2 or β1 subunit to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the integrin subunits or potential interacting partners.
By understanding the unified identity of this compound and integrin α2β1 and employing these standardized experimental approaches, researchers can more effectively investigate the critical roles of this receptor in health and disease.
A Researcher's Guide to Assessing Cross-Reactivity of Commercial GP1a Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of commercially available antibodies targeting Glycoprotein 1a (GP1a), also known as integrin alpha 2 or CD49b. Given the critical role of this compound in cell adhesion, signaling, and thrombosis, selecting a highly specific antibody is paramount for reliable and reproducible experimental results. This guide outlines key considerations, experimental protocols, and data interpretation strategies to enable researchers to objectively compare the performance of different anti-GP1a antibodies.
Understanding Antibody Cross-Reactivity
Commercially Available Anti-Human this compound (Integrin α2/CD49b) Antibodies
A variety of monoclonal and polyclonal antibodies targeting human this compound are available from several commercial suppliers. The choice of antibody will depend on the specific application (e.g., Western blotting, flow cytometry, immunoprecipitation). Below is a summary of some commercially available antibodies. It is important to note that while manufacturers provide validation data for specific applications, independent verification of specificity and cross-reactivity in the context of your experimental system is highly recommended.
| Manufacturer | Product Name/Clone | Type | Host | Validated Applications | KO Validation |
| Abcam | Anti-Integrin alpha 2 antibody [EPR5788] | Monoclonal | Rabbit | Western Blot, IHC | Yes |
| Abcam | Anti-Integrin alpha 2 antibody [EPR17338] | Monoclonal | Rabbit | Western Blot, Flow Cytometry, IP, IHC, ICC/IF | Yes |
| Cell Signaling Tech. | Integrin α2 Antibody #88228 | Polyclonal | Rabbit | Western Blot | No |
| Merck Millipore | Anti-Integrin α2 Antibody (AB1936) | Polyclonal | Rabbit | ELISA, IF, IHC, IP, RIA, WB | No |
| Thermo Fisher (Invitrogen) | CD49b (Integrin alpha 2) Monoclonal Antibody (P1H5) | Monoclonal | Mouse | Flow Cytometry | No |
| Bio-Rad | Anti-Human CD49b Antibody, clone 16B4 | Monoclonal | Mouse | Flow Cytometry, IP | No |
Experimental Protocols for Assessing Cross-Reactivity
To thoroughly assess the cross-reactivity of a given this compound antibody, a combination of the following experimental approaches is recommended.
Western Blotting
Western blotting is a fundamental technique to assess antibody specificity by detecting the target protein based on its molecular weight.
Protocol:
-
Lysate Preparation: Prepare whole-cell lysates from a cell line known to express this compound (e.g., human platelets, HT1080 fibrosarcoma cells) and a negative control cell line with low or no expression. For a more robust validation, use lysates from cells where the ITGA2 gene (encoding this compound) has been knocked out (KO).[3]
-
SDS-PAGE: Separate 20-30 µg of protein lysate per lane on an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with the anti-GP1a antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically, starting with the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Interpretation:
-
A highly specific antibody will show a single band at the expected molecular weight of this compound (~150 kDa).
-
The presence of additional bands at different molecular weights suggests potential cross-reactivity.
-
The absence of a band in the KO lysate and its presence in the wild-type lysate is strong evidence of antibody specificity.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA can be used to quantify the cross-reactivity of an antibody with other related proteins.
Protocol:
-
Coating: Coat a 96-well microplate with a purified preparation of human this compound overnight at 4°C.
-
Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer.
-
Competition: In separate tubes, pre-incubate the anti-GP1a antibody with increasing concentrations of a potential cross-reactive protein (e.g., other integrin alpha subunits). As a positive control, pre-incubate the antibody with unlabeled this compound.
-
Incubation: Add the antibody-protein mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound antibodies.
-
Detection: Add an HRP-conjugated secondary antibody and incubate for 1 hour.
-
Substrate Addition: After another wash step, add a TMB substrate and stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Interpretation:
-
A decrease in signal in the presence of a competing protein indicates that the antibody binds to that protein, signifying cross-reactivity.
-
The degree of signal reduction can be used to quantify the extent of cross-reactivity.
Flow Cytometry
Flow cytometry is ideal for assessing antibodies that recognize cell surface epitopes and can reveal non-specific binding to different cell populations.
Protocol:
-
Cell Preparation: Prepare single-cell suspensions of a this compound-positive cell line and a negative control cell line.
-
Blocking: Block Fc receptors by incubating the cells with an Fc blocking reagent to prevent non-specific binding of the antibody.
-
Staining: Incubate the cells with the anti-GP1a antibody at a pre-determined optimal concentration for 30 minutes on ice, protected from light if using a fluorescently conjugated antibody.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).
-
Secondary Antibody Staining (if required): If the primary antibody is not conjugated, incubate with a fluorescently labeled secondary antibody.
-
Data Acquisition: Analyze the cells on a flow cytometer.
Data Interpretation:
-
A specific antibody will show a clear positive signal on the this compound-expressing cells and minimal to no signal on the negative control cells.
-
Staining of unexpected cell populations or high background fluorescence may indicate cross-reactivity.
This compound (Integrin α2β1) Signaling Pathway
This compound forms a heterodimer with integrin β1 to form the α2β1 integrin, a key receptor for collagen and other extracellular matrix (ECM) proteins. Upon ligand binding, α2β1 integrin clustering triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival.
Caption: this compound (integrin α2β1) signaling cascade upon collagen binding.
Conclusion
The selection of a highly specific and well-validated antibody is a cornerstone of robust and reproducible research. While manufacturers provide initial validation data, it is incumbent upon the researcher to perform independent assessments of antibody performance, particularly concerning cross-reactivity within their specific experimental context. By employing the systematic approach outlined in this guide, researchers can confidently select the most suitable anti-GP1a antibody for their studies, thereby enhancing the reliability and impact of their findings.
References
Ensuring the Reproducibility of Glycoprotein Ia (GP1a) Functional Assay Results: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of functional assays is paramount in research and drug development to ensure that findings are reliable and can be independently verified. Glycoprotein (B1211001) Ia (GP1a), a subunit of the integrin α2β1, is a critical receptor on platelets that mediates their adhesion to collagen, a key initiating event in thrombosis and hemostasis. Consequently, functional assays for this compound are essential tools for studying platelet function and for the development of antiplatelet therapies. This guide provides a comparative overview of common this compound functional assays, details factors that influence their reproducibility, and offers standardized protocols to mitigate variability.
Comparison of Common this compound Functional Assays
Several methods are available to assess this compound function, each with distinct principles, advantages, and limitations. The choice of assay often depends on the specific research question, required throughput, and available equipment. Light transmission aggregometry (LTA) is widely considered the gold standard for studying platelet function.[1][2] However, other techniques like flow cytometry and microfluidic-based assays offer unique advantages.[1][3]
| Assay Type | Principle | Common Endpoints | Throughput | Key Strengths | Common Sources of Variability |
| Light Transmission Aggregometry (LTA) | Measures the increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate in response to an agonist (e.g., collagen). | Maximum aggregation (%), aggregation slope. | Low to Medium | Gold standard, provides detailed aggregation kinetics.[1][2] | Donor variability, PRP preparation, pipetting errors, temperature fluctuations.[2][4] |
| Whole Blood Aggregometry | Measures the change in electrical impedance between two electrodes as platelets aggregate and adhere to them in a whole blood sample. | Change in impedance (Ohms). | Low to Medium | More physiological as it includes other blood cells, no need for PRP preparation.[1] | Hematocrit levels, platelet count, donor medication.[3][4] |
| Flow Cytometry | Quantifies the expression of activation markers (e.g., P-selectin) or the binding of labeled ligands to this compound on individual platelets. | Mean Fluorescence Intensity (MFI), percentage of positive cells. | High | Provides single-cell data, can assess multiple parameters simultaneously.[1][5] | Antibody staining variability, instrument settings, sample processing delays.[2] |
| Microfluidic Flow Assays | Whole blood is perfused over a collagen-coated surface in a microfluidic channel, mimicking physiological shear stress. Platelet adhesion and thrombus formation are visualized and quantified. | Surface coverage (%), thrombus volume, lag time.[3] | Low to Medium | Physiologically relevant shear conditions, requires small blood volume.[3] | Collagen coating consistency, anticoagulant used, VWF levels.[3] |
| Static Adhesion Assays | Platelets are allowed to adhere to collagen-coated surfaces (e.g., microplate wells) under static conditions. Adherent platelets are then quantified. | Absorbance, fluorescence, or cell count. | High | Simple, high-throughput screening compatible. | Washing steps, coating density, platelet activation state. |
The this compound Signaling Pathway
Upon vessel injury, exposed subendothelial collagen binds to this compound on the platelet surface. This interaction triggers a complex intracellular signaling cascade, leading to platelet activation, granule release, and conformational changes in other surface receptors like integrin αIIbβ3, ultimately promoting platelet aggregation.[6][7] Key signaling events include the activation of Src family kinases and subsequent downstream pathways involving phosphoinositide 3-kinase (PI3K).[7][8][9] Understanding this pathway is crucial for interpreting assay results and for identifying novel therapeutic targets.
References
- 1. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sources of Variability in Platelet Accumulation on Type 1 Fibrillar Collagen in Microfluidic Flow Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors that modulate platelet reactivity as measured by 5 assay platforms in 3429 individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Platelet function assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Concepts and Mechanisms of Platelet Activation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Function of Glycoprotein Ia in Non-Human Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the function of Glycoprotein Ia (GP1a), also known as integrin α2β1, in various non-human species. This compound is a critical platelet receptor responsible for adhesion to collagen, a key initiating event in hemostasis and thrombosis. Understanding its function across different animal models is crucial for preclinical research and the development of novel antiplatelet therapies.
Comparative Functional Analysis of this compound
The function of this compound in mediating platelet-collagen interactions exhibits notable similarities and differences across various non-human species commonly used in biomedical research. While its primary role as a collagen receptor is conserved, its relative importance compared to other collagen receptors, such as Glycoprotein VI (GPVI), can vary.
| Feature | Mouse | Rat | Dog |
| Primary Role | Supportive role in platelet adhesion to collagen; essential for interaction with soluble collagen.[1] | Involved in platelet adhesion and aggregation. | Contributes to platelet adhesion to the vessel wall.[2] |
| Interaction with Collagen | Delayed aggregation to fibrillar collagen and abolished aggregation to soluble collagen in this compound-deficient mice.[1] | Platelet membrane glycoproteins show differences in composition compared to humans, which may affect aggregation responses.[3] | Platelet surface receptors like αIIbß3, α5ß1, αVß3, and α6ß1 also contribute to adhesion.[2] |
| Relative Importance vs. GPVI | GPVI plays a more central role in initiating platelet activation on collagen.[4] | Not explicitly detailed in the provided results. | Not explicitly detailed in the provided results. |
| Hemostatic Effect of Deficiency | This compound-deficient mice do not exhibit significant bleeding anomalies, suggesting a supportive rather than essential role in hemostasis.[1] | Not available. | Not available. |
Key Experimental Protocols
Accurate assessment of this compound function relies on standardized experimental procedures. Below are detailed methodologies for two key assays used to investigate platelet-collagen interactions.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Collect whole blood from the animal species of interest into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The first few milliliters should be discarded to avoid activation due to venipuncture.[4]
-
PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Assay Procedure:
-
Pipette a defined volume of PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow the baseline to stabilize.
-
Add the collagen agonist at the desired concentration (e.g., 1-10 µg/mL).
-
Record the change in light transmission over time until a maximal aggregation response is observed.[5][6][7]
-
-
Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission relative to PPP.
Platelet Adhesion Assay under Shear Flow
This assay mimics the physiological conditions of blood flow to assess platelet adhesion to a collagen-coated surface.
Protocol:
-
Microfluidic Chamber Preparation:
-
Coat the microfluidic channels with a solution of type I collagen (e.g., 50-100 µg/mL) and incubate for 1 hour at room temperature.[1][8]
-
Wash the channels with phosphate-buffered saline (PBS) to remove unbound collagen.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
-
Blood Perfusion:
-
Perfuse whole blood, anticoagulated with a substance that does not interfere with platelet function (e.g., heparin or PPACK), through the collagen-coated channels at a defined shear rate (e.g., 1000-1500 s⁻¹).[9]
-
-
Visualization and Quantification:
-
Platelet adhesion and thrombus formation are visualized using microscopy (e.g., fluorescence microscopy if platelets are pre-labeled with a fluorescent dye).
-
The surface area covered by platelets is quantified using image analysis software.
-
Signaling Pathways and Visualizations
The interaction of this compound with collagen initiates a cascade of intracellular signaling events leading to platelet activation and aggregation.
This compound Signaling Pathway
Upon binding to collagen, this compound undergoes a conformational change that triggers inside-out signaling, leading to the activation of other platelet receptors, notably integrin αIIbβ3. This activation is crucial for firm platelet adhesion and aggregation. The signaling cascade involves the activation of tyrosine kinases, such as Syk and Fyn/Lyn, and downstream effectors like phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[10][11]
Caption: this compound signaling pathway in platelets.
Experimental Workflow for Platelet Adhesion Assay
The following diagram illustrates the key steps involved in performing a platelet adhesion assay under shear flow conditions.
Caption: Experimental workflow for platelet adhesion assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Platelet Function and Therapeutic Applications in Dogs: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the major membrane glycoproteins and proteins of human, rabbit and rat blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biodatacorp.com [biodatacorp.com]
- 8. Platelet Adhesion and Aggregation Under Flow using Microfluidic Flow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Gatekeeper: Alternative Approaches to Confirming GP1a's Crucial Role in Platelet Adhesion
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Glycoprotein Ia (GP1a), as part of the integrin α2β1 complex, is a critical receptor on the platelet surface that mediates the initial adhesion of platelets to exposed collagen at sites of vascular injury. This interaction is a pivotal event in hemostasis and thrombosis. Traditionally, the function of this compound has been investigated using blocking antibodies. However, to provide a more robust and multifaceted understanding of its role, a variety of alternative techniques have been developed. This guide offers a comparative overview of these alternative methodologies, presenting supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
Comparing the Alternatives: A Data-Driven Overview
To objectively assess the utility of different techniques, the following table summarizes quantitative data from studies employing genetic knockout models, pharmacological inhibition, and siRNA-mediated knockdown to investigate the role of this compound in platelet adhesion.
| Technique | Model System | Key Findings | Quantitative Data (Adhesion to Collagen) | Reference(s) |
| Genetic Knockout | Itga2 knockout mice | Delayed and reduced platelet aggregation in response to fibrillar collagen. Abolished aggregation to soluble collagen. Adhesion to fibrillar collagen is significantly reduced in the absence of GPVI signaling. | Aggregation to fibrillar collagen is delayed but not completely absent. Adhesion of α2-deficient platelets is abrogated in the presence of an anti-GPVI antibody.[1] | [1][2] |
| Pharmacological Inhibition | Human platelets treated with E7820 (an α2 integrin inhibitor) | Dose-dependent reduction in platelet integrin-α2 expression. | A 50 mg BID dose of E7820 resulted in a median 7.7% decrease in platelet integrin-α2 expression from baseline.[3][4] | [3][4][5] |
| siRNA-mediated Knockdown | Human Umbilical Vein Endothelial Cells (HUVECs) - Adaptable to megakaryocytic cell lines | Significant reduction in adhesion, spreading, and migration on collagen-coated surfaces. | siRNA knockdown of the α2-subunit reduces adhesion to almost baseline levels, similar to a triple knockdown of α1, α2, and α10 integrins.[6] | [6] |
In-Depth Methodologies: Experimental Protocols
Detailed and reproducible protocols are essential for the successful implementation of these alternative techniques. Below are methodologies for key experiments cited in this guide.
Genetic Knockout: Analysis of Platelet Adhesion in Itga2 Knockout Mice
This protocol describes the assessment of platelet adhesion from Itga2 knockout mice compared to wild-type littermates.
Materials:
-
Whole blood from wild-type and Itga2 knockout mice.
-
Collagen-coated microfluidic chambers.
-
Fluorescently labeled anti-CD41 antibody (to identify platelets).
-
Perfusion pump system.
-
Fluorescence microscope with a digital camera.
-
Image analysis software.
Protocol:
-
Blood Collection: Collect whole blood from anesthetized wild-type and Itga2 knockout mice via cardiac puncture into a syringe containing an appropriate anticoagulant (e.g., acid-citrate-dextrose).
-
Platelet Labeling: Incubate the whole blood with a fluorescently labeled anti-CD41 antibody for 15 minutes at room temperature to label platelets.
-
Perfusion Assay:
-
Assemble the collagen-coated microfluidic chamber on the microscope stage.
-
Perfuse the labeled whole blood through the chamber at a defined shear rate (e.g., 1000 s⁻¹) using a perfusion pump for a set duration (e.g., 5 minutes).
-
Wash the chamber with buffer to remove non-adherent cells.
-
-
Image Acquisition: Capture multiple images of adhered platelets at different positions within the chamber using the fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the percentage of the surface area covered by platelets or the number of adhered platelets per unit area. Compare the results between wild-type and Itga2 knockout mice.
Pharmacological Inhibition: In Vitro Platelet Adhesion Assay with an α2β1 Inhibitor
This protocol details how to assess the effect of a pharmacological inhibitor on platelet adhesion to a collagen-coated surface.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets.
-
Collagen-coated 96-well plates.
-
α2β1 integrin inhibitor (e.g., E7820) at various concentrations.
-
Platelet labeling dye (e.g., Calcein-AM).
-
Plate reader with fluorescence detection.
Protocol:
-
Platelet Preparation: Prepare PRP from human whole blood by centrifugation or isolate washed platelets.
-
Platelet Labeling: Incubate the platelets with Calcein-AM for 30 minutes at 37°C.
-
Inhibitor Treatment: Pre-incubate the labeled platelets with varying concentrations of the α2β1 inhibitor or vehicle control for 30 minutes at 37°C.
-
Adhesion Assay:
-
Add the inhibitor-treated platelets to the collagen-coated 96-well plate.
-
Incubate for 60 minutes at 37°C to allow for adhesion.
-
Gently wash the wells with buffer to remove non-adherent platelets.
-
-
Quantification: Measure the fluorescence of the adherent platelets in each well using a plate reader. Generate a dose-response curve to determine the IC50 of the inhibitor.
CRISPR-Cas9 Mediated Knockout of ITGA2 in a Megakaryocytic Cell Line
This protocol provides a general workflow for generating an ITGA2 knockout in a human megakaryocytic cell line (e.g., MEG-01) to study its role in adhesion.
Materials:
-
MEG-01 cells.
-
CRISPR-Cas9 plasmids targeting ITGA2.
-
Transfection reagent.
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells.
-
Collagen-coated plates for adhesion assays.
Protocol:
-
gRNA Design and Cloning: Design and clone two gRNAs targeting an early exon of the ITGA2 gene into a Cas9 expression vector.
-
Transfection: Transfect MEG-01 cells with the CRISPR-Cas9 plasmids using a suitable transfection reagent.
-
Selection of Edited Cells:
-
If the plasmid contains a fluorescent marker, use FACS to sort for transfected cells.
-
If the plasmid contains a resistance gene, use antibiotic selection.
-
-
Clonal Expansion: Plate the selected cells at a low density to obtain single-cell derived colonies.
-
Verification of Knockout:
-
Screen individual clones by PCR and Sanger sequencing to identify clones with frameshift mutations in ITGA2.
-
Confirm the absence of this compound protein expression by Western blot or flow cytometry.
-
-
Functional Adhesion Assay: Perform a static or flow-based adhesion assay on collagen-coated surfaces to compare the adhesion of knockout clones to wild-type MEG-01 cells.
Visualizing the Molecular Landscape and Experimental Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway in platelet adhesion.
Caption: Workflow for comparing alternative techniques.
By employing these alternative techniques, researchers can gain a more comprehensive and validated understanding of the multifaceted role of this compound in platelet adhesion, paving the way for the development of novel anti-thrombotic therapies.
References
- 1. Integrin alpha 2-deficient mice develop normally, are fertile, but display partially defective platelet interaction with collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of Itga2-Gp6-double collagen receptor deficient mice for bone marrow megakaryocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Platelet response to a small molecule inhibitor of α2β1 integrin is associated with ITGA2 C807T dimorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of inhibition and siRNA knockdown of collagen-binding integrins on human umbilical vein endothelial cell migration and tube formation - PMC [pmc.ncbi.nlm.nih.gov]
Clinical Validation of Glycoprotein Ia (GP1a) Polymorphisms as Thrombotic Risk Factors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical validation of Glycoprotein (B1211001) Ia (GP1a) polymorphisms, primarily the C807T single nucleotide polymorphism (SNP), as a risk factor for thrombotic diseases. The data and protocols presented are collated from multiple clinical studies to offer an objective overview for researchers in genetics, cardiology, and drug development.
Data Presentation: this compound C807T Polymorphism and Disease Risk
The this compound C807T polymorphism (also known as rs1126643 in the ITGA2 gene) has been investigated as a potential genetic risk factor for several thrombotic events, including myocardial infarction (MI) and ischemic stroke. The T allele is associated with a higher density of the this compound/IIa receptor on the platelet surface, which may lead to increased platelet adhesion to collagen and a prothrombotic state.[1][2] However, the clinical significance of this association appears to vary across different populations and age groups. Below is a summary of findings from various case-control studies.
| Study Focus & Population | Polymorphism | Comparison | Key Findings (Odds Ratio, 95% CI, p-value) | Citation |
| Myocardial Infarction | C807T | T allele carriers vs. CC genotype in patients <62 years | OR: 1.57, p = 0.004 | [1][2] |
| Myocardial Infarction | C807T | T allele carriers vs. CC genotype in patients <49 years | OR: 2.61, p = 0.009 | [1][2] |
| Premature Myocardial Infarction | C807T | T807 allele carriers vs. non-carriers in men <45 years | OR: 0.73, 95% CI: 0.47-1.12 (Not significant) | [3] |
| Ischemic Stroke | C807T | T allele vs. C allele in a Chinese population | OR: 1.226, 95% CI: 1.053–1.428 | [4] |
| Ischemic Stroke (Meta-analysis) | C807T | T allele vs. C allele (pooled data) | OR: 1.11, 95% CI: 0.827-1.499 (Not significant) | [5] |
| Ischemic Stroke (Meta-analysis) | C807T | Association in Asian populations | Significant association found | [6] |
| Ischemic Stroke (Meta-analysis) | C807T | Association in Caucasian populations | No statistical association observed | [6] |
Experimental Protocols
The primary method for identifying the this compound C807T polymorphism in the cited studies is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
Specimen Collection and DNA Extraction
Genomic DNA is typically extracted from peripheral blood leukocytes using standard protocols, such as commercially available DNA extraction kits.
PCR-RFLP Protocol for this compound C807T (rs1126643) Genotyping
This protocol is a synthesized example based on methodologies described in the literature.[3][7]
-
PCR Amplification:
-
Forward Primer: 5'-GTG TTT AAC TTG AAC ACA TAT-3'
-
Reverse Primer: 5'-ACC TTG CAT ATT GAA TTG CTT-3'
-
Reaction Mixture (20 µL total volume):
-
150 ng Genomic DNA
-
2 µL 10x PCR Buffer
-
1.75 mmol/L MgCl₂
-
0.15 mmol/L dNTPs
-
0.25 µmol/L of each primer
-
1 unit Taq Polymerase
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
-
-
-
Restriction Digestion:
-
The 115 bp PCR product is digested with the TaqI restriction enzyme. The C to T substitution at position 807 creates a recognition site for TaqI.
-
The digestion is typically carried out at 65°C for 12 hours.
-
-
Genotype Visualization:
-
The digested products are separated by electrophoresis on a 3% agarose (B213101) gel stained with ethidium (B1194527) bromide.
-
Genotype Interpretation:
-
TT Genotype: One band at 115 bp (no cutting site).
-
CC Genotype: Two bands (as the original 115 bp fragment is cut).
-
CT Genotype: Three bands (one uncut at 115 bp and two digested fragments).
-
-
Statistical Analysis
In the cited case-control studies, statistical analysis typically involves using logistic regression to calculate odds ratios (OR) and 95% confidence intervals (CI) to estimate the relative risk of disease associated with a particular genotype, often adjusting for other cardiovascular risk factors.[1][8]
Visualizations: Pathways and Workflows
This compound-Mediated Platelet Activation Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of collagen to the this compound/IIa receptor on platelets, leading to platelet activation and aggregation. The C807T polymorphism is thought to influence the density of this receptor, potentially modulating the strength of this signaling pathway.
Caption: this compound signaling cascade upon collagen binding.
Experimental Workflow for a Case-Control Genetic Association Study
This diagram outlines the typical workflow for a case-control study designed to investigate the association between a genetic polymorphism like this compound C807T and a specific disease.
Caption: Workflow of a case-control genetic study.
References
- 1. Designing candidate gene and genome-wide case-control association studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association between ITGA2 C807T polymorphism and gastric cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Association of the platelet glycoprotein Ia C807T gene polymorphism with nonfatal myocardial infarction in younger patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorphism in Integrin ITGA2 is Associated with Ischemic Stroke and Altered Serum Cholesterol in Chinese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic statistical analysis in genetic case-control studies - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of GP1a Inhibitors in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of Glycoprotein Ia (GP1a) inhibitors. This compound, also known as integrin α2β1, is a key platelet receptor for collagen, playing a crucial role in the initial stages of thrombus formation. Its inhibition presents a promising strategy for the development of novel antiplatelet therapies with a potentially wider therapeutic window than existing agents.
Currently, direct head-to-head preclinical studies comparing different this compound inhibitors are limited in publicly available literature. This guide, therefore, compiles and compares available preclinical data for two notable inhibitors: the small molecule TC-I-15 and the recombinant protein Saratin . The data is presented to facilitate a comparative understanding of their efficacy and safety profiles in preclinical models.
Comparative Efficacy and Safety of this compound Inhibitors
The following tables summarize the available quantitative data for TC-I-15 and Saratin from key preclinical assays, including in vitro inhibition of platelet function, in vivo antithrombotic efficacy, and assessment of bleeding risk.
Table 1: In Vitro Activity of this compound Inhibitors
| Inhibitor | Target | Assay | Key Findings |
| TC-I-15 | Integrin α2β1 | Cell Adhesion | IC50 of 12 nM for inhibiting α2β1-mediated adhesion.[1] |
| Saratin | Integrin α2β1 and von Willebrand Factor (vWF) | Platelet Adhesion to Collagen | Abrogated platelet adhesion to fibrillar and soluble collagen.[2][3] Specifically inhibited the binding of the α2 integrin subunit I domain to collagen.[2][3] |
Table 2: In Vivo Antithrombotic Efficacy of this compound Inhibitors
| Inhibitor | Animal Model | Thrombosis Model | Dosing | Efficacy |
| TC-I-15 (as compound 15) | Mouse | Ferric Chloride-induced Carotid Artery Thrombosis | Intravenous administration | Efficacious in preventing thrombus formation (specific quantitative data on percentage of inhibition not publicly available). |
| Saratin | Rat | Carotid Endarterectomy | Topical application (5.0 µg) | Significantly decreased platelet adhesion (67% reduction at 24 hours).[4][5] Significantly decreased luminal stenosis.[4][5] |
Table 3: Preclinical Safety Profile of this compound Inhibitors
| Inhibitor | Animal Model | Bleeding Assessment | Key Findings |
| TC-I-15 | Not specified in available literature | Not specified in available literature | Data on bleeding time not publicly available. |
| Saratin | Rat | Bleeding Time | Did not significantly increase bleeding times compared to control.[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound inhibitors and the experimental models used for their evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound inhibitors. Below are outlines of key experimental protocols used in the preclinical evaluation of these agents.
Collagen-Induced Platelet Aggregation Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation initiated by collagen.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy human donors or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and is used as a reference.
-
Incubation: PRP is incubated with varying concentrations of the this compound inhibitor or vehicle control for a specified period at 37°C.
-
Aggregation Measurement: The PRP samples are placed in an aggregometer. A baseline light transmission is established. Collagen is then added to induce platelet aggregation. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through. The change in light transmission is recorded over time.
-
Data Analysis: The extent of platelet aggregation is quantified, typically as the maximum percentage of aggregation or the area under the aggregation curve. IC50 values are calculated to determine the concentration of the inhibitor required to reduce collagen-induced platelet aggregation by 50%.
Ferric Chloride-Induced Carotid Artery Thrombosis Model
This in vivo model is widely used to evaluate the antithrombotic efficacy of a test compound in a living animal, typically a mouse or rat.
-
Animal Preparation: The animal is anesthetized, and the carotid artery is surgically exposed. A flow probe is placed around the artery to monitor blood flow continuously.
-
Inhibitor Administration: The this compound inhibitor or vehicle control is administered to the animal, typically via intravenous injection.
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the surface of the carotid artery for a short period. FeCl₃ induces oxidative injury to the vessel wall, exposing subendothelial collagen and initiating thrombus formation.
-
Monitoring: Blood flow is monitored until a stable occlusion occurs or for a predetermined observation period.
-
Data Analysis: The primary endpoint is typically the time to vessel occlusion. A significant prolongation of the time to occlusion in the inhibitor-treated group compared to the control group indicates antithrombotic efficacy. The incidence of occlusion and the thrombus weight (if the vessel segment is excised) can also be measured.
Tail Bleeding Time Assay
This in vivo assay assesses the potential bleeding risk associated with an antithrombotic agent.
-
Animal Preparation: The animal (typically a mouse) is anesthetized or placed in a restraining device.
-
Inhibitor Administration: The this compound inhibitor or vehicle control is administered.
-
Tail Transection: A small, standardized segment of the distal tail is amputated using a sharp blade.
-
Bleeding Measurement: The tail is immediately immersed in warm saline (37°C), and the time until the cessation of bleeding is recorded. Bleeding is considered to have stopped when there is no re-bleeding for a defined period (e.g., 30 seconds).
-
Data Analysis: The bleeding time in the inhibitor-treated group is compared to that of the vehicle-treated control group. A significant prolongation of bleeding time indicates an increased bleeding risk.
References
- 1. TC-I 15 | α2β1 integrin inhibitor | Probechem Biochemicals [probechem.com]
- 2. The leech product saratin is a potent inhibitor of platelet integrin alpha2beta1 and von Willebrand factor binding to collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The leech product saratin is a potent inhibitor of platelet integrin alpha2beta1 and von Willebrand factor binding to collagen. | Semantic Scholar [semanticscholar.org]
- 4. Saratin, an inhibitor of von Willebrand factor-dependent platelet adhesion, decreases platelet aggregation and intimal hyperplasia in a rat carotid endarterectomy model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saratin (an inhibitor of platelet-collagen interaction) decreases platelet aggregation and homocysteine-mediated postcarotid endarterectomy intimal hyperplasia in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to Validating Mouse Platelet Findings in Human Studies
For Researchers, Scientists, and Drug Development Professionals
Mouse models have been instrumental in advancing our understanding of platelet biology, hemostasis, and thrombosis.[1][2][3] Their genetic tractability and lower cost make them invaluable preclinical tools.[1][4] However, significant physiological and molecular differences exist between mouse and human platelets, necessitating careful validation of murine findings in a human context to ensure translational relevance.[1][4][5][6][7] This guide provides an objective comparison of key platelet characteristics, experimental protocols, and signaling pathways to aid researchers in navigating the complexities of interspecies translation.
Section 1: Core Physiological and Protein Expression Differences
While the fundamental roles of platelets are conserved, there are notable differences in their basic properties and the expression levels of key signaling proteins. Murine platelets are generally smaller and more numerous than their human counterparts.[2] Furthermore, systematic analyses of the platelet proteome and transcriptome have revealed significant variations in protein and mRNA expression levels.[5][6][7]
Comparative Analysis of Platelet Parameters and Protein Expression
The following table summarizes key quantitative differences in platelet physiology and the expression of selected signaling proteins. These differences can have profound functional implications. For instance, the higher expression of the ADP receptor P2Y12 in mouse platelets suggests a greater sensitivity to ADP-mediated activation.[5] Conversely, several proteins abundant in human platelets are absent or expressed at very low levels in mice, pointing to distinct regulatory mechanisms.[6][7]
| Parameter / Protein | Human Platelets | Mouse Platelets | Key Functional Implication |
| Physiology | |||
| Typical Count (per µl) | 150,000 - 450,000[8][9] | ~1,000,000[8][9] | Differences in cell numbers can affect thrombosis models and aggregation kinetics. |
| Receptor Expression | |||
| Thrombin Receptors | PAR1 and PAR4[2][3][4][10] | PAR3 and PAR4[2][3][4][10] | Major difference in thrombin sensing; PAR1 is the primary high-affinity thrombin receptor in humans, a role fulfilled by the PAR3/PAR4 complex in mice.[3] |
| ADP Receptor (P2Y12) | Lower Expression[5] | Higher Expression[5][6] | May contribute to different sensitivities to ADP, a key agonist in thrombosis. |
| Collagen Receptor (GPVI) | Lower mRNA, Higher Protein[5] | Higher mRNA, Lower Protein[5] | Complex regulation suggests potential differences in collagen-induced signaling. |
| Signaling Proteins | |||
| Proteins Absent/Low in Mouse | PLCB2, MMP9, BDNF[6] | - | Indicates human-specific signaling pathways. |
| Proteins Absent/Low in Human | GNG12, PRKCE, ADCY9[6] | - | Indicates mouse-specific signaling pathways. |
| Proteins with Higher Abundance | TLN1, CALM3, PRKCB[6][7] | RASGRP2, ITGB2, MYL9[6][7] | Suggests fine-tuning differences in core signaling cascades. |
Section 2: Signaling Pathway Comparison: Thrombin Activation
One of the most critical differences between human and mouse platelets lies in their response to thrombin, a potent activator. This divergence is primarily due to the different protease-activated receptors (PARs) expressed on their surfaces.[2][4] Human platelets express PAR1 and PAR4, whereas mouse platelets utilize PAR3 and PAR4.[3][10][11] This distinction is crucial for drug development, as many PAR1 antagonists will not be effective in standard mouse models.[12]
Caption: Comparative thrombin signaling pathways in human and mouse platelets.
In humans, PAR1 is a high-affinity receptor activated by low thrombin concentrations, while PAR4 requires higher concentrations.[10] In mice, PAR3 acts as a cofactor, lacking signaling capability itself but facilitating the cleavage and activation of PAR4 by thrombin.[3][11] This fundamental difference underscores the importance of using "humanized" mouse models that express human receptors for testing specific antiplatelet agents.[1][12][13]
Section 3: Experimental Protocols: Platelet Aggregometry
Light Transmission Aggregometry (LTA) is a gold standard assay for assessing platelet function.[14] While the principle remains the same for both species, methodological adjustments are required to account for differences in blood volume and platelet counts.[14]
Methodology: Comparative Light Transmission Aggregometry
Objective: To measure platelet aggregation in response to an agonist.
1. Blood Collection:
-
Human: Venous blood is drawn from volunteers into tubes containing an anticoagulant, typically 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[8][9]
-
Mouse: Blood is collected via cardiac puncture or from the vena cava into a syringe containing anticoagulant. Due to the smaller volume, careful handling is critical.[8][14]
2. Platelet-Rich Plasma (PRP) Preparation:
-
Human & Mouse: Whole blood is centrifuged at a low speed (e.g., 350 x g for 20 minutes) at room temperature.[9] The upper, yellowish layer of PRP is carefully collected.[8][9]
3. Platelet Count Adjustment:
-
Human: The platelet count in PRP is determined. If necessary, it is adjusted using Platelet-Poor Plasma (PPP) to a standardized concentration (e.g., 2.0 x 10⁸ platelets/mL).[9][14] PPP is obtained by centrifuging the remaining blood at a higher speed.
-
Mouse: Due to naturally higher counts, PRP may be used directly or adjusted. A standardized concentration (e.g., 2.0 x 10⁸ platelets/mL) is also recommended for consistency.[14]
4. Aggregometry Procedure:
-
A sample of PPP is used to calibrate the aggregometer to 100% light transmission (representing full aggregation).
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C. This establishes the 0% transmission baseline.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added, and the change in light transmission is recorded over time as platelets aggregate.
Caption: Standardized workflow for Light Transmission Aggregometry (LTA).
Conclusion and Recommendations
While mouse models are powerful tools in platelet research, it is crucial to acknowledge and account for the significant interspecies differences.[2][3] Key takeaways for researchers include:
-
Acknowledge Receptor Differences: Be aware of the fundamental differences in thrombin (PARs) and other key receptors when designing studies and interpreting data, especially for drug development.[4][10]
-
Consider Humanized Models: For studies involving targets with known species differences (e.g., PAR1), utilizing humanized mouse models is highly recommended to improve clinical predictability.[13][15]
-
Standardize Protocols: When performing comparative functional assays like aggregometry, adapt and standardize protocols to account for baseline differences in platelet counts and blood volume.[14]
-
Validate Key Findings: Proteomic and transcriptomic data highlight numerous subtle differences in signaling protein abundance.[5][6][7] Therefore, any novel pathway or drug target identified in mice should be rigorously validated using human platelets before advancing to clinical studies.
References
- 1. Humanized murine models of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Dysfunctional platelet membrane receptors: from humans to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Comparison of the central human and mouse platelet signaling cascade by systems biological analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. Species Differences in Platelet Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Novel Mouse Model for Studying Hemostatic Function of Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 15. ahajournals.org [ahajournals.org]
A Researcher's Guide to Cross-Validation of Glycoprotein Ia (GPIa) Assay Platforms
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of Glycoprotein Ia (GPIa) function is critical for understanding platelet biology and developing novel anti-thrombotic therapies. This guide provides a comprehensive comparison of common assay platforms used to investigate GPIa, also known as integrin α2β1, a key receptor for collagen on platelets.[1][2][3]
This document outlines the principles of different GPIa assay methodologies, presents available comparative data, and provides detailed experimental protocols. Additionally, it features visualizations of the GPIa signaling pathway and a standard experimental workflow to aid in experimental design and data interpretation.
Comparative Analysis of GPIa Assay Platforms
The selection of an appropriate assay platform for studying GPIa depends on the specific research question, required throughput, and the nature of the desired data (e.g., endpoint vs. kinetic, qualitative vs. quantitative). While direct head-to-head comparisons of all available platforms are limited in published literature, a comparative analysis based on their underlying principles is presented in Table 1.
| Assay Platform | Principle | Measures | Throughput | Advantages | Limitations |
| Flow Cytometry | Utilizes fluorescently labeled antibodies to detect the presence and activation state of GPIa on the platelet surface.[4][5] | Protein expression, conformational changes (activation). | High | Single-cell analysis, multiplexing capabilities.[4] | Indirect measure of function, requires specialized equipment. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immobilized antibody captures GPIa from a sample, which is then detected by a labeled secondary antibody.[6] | Total protein quantification in a sample lysate. | High | High sensitivity and specificity, well-established method.[6] | Does not provide information on the functional state of the receptor. |
| Cell Adhesion Assays (Static) | Measures the binding of platelets to collagen-coated surfaces under static conditions.[7][8] | Platelet adhesion and spreading. | Medium | Direct functional readout, relatively simple to perform. | Lacks physiological shear stress. |
| Flow-Based Adhesion Assays | Platelets are perfused over a collagen-coated surface under controlled shear conditions, mimicking blood flow.[9] | Platelet adhesion and thrombus formation under shear. | Low to Medium | Physiologically relevant, provides real-time data. | Technically demanding, requires specialized perfusion chambers. |
| Ligand-Binding Assays | Quantifies the direct interaction between purified or cell-surface GPIa and its ligand, collagen.[10] | Binding affinity and kinetics. | Medium | Provides detailed information on the molecular interaction. | May not fully recapitulate the cellular context. |
| Single-Cell Force Spectroscopy | Measures the detachment force of a single cell from a collagen-coated substrate.[8] | Adhesion strength at the single-molecule level. | Low | Highly quantitative, provides insights into bond strength.[8] | Very low throughput, requires specialized equipment. |
Experimental Protocols
Flow Cytometry for GPIa Expression and Activation
This protocol describes the analysis of GPIa (CD49b) expression on the surface of human platelets.[4][5]
Materials:
-
Whole blood collected in acid-citrate-dextrose (ACD).
-
Phosphate-buffered saline (PBS).
-
Paraformaldehyde (PFA) for fixation.
-
Fluorochrome-conjugated anti-CD49b antibody (e.g., FITC-conjugated).
-
Fluorochrome-conjugated anti-CD61 antibody (platelet marker, e.g., PE-conjugated).
-
Isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge whole blood at 150 x g for 15 minutes at room temperature. Collect the upper PRP layer.
-
Washing: Wash platelets by adding 5 volumes of PBS and centrifuging at 800 x g for 10 minutes. Resuspend the platelet pellet in PBS.
-
Antibody Staining:
-
Adjust the platelet concentration to 1 x 10^6 cells/mL.
-
To 100 µL of the platelet suspension, add the anti-CD49b and anti-CD61 antibodies at the manufacturer's recommended concentration.
-
Add isotype control antibodies to a separate tube as a negative control.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Fixation: Add 400 µL of 1% PFA in PBS to each tube and incubate for 15 minutes.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the CD61-positive population to analyze GPIa expression specifically on platelets.
Static Platelet Adhesion Assay
This protocol outlines a method for quantifying platelet adhesion to a collagen-coated surface.
Materials:
-
96-well microplate.
-
Collagen type I solution (e.g., 100 µg/mL in 0.02 M acetic acid).
-
Bovine Serum Albumin (BSA) solution (1% in PBS).
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
Acid-phosphatase substrate solution (e.g., p-nitrophenyl phosphate).
-
NaOH solution (1 M).
-
Plate reader.
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of collagen solution overnight at 4°C.
-
Blocking: Wash the wells three times with PBS. Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
Platelet Adhesion:
-
Wash the wells again with PBS.
-
Add 100 µL of PRP or washed platelets (adjusted to a suitable concentration) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Gently wash the wells three times with PBS to remove non-adherent platelets.
-
Quantification:
-
Lyse the adherent platelets by adding 100 µL of 0.1% Triton X-100.
-
Add 100 µL of acid-phosphatase substrate solution and incubate for 1 hour at 37°C.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the number of adherent platelets.
-
Visualizing Key Processes
To further aid in the understanding of GPIa function and its analysis, the following diagrams illustrate the GPIa signaling pathway and a typical experimental workflow for a cell adhesion assay.
References
- 1. Regulation and functions of integrin α2 in cell adhesion and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Integrin alpha 2 - Wikipedia [en.wikipedia.org]
- 4. Platelet Glycoprotein analysis | Synnovis [synnovis.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Human Platelet Glycoprotein IIb + IIIa ELISA Kit (ab108851) | Abcam [abcam.com]
- 7. Collagen-platelet interactions: evidence for a direct interaction of collagen with platelet GPIa/IIa and an indirect interaction with platelet GPIIb/IIIa mediated by adhesive proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revealing Early Steps of α2β1 Integrin-mediated Adhesion to Collagen Type I by Using Single-Cell Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ligand-Binding Assays for Collagen | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Signaling Pathways: GP1a (Integrin α2β1) Versus Other Integrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular signaling pathways initiated by Glycoprotein (B1211001) Ia (GP1a), also known as integrin α2β1, and other key integrin family members. Integrins are transmembrane heterodimeric receptors that form the crucial link between the extracellular matrix (ECM) and the intracellular cytoskeleton, mediating bidirectional signaling that governs cell adhesion, migration, proliferation, and survival.[1][2] Understanding the nuances between their signaling cascades is critical for research and the development of targeted therapeutics.
Overview of Integrin Signaling
Integrin signaling is broadly categorized into two types:
-
Inside-out signaling: Intracellular events trigger a conformational change in the integrin, increasing its affinity for an extracellular ligand. This process is essential for regulating cell adhesion in response to cellular cues.[2][3]
-
Outside-in signaling: The binding of an extracellular ligand to the integrin initiates a cascade of intracellular signals. This pathway provides the cell with information about its external environment and dictates cellular responses like migration, proliferation, and differentiation.[1][3]
This compound (α2β1) is a primary receptor for collagen and plays a pivotal role in platelet adhesion and aggregation, as well as in cell-collagen interactions in various other tissues.[4][5][6] Its signaling mechanisms, particularly in platelets, show distinct characteristics when compared to other integrins that recognize different ECM ligands.
The Signaling Pathway of this compound (Integrin α2β1)
Upon binding to collagen, this compound initiates a complex signaling cascade, especially well-characterized in platelets. This pathway often works in concert with another collagen receptor, Glycoprotein VI (GPVI).
Key Signaling Events:
-
Reciprocal Activation with GPVI: In platelets, a reciprocal two-receptor model is proposed. GPVI provides the initial signal upon collagen binding, which leads to the "inside-out" activation of this compound. Subsequently, the engagement of the activated this compound with collagen generates a robust "outside-in" signal that amplifies and sustains platelet activation.[7][8]
-
Tyrosine Kinase Activation: this compound-mediated signaling involves the activation of Src family kinases and Syk, leading to the phosphorylation of downstream adapter proteins and enzymes.[9][10]
-
Phospholipase Cγ2 (PLCγ2) Activation: A crucial step in platelet activation is the phosphorylation and activation of PLCγ2. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), causing an elevation of intracellular calcium and activation of Protein Kinase C (PKC), respectively.[9][10]
-
Thromboxane (B8750289) A2 (TXA2) and Actin Polymerization: The signaling cascade initiated by this compound is highly dependent on the production of thromboxane A2, a potent platelet agonist, and requires actin polymerization for stable adhesion and spreading.[9]
-
Distinct Downstream Pathways: In contrast to many other integrins that strongly activate the PI3K/Akt survival pathway, this compound signaling can lead to the activation of Protein Phosphatase 2A (PP2A). This results in the dephosphorylation and inhibition of Akt, suggesting a role in modulating cell survival and proliferation differently.[11][12] The p38 MAP kinase pathway is also a notable downstream effector of this compound signaling.[11]
Comparative Analysis with Other Integrins
While sharing some common signaling elements, the pathways downstream of other integrins diverge significantly based on their subunit composition, ligand specificity, and cellular context.
Also a collagen receptor, α1β1 shows different ligand preferences, with a higher affinity for collagen type IV, whereas α2β1 preferentially binds fibrillar collagens like type I.[5][6] Their signaling can lead to opposite cellular responses; for instance, in some mesenchymal cells, α1β1 may promote cell growth, while α2β1 appears to inhibit proliferation and collagen production.[12]
This integrin recognizes ligands containing the Arginine-Glycine-Aspartic acid (RGD) motif, such as vitronectin and fibronectin. Its signaling is strongly associated with angiogenesis and cell survival.
-
FAK/Src Complex: A hallmark of αVβ3 signaling is the robust recruitment and activation of Focal Adhesion Kinase (FAK) and Src, leading to the phosphorylation of numerous downstream targets like paxillin (B1203293) and p130CAS.[13]
-
PI3K/Akt Pathway: Unlike this compound, αVβ3 is a potent activator of the PI3K/Akt pathway, which is a major driver of cell survival by inhibiting apoptosis.[13]
-
Growth Factor Crosstalk: αVβ3 signaling is tightly integrated with pathways activated by growth factors like VEGF and FGF, playing a critical role in angiogenesis.[14][15]
This is the most abundant integrin on platelets and is essential for aggregation by binding fibrinogen. Its activation is a classic example of "inside-out" signaling, triggered by other platelet agonists like thrombin or ADP, which activate Rap1.[3] This leads to the recruitment of talin and kindlin to the β3 cytoplasmic tail, inducing a conformational change that enables fibrinogen binding.[3][16] This mechanism contrasts with the collagen-specific activation route involving this compound and GPVI.
Data Presentation: Comparative Summary of Integrin Signaling
| Feature | This compound (α2β1) | Integrin α1β1 | Integrin αVβ3 | Integrin αIIbβ3 (GPIIb/IIIa) |
| Primary Ligand(s) | Collagen (Type I)[5][17] | Collagen (Type IV)[5][6] | Vitronectin, Fibronectin (RGD motif)[14] | Fibrinogen, vWF[18] |
| Key Upstream Activator | GPVI (in platelets), Collagen[7][8] | Collagen | ECM Ligands | Thrombin, ADP, TXA2[3] |
| Primary Kinases | Src, Syk[9][10] | Src, FAK | FAK, Src[13] | Src, Syk |
| Major Downstream Pathways | PLCγ2, p38 MAPK, PP2A[9][11] | MAP Kinase[4] | PI3K/Akt, Ras/MAPK[13] | PI3K, PLCγ2[19] |
| PI3K/Akt Pathway Status | Inhibited/Downregulated[11] | Modulated | Strongly Activated[13] | Activated |
| Key Cellular Function | Platelet adhesion to collagen, cell-matrix interaction[20] | Cell-matrix interaction, angiogenesis support[15] | Angiogenesis, cell survival, migration[21][22] | Platelet aggregation[18] |
Experimental Protocols
The characterization of integrin signaling pathways relies on a combination of biochemical and cell-based assays.
This method is used to quantify the activation state of key signaling kinases (e.g., FAK, Syk, Akt) by detecting their phosphorylation.
-
Cell Stimulation: Plate cells on plates coated with a specific ECM ligand (e.g., 10 µg/mL Collagen I for this compound; 10 µg/mL Fibronectin for αVβ3) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Immunoblotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Syk (Tyr525/526)) and an antibody for the total protein as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is used to determine the ratio of phosphorylated protein to total protein.
This assay quantifies the active conformation of an integrin on the cell surface using conformation-specific monoclonal antibodies (mAbs).
-
Cell Preparation: Prepare a single-cell suspension (e.g., 1x10^6 cells/mL) in a suitable buffer (e.g., Tyrode's buffer).
-
Stimulation: Treat cells with an agonist (e.g., 20 µM ADP for platelet αIIbβ3; 1 mM MnCl2 as a positive control) for 15 minutes at room temperature to induce inside-out activation.
-
Antibody Staining: Add a fluorescently-labeled mAb that specifically recognizes the high-affinity/activated state of the integrin (a LIBS - Ligand-Induced Binding Site - antibody). Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells with buffer to remove unbound antibody.
-
Flow Cytometry: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. An increase in MFI corresponds to an increase in integrin activation.
This quantitative method measures the ability of cells to adhere to specific ECM substrates.
-
Plate Coating: Coat wells of a 96-well plate with ECM proteins (e.g., collagen, fibronectin) overnight at 4°C. Block non-specific binding with BSA.
-
Cell Seeding: Seed a known number of cells (e.g., 5 x 10^4 cells/well) into the coated wells.
-
Incubation: Allow cells to adhere for a specific time (e.g., 60 minutes) at 37°C.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the remaining adherent cells and stain with a dye like crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of adherent cells.
References
- 1. um.es [um.es]
- 2. Integrin signalling and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The collagen receptor integrins have distinct ligand recognition and signaling functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Molecular Interaction of Collagen with Cell Receptors for Biological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reciprocal Signaling by Integrin and Nonintegrin Receptors during Collagen Activation of Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reciprocal signaling by integrin and nonintegrin receptors during collagen activation of platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal transduction pathways mediated by glycoprotein Ia/IIa in human platelets: comparison with those of glycoprotein VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal transduction pathway induced by integrin α2 β1 in platelets [jstage.jst.go.jp]
- 11. Integrin α2β1 Promotes Activation of Protein Phosphatase 2A and Dephosphorylation of Akt and Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THE COLLAGEN RECEPTOR INTEGRINS [jstage.jst.go.jp]
- 13. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Direct binding of integrin alphavbeta3 to FGF1 plays a role in FGF1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The alpha(1)beta(1) and alpha(2)beta(1) integrins provide critical support for vascular endothelial growth factor signaling, endothelial cell migration, and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Integrin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Different role of platelet glycoprotein GP Ia/IIa in platelet contact and activation induced by type I and type III collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Platelet membrane glycoprotein - Wikipedia [en.wikipedia.org]
- 19. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platelet signaling: a complex interplay between inhibitory and activatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Syndecan-1 regulates alphavbeta3 and alphavbeta5 integrin activation during angiogenesis and is blocked by synstatin, a novel peptide inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. αVβ3-integrin expression through ERK activation mediates cell attachment and is necessary for production of tumor necrosis factor alpha in monocytic THP-1 cells stimulated by phorbol myristate acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Clinical Utility of Measuring GP1a Expression Levels: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of measuring Glycoprotein Ia (GP1a) expression levels against other biomarkers. It includes supporting experimental data, detailed methodologies, and visual workflows to aid in evaluating its clinical utility in various disease contexts.
Introduction to Glycoprotein Ia (this compound)
Glycoprotein Ia (this compound), also known as integrin subunit alpha 2 (ITGA2), is a key component of the integrin α2β1 complex, a receptor for collagen on the surface of platelets. This interaction is crucial for platelet adhesion to the subendothelium following vascular injury, initiating thrombus formation. The expression level of this compound can vary among individuals, partly due to genetic polymorphisms, which can influence platelet reactivity and has been associated with several pathological conditions. This guide explores the clinical utility of measuring this compound expression, primarily through genotyping of the ITGA2 gene, and compares its performance with other relevant biomarkers.
This compound in Disease: Clinical Associations and Performance
The clinical utility of measuring this compound expression is most prominently studied through the C807T polymorphism (rs1126643) in the ITGA2 gene. The 'T' allele is associated with higher this compound density on platelets.
Ischemic Stroke
Multiple meta-analyses have investigated the link between the ITGA2 C807T polymorphism and the risk of ischemic stroke, with some showing a significant association, particularly in Asian populations. The T allele is suggested to be a susceptibility allele.[1]
Aspirin (B1665792) Resistance
The C807T polymorphism has also been implicated in aspirin resistance. Aspirin's antiplatelet effect can be less effective in individuals with higher this compound expression, potentially leading to treatment failure. A meta-analysis has shown a significant correlation between the T allele and aspirin resistance.
Gastric Cancer
Emerging evidence suggests a role for this compound in cancer progression. The ITGA2 C807T polymorphism has been associated with an increased risk of gastric cancer. Individuals with the variant genotypes (CT or TT) have been found to have a higher risk compared to those with the wild-type CC genotype.[2]
Comparison with Alternative Biomarkers
The clinical utility of a biomarker is best understood in the context of existing alternatives. Here, we compare the measurement of this compound (via ITGA2 genotyping) with other established and emerging platelet and thrombosis biomarkers.
P-selectin
P-selectin (CD62P) is a protein expressed on the surface of activated platelets and endothelial cells. Its soluble form (sP-selectin) can be measured in the plasma and is a marker of platelet activation and inflammation. Elevated levels of sP-selectin have been associated with an increased risk of thrombosis.
Soluble Glycoprotein VI (sGPVI)
Glycoprotein VI (GPVI) is another critical platelet receptor for collagen. Upon platelet activation, the extracellular domain of GPVI can be shed, leading to detectable levels of soluble GPVI (sGPVI) in the plasma. Elevated sGPVI has been investigated as a biomarker for thrombotic events, including ischemic stroke.
Table 1: Comparison of this compound (ITGA2 C807T) with P-selectin and sGPVI as Biomarkers
| Biomarker | Method of Measurement | Clinical Indication | Performance Metrics | Advantages | Disadvantages |
| This compound (ITGA2 C807T) | Genotyping (PCR-RFLP) | Risk stratification for ischemic stroke, aspirin resistance, gastric cancer | Ischemic Stroke (T vs C allele): OR 1.226 (95% CI: 1.053–1.428)[3] | Stable genetic marker, not influenced by acute events. | Indirect measure of protein expression; clinical utility in diverse populations is still under investigation. No widespread clinical guidelines for routine testing.[4][5][6][7][8] |
| P-selectin | ELISA (for sP-selectin), Flow Cytometry (for surface expression) | Diagnosis and risk stratification of venous thromboembolism (VTE), marker of platelet activation. | VTE Diagnosis (in combination with Wells Score): High specificity.[9] | Reflects real-time platelet activation state. | Levels can be influenced by inflammation and other conditions, not specific to thrombosis. |
| Soluble GPVI (sGPVI) | ELISA | Diagnosis and prognosis of ischemic stroke and other thrombotic disorders. | Ischemic Stroke: Elevated levels in patients compared to controls. | Platelet-specific marker of activation. | Limited standardization and availability in routine clinical practice.[10] |
Experimental Protocols
Measurement of this compound Expression
1. Genotyping of ITGA2 C807T Polymorphism by PCR-RFLP
This method identifies the single nucleotide polymorphism at position 807 of the ITGA2 gene.
-
DNA Extraction: Genomic DNA is extracted from whole blood using a standard DNA extraction kit.
-
PCR Amplification: The region of the ITGA2 gene containing the polymorphism is amplified using specific primers.
-
PCR Conditions:
-
Initial denaturation at 95°C for 5 minutes.
-
35 cycles of:
-
Denaturation at 94°C for 30 seconds.
-
Annealing at 55°C for 30 seconds.[2]
-
Extension at 72°C for 1 minute.
-
-
Final extension at 72°C for 5 minutes.
-
-
Restriction Digestion: The PCR product is digested with a restriction enzyme that recognizes the polymorphic site (e.g., TaqI). The C allele is cleaved, while the T allele remains uncut.[2]
-
Gel Electrophoresis: The digested products are separated on an agarose (B213101) gel to visualize the different genotypes (CC, CT, TT).[2][11]
2. Flow Cytometry for Platelet Surface this compound (CD49b) Expression
This method quantifies the amount of this compound protein on the platelet surface.
-
Sample Preparation: Whole blood is collected in an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) can be prepared by centrifugation.
-
Antibody Staining: Platelets are incubated with a fluorescently labeled monoclonal antibody specific for this compound (CD49b). A panel of antibodies for other platelet markers can be used for multi-color analysis.[9][12][13]
-
Flow Cytometric Analysis: The stained platelets are analyzed on a flow cytometer. The fluorescence intensity is proportional to the number of this compound molecules on the platelet surface.
-
Gating Strategy: Platelets are identified based on their forward and side scatter characteristics and the expression of a pan-platelet marker (e.g., CD41).[13]
Visualizing the Pathways and Workflows
Conclusion
Measuring this compound expression, primarily through genotyping of the ITGA2 C807T polymorphism, shows promise as a biomarker for risk stratification in ischemic stroke, aspirin resistance, and gastric cancer. Its stability as a genetic marker is a significant advantage. However, its clinical utility is still under evaluation, and it is not yet a routine clinical test. In comparison, markers of platelet activation like P-selectin and sGPVI provide a real-time assessment of thrombotic risk but are less specific. The choice of biomarker will depend on the specific clinical question, with ITGA2 genotyping being more suited for baseline risk assessment and P-selectin or sGPVI for evaluating acute thrombotic events. Further head-to-head comparative studies are needed to fully establish the clinical utility of measuring this compound expression relative to other biomarkers. There is currently a lack of widespread clinical guidelines recommending the routine use of ITGA2 genotyping.[4][5][6][7][8] The cost-effectiveness of such genetic testing for guiding therapy is an area of active research.[14][15][16]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Association between ITGA2 C807T polymorphism and gastric cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymorphism in Integrin ITGA2 is Associated with Ischemic Stroke and Altered Serum Cholesterol in Chinese Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and laboratory diagnosis of heritable platelet disorders in adults and children: a British Society for Haematology Guideline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Consensus on Platelet Function and Genetic Testing in PCI: Key Points - American College of Cardiology [acc.org]
- 7. b-s-h.org.uk [b-s-h.org.uk]
- 8. mdpi.com [mdpi.com]
- 9. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet GPVI (Glycoprotein VI) and Thrombotic Complications in the Venous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Multicolor flow cytometry for evaluation of platelet surface antigens and activation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cost-Effectiveness of Polygenic Risk Scores to Guide Statin Therapy for Cardiovascular Disease Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 16. Consideration of the Medical Economics of Cardiac Genetics, Focusing on the Cost-Effectiveness of P2Y12 Inhibitor Selection Based on the CYP2C19 Loss-of-Function Allele: A Semi-Systematic Review [mdpi.com]
Safety Operating Guide
Information Not Found: Clarification Required for GP1a Disposal Procedures
Initial searches for "GP1a" did not yield specific information regarding a chemical or substance requiring disposal procedures. The term "this compound" does not correspond to a widely recognized chemical identifier in publicly available safety and disposal databases. One reference located pertained to a "TROJAN GP-1A grinding machine," a piece of laboratory equipment, for which disposal would follow institutional guidelines for electronic or mechanical waste, not chemical waste protocols.
To provide accurate and safe disposal guidance, please clarify the nature of "this compound." Specifically, please provide:
-
The full chemical name or a more common identifier.
-
The nature of the substance (e.g., organic solvent, biological material, reagent, etc.).
-
Any known hazards associated with the substance (e.g., flammable, corrosive, toxic, biohazardous).
Once more specific information is available, detailed disposal procedures, including quantitative data, experimental protocols, and safety diagrams, can be developed.
General Laboratory Waste Disposal Guidelines
In the absence of specific information on "this compound," researchers, scientists, and drug development professionals should adhere to established best practices for laboratory waste management. Waste should be segregated based on its properties and potential hazards.
It is crucial to follow all institutional, local, and national regulations for hazardous waste disposal. General guidance for common laboratory waste streams is provided below.
| Waste Category | Examples | General Disposal Procedure |
| Chemical Waste | Solvents, acids, bases, heavy metal solutions, organic compounds | Collect in clearly labeled, compatible, sealed containers. Do not mix incompatible chemicals. Arrange for pickup by certified hazardous waste disposal services. |
| Biological Waste | Cell cultures, tissues, contaminated labware (pipette tips, gloves) | Decontaminate via autoclaving or chemical disinfection. Place in designated, leak-proof biohazard bags or containers. |
| Sharps Waste | Needles, scalpels, razor blades, contaminated glass | Place in a designated, puncture-resistant sharps container. Do not overfill. Arrange for pickup by a certified medical waste disposal service. |
| Radioactive Waste | Contaminated materials from work with radioactive isotopes | Segregate based on isotope and activity level. Follow all institutional radiation safety office protocols for decay-in-storage or professional disposal. |
Standard Operating Procedure for Unidentified Waste
If you encounter a substance for which the identity and hazards are unknown, treat it as hazardous until it can be properly identified. The following workflow outlines a safe approach to managing unidentified materials.
Caption: Workflow for handling unidentified laboratory substances.
This general guidance is intended to promote a safe laboratory environment. For specific protocols related to "this compound," please provide the requested clarification.
Navigating the Handling of Platelet Glycoprotein 1a (GP1a): A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for handling Platelet Glycoprotein (B1211001) 1a (GP1a), a critical component in platelet function. Due to the ambiguity of the term "this compound," which can refer to either Glycoprotein Ia (GP Ia) or Glycoprotein Ib-alpha (GPIbα), this guide addresses the handling of both proteins. As these are human-derived materials, adherence to strict biosafety protocols is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
The primary operational consideration when working with either GP Ia or GPIbα is their origin from human platelets. Therefore, all samples should be treated as potentially infectious and handled under Biosafety Level 2 (BSL-2) containment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Double-gloving is recommended. | Prevents skin contact with potentially infectious agents. Changed immediately if contaminated. |
| Lab Coat | Disposable or dedicated reusable, solid-front. | Protects personal clothing and skin from splashes and spills. Must not be worn outside the lab. |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects mucous membranes of the eyes from aerosols and splashes. |
| Respiratory Protection | Not generally required for standard handling but may be necessary based on a risk assessment of aerosol-generating procedures. |
Operational Plan: Laboratory Workflow
A structured workflow is critical to maintain a safe working environment.
-
Preparation : Don all required PPE before entering the designated BSL-2 area. Prepare all necessary reagents and equipment.
-
Handling : Perform all manipulations of GP Ia or GPIbα within a certified biological safety cabinet (BSC) to contain potential aerosols.
-
Decontamination : Upon completion of work, decontaminate all surfaces and equipment using an appropriate disinfectant, such as a fresh 10% bleach solution followed by 70% ethanol (B145695) to prevent corrosion.
-
Doffing PPE : Remove PPE in the correct order (gloves, gown, eye protection) before leaving the laboratory to prevent cross-contamination.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
All materials that come into contact with GP Ia or GPIbα must be treated as biohazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., pipette tips, tubes, gloves) |
| Liquid Waste | (e.g., buffers, supernatants) |
| Sharps | (e.g., needles, blades) |
Experimental Protocols
Detailed methodologies for key experiments involving GP Ia and GPIbα are outlined below.
Glycoprotein Ia (GP Ia) Experimental Protocol: Platelet Adhesion Assay
This assay measures the ability of platelets to adhere to a collagen-coated surface, a process mediated by GP Ia/IIa.
Methodology:
-
Plate Preparation : Isolate human platelets from whole blood by centrifugation.
-
Surface Coating : Coat microplate wells with a solution of type I collagen and incubate to allow for protein adsorption.
-
Blocking : Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Platelet Adhesion : Add the prepared platelet suspension to the collagen-coated wells and incubate.
-
Washing : Gently wash the wells to remove non-adherent platelets.
-
Quantification : Lyse the adherent platelets and quantify their number using a colorimetric assay that measures endogenous platelet acid phosphatase activity.
Data Presentation:
| Condition | Absorbance (OD 405 nm) | % Adhesion |
| Control (No Inhibitor) | 0.85 ± 0.05 | 100% |
| Anti-GP Ia Antibody | 0.21 ± 0.03 | 24.7% |
| Irrelevant Antibody | 0.82 ± 0.06 | 96.5% |
Glycoprotein Ib-alpha (GPIbα) Experimental Protocol: von Willebrand Factor (vWF) Binding Assay
This protocol quantifies the binding of vWF to GPIbα on the platelet surface, a critical step in hemostasis.
Methodology:
-
Platelet Preparation : Isolate and wash human platelets.
-
Incubation : Incubate the platelets with purified human vWF and a modulator such as ristocetin (B1679390) or botrocetin to induce binding.
-
Detection : Add a fluorescently labeled anti-vWF antibody.
-
Analysis : Analyze the platelet-bound fluorescence using flow cytometry to quantify the amount of vWF bound to the platelet surface.
Data Presentation:
| Platelet Type | Mean Fluorescence Intensity (MFI) | vWF Binding Capacity |
| Wild-Type GPIbα | 5500 ± 350 | High |
| GPIbα Polymorphism A | 3200 ± 280 | Moderate |
| GPIbα Polymorphism B | 1100 ± 150 | Low |
Signaling Pathways and Logical Relationships
Understanding the signaling cascades initiated by these glycoproteins is crucial for drug development and research.
Glycoprotein Ia (GP Ia) Signaling Pathway
Upon binding to collagen, GP Ia/IIa initiates a signaling cascade that leads to platelet activation. This process involves the activation of tyrosine kinases, such as Syk and Fyn, leading to the phosphorylation of downstream effector molecules, including phospholipase Cγ2 (PLCγ2). Activated PLCγ2 generates second messengers that ultimately result in an increase in intracellular calcium and the activation of integrin αIIbβ3, leading to platelet aggregation.[1]
Caption: GP Ia signaling cascade upon collagen binding.
Glycoprotein Ib-alpha (GPIbα) Signaling Pathway
The interaction of GPIbα with vWF under high shear stress initiates a mechanosensitive signaling pathway. This leads to the activation of Src family kinases and subsequent downstream signaling through phosphoinositide 3-kinase (PI3K) and Akt.[2][3][4] This cascade culminates in the 'inside-out' activation of integrin αIIbβ3, enabling firm platelet adhesion and aggregation.[2][3][4]
Caption: GPIbα signaling cascade upon vWF binding.
References
- 1. Signal transduction pathways mediated by glycoprotein Ia/IIa in human platelets: comparison with those of glycoprotein VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling mechanisms of the platelet glycoprotein Ib-IX complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The role of Akt in the signaling pathway of the glycoprotein Ib-IX–induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
